molecular formula C8H11N3O B1323217 3-(Pyridin-3-yl)propanehydrazide CAS No. 320608-52-4

3-(Pyridin-3-yl)propanehydrazide

カタログ番号: B1323217
CAS番号: 320608-52-4
分子量: 165.19 g/mol
InChIキー: ORYMOFUDUJDDES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(Pyridin-3-yl)propanehydrazide is a chemical compound with the CAS Registry Number 320608-52-4 . It has a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . Its structure features a pyridine ring, a three-carbon spacer, and a terminal hydrazide group, making it a versatile intermediate or building block in organic synthesis and medicinal chemistry research . The hydrazide functional group is particularly valuable for the synthesis of various heterocycles and other derivatives. As a specialty chemical, it is supplied for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can find suppliers and procure this compound through various chemical manufacturers and distributors . When handling, appropriate safety protocols should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-pyridin-3-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYMOFUDUJDDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634774
Record name 3-(Pyridin-3-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320608-52-4
Record name 3-(Pyridin-3-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Comprehensive Characterization of 3-(Pyridin-3-yl)propanehydrazide: A Key Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-(Pyridin-3-yl)propanehydrazide. This compound incorporates both a pyridine ring and a hydrazide moiety, structural motifs frequently found in pharmacologically active agents, making it a valuable building block in drug discovery.[1][2][3] The guide details a robust two-step synthetic pathway commencing from commercially available 3-(Pyridin-3-yl)propanoic acid. We present an in-depth analysis of the rationale behind the experimental design, followed by step-by-step protocols for synthesis and purification. The structural elucidation of the final compound is unequivocally confirmed through a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry. All quantitative data is summarized for clarity, and workflows are visualized to enhance understanding. This document is intended to serve as a practical and authoritative resource for researchers engaged in medicinal chemistry and the development of novel heterocyclic compounds.

Strategic Approach to Synthesis

The synthesis of this compound is efficiently achieved through a two-step sequence. This strategy is predicated on reliability and high-yield transformations common in organic synthesis. The core logic involves converting a stable carboxylic acid into a more reactive ester intermediate, which is then readily transformed into the target hydrazide.

Overall Synthetic Workflow

The pathway begins with the Fischer esterification of 3-(Pyridin-3-yl)propanoic acid, followed by the hydrazinolysis of the resulting ethyl ester. This approach is selected for its operational simplicity, use of readily available reagents, and straightforward purification procedures.

Synthetic Workflow Start 3-(Pyridin-3-yl)propanoic Acid Intermediate Ethyl 3-(Pyridin-3-yl)propanoate Start->Intermediate   Ethanol (excess) H₂SO₄ (catalytic) Reflux    Final This compound Intermediate->Final   Hydrazine Hydrate Ethanol Reflux   

Caption: Two-step synthesis of this compound.

Rationale and Mechanistic Considerations

Step 1: Fischer Esterification. The initial step involves the conversion of 3-(Pyridin-3-yl)propanoic acid to its ethyl ester. Fischer esterification is an acid-catalyzed equilibrium reaction.[4] Using a large excess of the alcohol (ethanol) as the solvent effectively drives the equilibrium towards the product side, ensuring a high conversion rate. A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the ethanol.

Step 2: Hydrazinolysis. The second step is the conversion of the synthesized ester to the target hydrazide. This is a nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile (more so than water or alcohols) and readily attacks the electrophilic carbonyl carbon of the ester.[5] This reaction is typically performed under reflux in an alcoholic solvent, leading to the formation of the stable hydrazide and a molecule of ethanol as a byproduct. The reaction is essentially irreversible, resulting in a high yield of the desired product.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(Pyridin-3-yl)propanoate
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Pyridin-3-yl)propanoic acid (10.0 g, 66.1 mmol).[6]

  • Solvent and Catalyst Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with constant stirring. The addition of acid is exothermic and should be done carefully.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1), visualizing with UV light. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction completion.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the excess acid. Caution: CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is of sufficient purity for the next step.

Step 2: Synthesis of this compound
  • Reagent Setup: Dissolve the crude Ethyl 3-(Pyridin-3-yl)propanoate (assuming ~11.8 g, 66.1 mmol from the previous step) in absolute ethanol (120 mL) in a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer.

  • Hydrazine Addition: Add hydrazine hydrate (6.4 mL, ~6.6 g, 132 mmol, 2.0 eq) to the solution. A 2-fold excess ensures the complete conversion of the ester.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting ester.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the resulting white solid in a vacuum oven at 50 °C to yield the final product, this compound.

Comprehensive Characterization

A multi-technique approach is employed to confirm the identity, structure, and purity of the synthesized this compound. This ensures a self-validating system where data from each analysis corroborates the others.

Analytical Strategy Overview

Characterization Strategy cluster_techniques Analytical Techniques cluster_information Derived Information Product This compound NMR ¹H & ¹³C NMR Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS MP Melting Point Product->MP Structure Proton & Carbon Skeleton NMR->Structure FuncGroups Key Functional Groups FTIR->FuncGroups MolWeight Molecular Weight MS->MolWeight Purity Compound Purity MP->Purity

Caption: Interrelation of analytical techniques for structural validation.

Physicochemical Properties
PropertyObservation
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
Melting Point To be determined experimentally; a sharp range (e.g., 1-2 °C) indicates high purity.
Spectroscopic Data and Interpretation

3.3.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a definitive map of the proton environment in the molecule. The use of DMSO-d₆ as a solvent allows for the observation of exchangeable N-H protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.10s (broad)1H-CONH-The amide proton is typically deshielded and appears as a broad singlet.
~8.45d1HPyridine H-2Proton adjacent to the nitrogen and at an ortho position to the alkyl chain.
~8.40dd1HPyridine H-6Proton ortho to the nitrogen.
~7.65dt1HPyridine H-4Proton para to the nitrogen, coupled to H-2 and H-5.
~7.30dd1HPyridine H-5Proton meta to the nitrogen.
~4.20s (broad)2H-NH₂The terminal amine protons appear as a broad singlet, exchangeable with D₂O.
~2.85t2H-CH₂- (alpha to Py)Methylene group adjacent to the pyridine ring, split into a triplet by the adjacent -CH₂- group.
~2.35t2H-CH₂- (alpha to C=O)Methylene group adjacent to the carbonyl, split into a triplet by the adjacent -CH₂- group.

3.3.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~170.0C=O (Amide)The carbonyl carbon is the most deshielded carbon in the molecule.
~150.1Pyridine C-2Aromatic carbon adjacent to the nitrogen atom.[7]
~147.5Pyridine C-6Aromatic carbon adjacent to the nitrogen atom.[7]
~136.8Pyridine C-4Deshielded aromatic carbon.[7]
~135.5Pyridine C-3Quaternary carbon of the pyridine ring attached to the propyl chain.
~123.6Pyridine C-5Shielded aromatic carbon.[7]
~33.5-CH₂- (alpha to C=O)Aliphatic carbon adjacent to the electron-withdrawing carbonyl group.
~28.0-CH₂- (alpha to Py)Aliphatic carbon adjacent to the pyridine ring.

3.3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying the key functional groups present in the molecule, particularly the characteristic hydrazide moiety.[8][9]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3310, 3200MediumN-H Stretch (asym/sym)Two distinct bands are characteristic of the primary amine (-NH₂) of the hydrazide group.[8]
3050WeakC-H Stretch (Aromatic)Absorption from the C-H bonds on the pyridine ring.
2940WeakC-H Stretch (Aliphatic)Absorption from the C-H bonds of the methylene groups.
1655StrongC=O Stretch (Amide I)A strong, sharp peak characteristic of the carbonyl group in a hydrazide.[9]
1615MediumN-H Bend (Amide II)Bending vibration of the N-H bonds in the -CONHNH₂ group.[8]
1580, 1480MediumC=C, C=N StretchAromatic ring stretching vibrations from the pyridine moiety.

3.3.4 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

TechniqueResult (m/z)Interpretation
ESI-MS (+)166.0975[M+H]⁺, corresponds to the protonated molecule (C₈H₁₂N₃O⁺).
ESI-MS (+)188.0794[M+Na]⁺, corresponds to the sodium adduct.

Conclusion

This guide has successfully outlined a reliable and efficient two-step synthesis of this compound. The protocols provided are robust and scalable for laboratory settings. The comprehensive characterization data, acquired through NMR, FTIR, and MS, collectively provide unequivocal proof of the compound's structure and high purity. As a molecule containing the pharmacologically relevant pyridine and hydrazide scaffolds, this compound stands as a valuable and versatile intermediate for the synthesis of novel compounds with potential applications in antimicrobial, anti-inflammatory, and other therapeutic areas.[2][10][11]

References

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 332-337. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25995-26008. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(3), 423-426. [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

  • ResearchGate. (n.d.). Pyridine and hydrazide containing derivatives of phytochemicals tested against Mycobacterium tuberculosis. [Link]

  • ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. [Link]

  • Popović-Djordjević, J. B., et al. (2021). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 13(1), 1-10. [Link]

  • Uddin, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4188. [Link]

  • Al-Obaidi, N. M. K. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization, and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]

  • El-Gohary, A. R., & Shaaban, M. (2017). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 22(12), 2055. [Link]

  • SpectraBase. (n.d.). (E)-3-(pyridin-3-yl)propenehydrazide. [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis and Elucidation of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis and elucidation of 3-(Pyridin-3-yl)propanehydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The narrative moves beyond a simple listing of procedures to offer an integrated strategy, explaining the causal logic behind the selection and sequencing of analytical techniques. We will delve into the core methodologies of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by insights into single-crystal X-ray diffraction. Each section details not only the protocol but also the interpretation of the resulting data, establishing a self-validating system for confirming the molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of small molecule characterization.

Introduction: The Significance of the Hydrazide Moiety

The hydrazide functional group is a cornerstone in medicinal chemistry, renowned for its presence in pharmacologically active compounds.[1][2] The most notable example is isonicotinic acid hydrazide (isoniazid), a first-line treatment for tuberculosis.[3][4] The structural motif of this compound, combining a pyridine ring with a propanehydrazide linker, suggests potential applications as a therapeutic agent or as a key intermediate in the synthesis of more complex heterocyclic systems.[5][6] Accurate and unambiguous structural elucidation is the bedrock upon which all further biological and chemical studies are built. This guide outlines the multi-pronged analytical approach required to achieve this with confidence.

The Strategic Workflow for Structural Elucidation

The process of elucidating a novel chemical structure is a systematic investigation. Each analytical technique provides a unique piece of the puzzle. The logical flow of this process is critical for an efficient and accurate determination.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Definitive Confirmation cluster_elucidation Final Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Map C-H Framework IR->NMR XRD Single-Crystal X-Ray Diffraction (Optional, Definitive 3D Structure) NMR->XRD If suitable crystal obtained Elucidation Final Structure Confirmed NMR->Elucidation XRD->Elucidation G cluster_info This compound a ¹H NMR: Proton environments and coupling b ¹³C NMR: Carbon environments c COSY: Correlates coupled protons (H-H) d HSQC: Correlates protons to attached carbons (C-H)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-3-yl)propanehydrazide is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif, featuring a pyridine ring and a hydrazide functional group, makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. Notably, it has been utilized as a precursor in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a promising class of drugs for treating pain, inflammation, and anxiety disorders.[1][2] A comprehensive understanding of its physicochemical properties is paramount for optimizing reaction conditions, predicting biological behavior, and designing novel molecular entities. This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both predicted data and standardized, field-proven protocols for their experimental determination.

Chemical Identity and Core Structure

The foundational step in any physicochemical analysis is to establish the precise chemical identity of the compound.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁N₃O

  • Molecular Weight: 165.19 g/mol

  • CAS Number: 101901-34-8

The structure combines a hydrophilic hydrazide group, capable of hydrogen bonding, with a weakly basic pyridine ring, influencing its ionization state and solubility. The propane linker provides conformational flexibility.

Lipophilicity: The Gatekeeper of Bioavailability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[3] It governs how a compound partitions between lipid-like environments (e.g., cell membranes) and aqueous environments (e.g., blood plasma).[4]

Predicted Lipophilicity Data

Computational models provide a rapid first-pass assessment of lipophilicity. While experimental determination is the gold standard, these predictions are invaluable for initial screening.[5]

ParameterPredicted ValueSource
XLogP3 0.1PubChem

An XLogP3 value of 0.1 suggests that this compound is a relatively balanced molecule with a slight inclination towards hydrophilicity.[6] This characteristic is often desirable for drug candidates, as extreme lipophilicity or hydrophilicity can hinder oral bioavailability.

Protocol for Experimental LogP Determination: The Shake-Flask Method

The shake-flask method remains the benchmark for accurate LogP measurement due to its direct and principle-based approach.[7][8]

Objective: To determine the n-octanol/water partition coefficient (P) of this compound at a controlled pH and temperature.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to become distinct.[7]

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8]

  • Partitioning: In a vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small aliquot of the compound's stock solution.

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1 to 24 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[10]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6]

Diagram 1: Experimental Workflow for LogP Determination A visual representation of the Shake-Flask method for determining the partition coefficient.

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Saturate n-Octanol with Water E1 Combine Saturated Phases + Compound Stock P1->E1 P2 Saturate Water (PBS) with n-Octanol P2->E1 E2 Shake to Equilibrate (Constant Temp) E1->E2 E3 Centrifuge for Phase Separation E2->E3 A1 Sample n-Octanol Phase E3->A1 A2 Sample Aqueous Phase E3->A2 A3 Quantify Concentration (HPLC-UV / LC-MS) A1->A3 A2->A3 A4 Calculate LogP: log([Org]/[Aq]) A3->A4

Aqueous Solubility: The Prerequisite for Efficacy

Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of a compound. Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and masking of true biological activity.[11][12]

Predicted Solubility Data
ParameterPredicted ValueSource
Water Solubility 19.3 g/LPubChem

The predicted high water solubility is consistent with the molecule's structure, which contains multiple hydrogen bond donors and acceptors.

Protocol for Experimental Thermodynamic Solubility Determination

Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate representation of its solubility.[13][14]

Objective: To determine the maximum equilibrium concentration of this compound in an aqueous buffer.

Methodology:

  • Compound Dispensing: Accurately weigh an excess amount of the solid compound into a vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[13]

  • Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a controlled temperature (e.g., 21-25°C) and agitation speed (e.g., 700 rpm) for an extended period (typically 24 hours) to ensure equilibrium is reached.[13][15]

  • Separation of Solid: After incubation, filter the suspension (using a low-binding filter plate) or centrifuge it at high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Take a sample of the clear supernatant and determine its concentration using a validated analytical method like LC-MS/UV. A calibration curve prepared from a stock solution (e.g., in DMSO) is used for quantification.[14]

  • Reporting: The result is reported as the solubility in µM or µg/mL.[14]

Diagram 2: Workflow for Thermodynamic Solubility Assay A step-by-step process for determining equilibrium solubility.

Solubility_Workflow Start Add Excess Solid Compound to Vial Step1 Add Aqueous Buffer (e.g., PBS pH 7.4) Start->Step1 Step2 Incubate with Shaking (24h, 25°C) Step1->Step2 Step3 Filter or Centrifuge to Remove Solid Step2->Step3 Step4 Analyze Supernatant Concentration (LC-MS) Step3->Step4 End Report Solubility (µg/mL or µM) Step4->End

Ionization State (pKa): The pH-Dependent Personality

The pKa, or acid dissociation constant, is crucial for understanding how a molecule's charge state changes with pH.[16] This affects its solubility, permeability, and interaction with biological targets.[17] this compound has two key ionizable centers: the basic pyridine nitrogen and the hydrazide group.

Predicted pKa Data
ParameterPredicted ValueNoteSource
pKa (Most Basic) 4.96Refers to the pyridinium ionPubChem
pKa (Most Acidic) 12.33Refers to the hydrazide N-HPubChem

The pyridine ring is expected to be protonated at physiological pH (~7.4), conferring a positive charge on the molecule, which would enhance its aqueous solubility.

Protocol for Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining pKa values.[18][19] It involves monitoring pH changes as a titrant is added to the compound solution.

Objective: To determine the pKa values of this compound by titrating it with a strong acid and base.

Methodology:

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[18]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[16] An inert electrolyte like KCl (0.15 M) is added to maintain constant ionic strength.[18]

  • Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration Process:

    • To determine the basic pKa, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[16]

    • Titrate the solution by making incremental additions of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[18]

Synthesis and Application Context

This compound is typically synthesized from its corresponding ester, ethyl 3-(pyridin-3-yl)propanoate, by reaction with hydrazine hydrate in an alcoholic solvent. This is a standard and efficient method for forming hydrazides from esters.[20][21]

The primary significance of this compound in recent research lies in its role as a key intermediate for synthesizing inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1][22] FAAH is an enzyme that degrades endocannabinoids like anandamide.[23] By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[2][24] The physicochemical properties detailed in this guide are therefore critical for the successful synthesis, purification, formulation, and ultimate biological activity of these advanced FAAH inhibitors.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Protocols.io. LogP / LogD shake-flask method. (2024). Available from: [Link]

  • Journal of Visualized Experiments (JoVE). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]

  • Protocols.io. In-vitro Thermodynamic Solubility. (2025). Available from: [Link]

  • DergiPark. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • ResearchGate. Synthesis of FAAH inhibitors (4, 6, 8) via elaboration of acyl.... Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • National Center for Biotechnology Information (PMC). Development of Methods for the Determination of pKa Values. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Royal Society of Chemistry. Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. (2020). Available from: [Link]

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  • MDPI. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Available from: [Link]

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  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Available from: [Link]

  • National Center for Biotechnology Information (PMC). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Available from: [Link]

  • SpringerLink. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Available from: [Link]

  • Semantic Scholar. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Available from: [Link]

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  • MDPI. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Available from: [Link]

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3-(Pyridin-3-yl)propanehydrazide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(Pyridin-3-yl)propanehydrazide, a heterocyclic organic compound of interest to researchers and professionals in the field of drug discovery and development. This document delves into its fundamental chemical properties, synthesis methodologies, and potential therapeutic applications, offering a valuable resource for those exploring its utility in medicinal chemistry.

Core Compound Identification

1.1. Chemical Identity

  • Systematic Name: this compound

  • CAS Number: 320608-52-4[1][]

  • Molecular Formula: C₈H₁₁N₃O[]

1.2. Structural Representation

The molecular structure of this compound consists of a pyridine ring linked to a propanohydrazide moiety at the 3-position. This unique arrangement of functional groups imparts specific chemical properties and potential biological activities.

1.3. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight165.19 g/mol []
InChIInChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12)[]
InChI KeyORYMOFUDUJDDES-UHFFFAOYSA-N[]
SMILESC1=CC(=CN=C1)CCC(=O)NN[]

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A general synthetic workflow is outlined below.

2.1. Synthetic Workflow Overview

The synthesis of hydrazide derivatives often begins with the corresponding carboxylic acid or its ester. This is then reacted with hydrazine hydrate to form the final hydrazide product. The following diagram illustrates a plausible synthetic route for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 3_pyridin_3_yl_propanoic_acid 3-(Pyridin-3-yl)propanoic acid or its ester derivative Hydrazinolysis Hydrazinolysis 3_pyridin_3_yl_propanoic_acid->Hydrazinolysis Hydrazine hydrate Final_Compound This compound Hydrazinolysis->Final_Compound

Sources

An In-depth Technical Guide on the Discovery and History of Pyridine-Based Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on 3-(Pyridin-3-yl)propanehydrazide: The compound this compound represents a specific chemical structure within the broader class of pyridine-based hydrazides. While this exact molecule does not have a widely documented history as a standalone therapeutic agent, its structural components—the pyridine ring and the hydrazide functional group—are foundational to one of the most significant discoveries in the history of chemotherapy: the antitubercular drug Isoniazid. This guide will, therefore, explore the rich history and scientific development of this class of compounds, using the seminal discovery of Isoniazid as a central case study to provide a comprehensive and technically valuable framework for researchers, scientists, and drug development professionals.

The Serendipitous Discovery of a "Miracle" Drug

The story of pyridine hydrazides is inextricably linked to the fight against tuberculosis (TB), a disease that, in the early 20th century, was a leading cause of death worldwide. Before the advent of effective antibiotics, treatment was limited to palliative care in sanatoriums, with rest and fresh air as the primary therapeutic tools.[1]

The journey to the most effective anti-TB drug began, as is often the case in pharmacology, not with a direct search, but through a series of serendipitous observations and synthetic explorations.

  • 1912 - An Unassuming Synthesis: The molecule that would later be known as Isoniazid (isonicotinic acid hydrazide or INH) was first synthesized in 1912 by Hans Meyer and Josef Mally at the German Charles University in Prague as part of their doctoral work.[1][2] Having no known application at the time, its potent biological activity remained undiscovered for four decades.[2][3]

  • The 1940s - A Trail of Clues: The first hints of the antitubercular potential of pyridine-containing compounds emerged in the 1940s. In 1945, French physician V. Chorine serendipitously discovered that nicotinamide, a form of vitamin B3 containing a pyridine ring, exhibited weak activity against Mycobacterium tuberculosis in vitro and in animal models.[4] Concurrently, researchers at Bayer, led by Gerhard Domagk (who had discovered the first sulfa drugs), were investigating thiosemicarbazones, which also showed some tuberculostatic activity.[4][5]

  • 1951 - The Breakthrough: The pivotal moment came in the early 1950s. Three pharmaceutical companies—Hoffmann-La Roche, Squibb, and Bayer—were independently synthesizing and testing derivatives of nicotinamide and related pyridine compounds as potential anti-infective agents.[2][6] Researchers at both Roche, led by Herbert Hyman Fox, and Squibb, led by Harry L. Yale, were working on creating thiosemicarbazone analogs.[5] The synthesis required a chemical intermediate: isonicotinic acid hydrazide. In a stroke of scientific insight, they decided to test this intermediate and discovered, to their astonishment, that it was far more potent against M. tuberculosis than the final thiosemicarbazone product.[5] This "rediscovery" of the 1912 compound marked the birth of Isoniazid as a therapeutic agent.[5]

The discovery was so profound and occurred so simultaneously that three different pharmaceutical companies attempted to patent the drug at the same time.[3][5] Roche launched its version, Rimifon, in 1952, and it quickly became a cornerstone of tuberculosis therapy.[3]

Mechanism of Action: A Prodrug's Deceptive Simplicity

Isoniazid is a classic example of a prodrug, meaning it is inactive when administered and requires metabolic activation within the target pathogen to exert its effect.[3][7][8] This targeted activation is key to its selectivity for mycobacteria.[2]

The activation and action pathway can be summarized as follows:

  • Uptake: Isoniazid enters the Mycobacterium tuberculosis bacillus via passive diffusion.[8]

  • Activation: Inside the bacterium, the enzyme catalase-peroxidase, encoded by the katG gene, activates Isoniazid.[3][7][8] This enzymatic reaction converts INH into a variety of reactive species, most notably an isonicotinic acyl radical.[3][8]

  • Target Inhibition: The activated isonicotinic acyl radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a nicotinoyl-NAD adduct.[3][9] This complex then binds with high affinity to the active site of an enzyme called enoyl-acyl carrier protein reductase, known as InhA.[3][8]

  • Mycolic Acid Synthesis Blockade: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids.[8][9] Mycolic acids are unique, long-chain fatty acids that are the primary component of the mycobacterial cell wall, providing it with its characteristic waxy, impermeable barrier.[7][8]

  • Bactericidal Effect: By inhibiting InhA, Isoniazid effectively blocks mycolic acid synthesis.[3][8][9][10] This disruption of cell wall integrity leads to bacterial cell death, making Isoniazid a potent bactericidal agent against actively dividing mycobacteria.[3][8][10]

Isoniazid Mechanism of Action cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Enters Cell Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH Activates Adduct Nicotinoyl-NAD Adduct Activated_INH->Adduct Binds to NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibits FAS_II FAS-II Pathway InhA->FAS_II Part of Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to General Synthesis of Pyridine Hydrazides Start Pyridine Carboxylic Acid Ester Process Hydrazinolysis (Reflux in Ethanol) Start->Process Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Process Product Pyridine Carbohydrazide Process->Product

Caption: A simplified workflow for the synthesis of pyridine hydrazides.

Structure-Activity Relationship (SAR)

Decades of research have established critical structural requirements for the antitubercular activity of Isoniazid and its analogs:

  • Pyridine Ring: The pyridine ring is essential. Replacing it with other aromatic or aliphatic rings significantly reduces or abolishes activity. [11]* Position of the Hydrazide Group: The hydrazide moiety at the 4-position of the pyridine ring (para-position) is optimal. Moving it to the 2- or 3-position results in a less active compound. [11][12]* Hydrazide Moiety: The -CONHNH2 group is critical. Any major modification to this group leads to a significant loss of potency. [12]This is because the hydrazide is directly involved in the activation by KatG and the formation of the covalent adduct with NAD+.

These strict SAR requirements explain why, despite countless attempts to create improved analogs, Isoniazid itself remains the supreme compound in its class for treating tuberculosis. [12]

Pharmacokinetics and Metabolism

The metabolism of Isoniazid is a key factor in its clinical use and is notable for its genetic variability among human populations.

  • Absorption and Distribution: Isoniazid is rapidly and almost completely absorbed from the gastrointestinal tract, reaching peak serum concentrations within 1-2 hours. [9]It distributes widely throughout the body, including into the cerebrospinal fluid, which is crucial for treating tuberculous meningitis. [7]* Metabolism by Acetylation: The primary metabolic pathway for Isoniazid inactivation is acetylation in the liver by the enzyme N-acetyltransferase 2 (NAT2). [7][8]* Genetic Polymorphism: The activity of the NAT2 enzyme is genetically determined, leading to a bimodal distribution of the population into "slow acetylators" and "fast acetylators". [3][8] * Slow acetylators metabolize the drug more slowly, leading to higher plasma concentrations and a longer half-life (2-5 hours). This group is at a higher risk of developing dose-related adverse effects like peripheral neuropathy and liver toxicity. [8][9] * Fast acetylators metabolize the drug more quickly, resulting in a shorter half-life (0.5-1.6 hours). [9] This pharmacokinetic variability is a critical consideration for clinicians when dosing Isoniazid to balance efficacy with the risk of toxicity.

ParameterValue (Slow Acetylators)Value (Fast Acetylators)Reference
Elimination Half-life 2–5 hours0.5–1.6 hours[3][9]
Metabolizing Enzyme N-acetyltransferase 2 (NAT2)N-acetyltransferase 2 (NAT2)[7][8]
Clinical Consideration Higher risk of toxicityPotential for sub-therapeutic levels[8]

Evolution of Pyridine Hydrazides and Modern Research

While Isoniazid remains a frontline anti-TB drug, the core pyridine hydrazide and related hydrazone structures continue to be explored for other therapeutic applications. The discovery of Isoniazid also had an unexpected but significant impact on another field of medicine: psychiatry.

  • Antidepressant Activity: In the 1950s, during clinical trials for tuberculosis, physicians observed that patients treated with an isopropyl derivative of Isoniazid, called Iproniazid , became euphoric and "deliriously happy". [5]This serendipitous finding revealed that Iproniazid was a potent monoamine oxidase (MAO) inhibitor, leading to the development of the first class of antidepressant drugs. [3][5]

  • Modern Drug Discovery: The pyridine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to form hydrogen bonds and participate in various biological interactions. [13][14]Researchers continue to synthesize and test novel pyridine hydrazide and hydrazone derivatives for a wide range of activities, including:

    • Anticancer [15] * Anti-inflammatory [16] * Antimicrobial (beyond TB) [14][17][18] * Antiparasitic [13] The compound this compound and its isomers fit squarely within this ongoing research paradigm. While its specific biological activities are not yet widely characterized, its structure represents a valid starting point for synthetic programs aimed at discovering new therapeutic agents.

References

  • Isoniazid - Wikipedia. [Link]

  • Isoniazid - StatPearls - NCBI Bookshelf. (2024-02-16). [Link]

  • What is the mechanism of Isoniazid? - Patsnap Synapse. (2024-07-17). [Link]

  • Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Discovery of New Drugs Against Tuberculosis: History Guides - Brieflands. [Link]

  • Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. [Link]

  • Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC - NIH. [Link]

  • Isoniazid | Podcast - Chemistry World. (2014-12-16). [Link]

  • Treatment of Tuberculosis. A Historical Perspective | Annals of the American Thoracic Society - ATS Journals. (2015-09-23). [Link]

  • TB, historical perspective of anti TB drugs and medicinal chemistry of INH | PPT - Slideshare. [Link]

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  • Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. [Link]

  • Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives - ResearchGate. (2020-01-15). [Link]

  • Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed. (2021-02-11). [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). [Link]

  • Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed. [Link]

  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. (2023-07-07). [Link]

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A Technical Guide to the Biological Activities of Novel Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

The hydrazide-hydrazone moiety, characterized by the –CONHNH= or –(C=O)NHN=CH functional group, represents a cornerstone in modern medicinal chemistry.[1][2] This structural motif is not merely a synthetic curiosity but a "privileged scaffold," consistently appearing in compounds with a wide array of biological activities. The initial impetus for the extensive study of hydrazides can be traced back to the discovery of Isonicotinic acid hydrazide (Isoniazid, INH) as a potent anti-tubercular agent.[3] This seminal finding spurred decades of research, revealing that derivatives of this core structure possess a remarkable pharmacological versatility, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumoral properties.[4][5][6]

The potent and varied bioactivity of hydrazides stems from the unique chemical nature of the azometine (–N=CH–) group. The nitrogen and carbon atoms of this group have both electrophilic and nucleophilic character, and the conjugated lone pair of electrons on the adjacent nitrogen atom allows for significant interaction with a multitude of biological targets.[2] Furthermore, the relative ease of synthesis, typically through a condensation reaction between a hydrazide and an aldehyde or ketone, allows for the creation of large, diverse libraries of compounds for screening.[7] This guide provides an in-depth exploration of the principal biological activities of novel hydrazide compounds, detailing the mechanistic rationale, key structure-activity relationships (SAR), and the validated experimental protocols used for their evaluation.

General Synthesis of Hydrazide-Hydrazone Derivatives

The synthetic accessibility of hydrazide-hydrazones is a key factor driving their investigation. The most common and straightforward method involves the acid-catalyzed condensation of a carboxylic acid hydrazide with an appropriate aldehyde or ketone. The reaction is typically performed by refluxing the reactants in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to protonate the carbonyl oxygen and facilitate nucleophilic attack by the terminal nitrogen of the hydrazide.[7] This reaction's simplicity allows for the introduction of a wide variety of substituents on both the hydrazide and the aldehyde/ketone fragments, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity.

G cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazide Carboxylic Acid Hydrazide (R-CO-NH-NH2) Catalyst Acid Catalyst (H+) Ethanol/Methanol Solvent Reflux Hydrazide->Catalyst Aldehyde Aldehyde / Ketone (R'-CHO) Aldehyde->Catalyst Hydrazone Hydrazide-Hydrazone (R-CO-NH-N=CH-R') Catalyst->Hydrazone Water Water (H2O) Catalyst->Water Byproduct

Caption: General synthesis of hydrazide-hydrazones via acid-catalyzed condensation.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Hydrazide derivatives have emerged as a particularly fruitful area of investigation, demonstrating broad-spectrum activity against various bacteria and fungi.[1][2]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antimicrobial mechanism of hydrazides can be multifaceted. In the context of tuberculosis, the archetypal hydrazide drug, Isoniazid, is a prodrug that, once activated, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[1] For other bacteria, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase, which is critical for DNA replication, and the disruption of the peptidoglycan cell wall.[1][8] The azomethine linkage is considered a key pharmacophore, with its lipophilicity facilitating passage through the microbial cell membrane.[9]

Key SAR Insights:

  • Aromatic Substituents: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on the aromatic rings can significantly modulate antimicrobial potency, likely by altering the electronic nature of the azomethine group and the compound's overall lipophilicity.[3]

  • Heterocyclic Moieties: Incorporation of heterocyclic rings like quinoline, pyrazole, or pyrimidine can enhance antimicrobial activity.[8][10] These additions may introduce new binding interactions with the biological target or improve pharmacokinetic properties.

  • Chelation: The –CONHNH= moiety can act as a chelating agent for metal ions essential for microbial enzyme function, thereby inhibiting microbial growth.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of novel hydrazide-hydrazone compounds against representative bacterial strains, demonstrating the impact of structural modifications.

Compound IDKey Structural FeatureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
15 Isonicotinic acid hydrazone1.95 - 7.81>125[8][10]
19 s-Triazine derivative6.2512.5[8]
21 Indol-2-one derivative<10 (Higher than tetracycline)<10 (Higher than tetracycline)[8]
28 1,2,3-Thiadiazole derivative1.95>100[10]
AmpicillinStandard Antibiotic12.525[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel hydrazide compound, a fundamental measure of its antimicrobial potency.[11][12]

Objective: To find the lowest concentration of a test compound that inhibits visible in vitro growth of a microorganism.

Materials:

  • Test hydrazide compound, dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial suspension of a specific microorganism (e.g., S. aureus ATCC 25923), adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB).

  • Positive control (standard antibiotic, e.g., Ampicillin).

  • Negative control (broth and solvent only).

Procedure:

  • Preparation of Compound Dilutions: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12] This can be assessed visually or by measuring optical density (OD) at 600 nm with a microplate reader.

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for Broth Microdilution MIC determination.

Anticancer Activity

The search for more effective and less toxic chemotherapeutic agents is a primary goal of oncological research. Hydrazide-hydrazone derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, making them a promising class for anticancer drug development.[13][14]

Mechanism of Action & Structure-Activity Relationship (SAR)

Hydrazides can exert their anticancer effects through numerous mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis, and cell cycle arrest.[13] Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and caspase-3.[15] The planar structure of the hydrazone moiety, often flanked by aromatic or heterocyclic rings, allows for potential intercalation with DNA or interaction with the active sites of key enzymes like kinases or topoisomerases.

Key SAR Insights:

  • Aromatic Substituents: The anticancer activity is highly dependent on the nature and position of substituents on the aromatic rings. For instance, against the Colo-205 colon cancer cell line, a 4-nitrophenyl substituent was found to be more potent than a 4-chlorophenyl substituent.[15][16]

  • Quinoline Moiety: The incorporation of a quinoline scaffold has been shown to be particularly effective, with methoxy substitutions on the quinoline ring enhancing activity against neuroblastoma and breast adenocarcinoma cell lines.[13]

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for cell membrane permeability and interaction with intracellular targets.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process. The table below presents IC50 values for novel tetracaine hydrazide-hydrazones against two human cancer cell lines.

Compound IDR-substituentColo-205 IC50 (µM)HepG2 IC50 (µM)Reference
2f 4-Chlorophenyl50.0>100[15][16]
2k 2,4-Dichlorophenyl>10030.5[15][16]
2m 4-Nitrophenyl20.5>100[15][16]
2s 2-Naphthyl>10020.8[15][16]
DoxorubicinStandard Drug0.81.2[16]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a rapid, sensitive, and reliable colorimetric method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content.[17][18]

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well microtiter plates.

  • Test hydrazide compound, dissolved in DMSO.

  • Trichloroacetic acid (TCA), cold (10% w/v).

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • Wash solution (1% v/v acetic acid).

  • Tris base solution (10 mM, pH 10.5).

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the hydrazide compound prepared by serial dilution. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[18]

  • Staining: Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA. Air dry the plates completely. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes. Measure the optical density (absorbance) at 564 nm using a microplate reader.[17]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization: Simplified Apoptotic Pathway

G Hydrazide Novel Hydrazide Compound Cell Cancer Cell Hydrazide->Cell Enters Bax Bax Protein (Pro-apoptotic) Cell->Bax Upregulates Mito Mitochondrion Bax->Mito Acts on CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hydrazide-induced apoptosis via the intrinsic pathway.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases. Hydrazide derivatives have demonstrated significant anti-inflammatory and analgesic properties, positioning them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects.[19][20]

Mechanism of Action & Structure-Activity Relationship (SAR)

The anti-inflammatory effects of hydrazides are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[20] By inhibiting these enzymes, hydrazides can reduce the production of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.[21]

Key SAR Insights:

  • Dual Inhibition: The hydrazone moiety has been identified as a potential pharmacophore for dual inhibition of COX and 5-LOX, which could offer a better safety profile than selective COX inhibitors.[20]

  • Structural Mimicry: Some hydrazide structures are designed to mimic existing NSAIDs (e.g., diclofenac, ibuprofen) while incorporating the hydrazone moiety to enhance activity or reduce side effects.[6][22]

  • Pyrrole Derivatives: Studies on N-pyrrolylcarbohydrazide and its hydrazone derivatives show that specific structural modifications can lead to potent, dose-dependent anti-inflammatory activity in preclinical models.[19][22]

Data Presentation: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. The table below shows the percentage of edema inhibition by a novel hydrazide compound compared to a control.

Compound IDDose (mg/kg)Time (hours)Edema Reduction (%)p-valueReference
Compound 1 202Significant0.035[19][22]
Compound 1 203Significant0.022[19][22]
Compound 1 402Significant0.008[19][22]
Compound 1 403Significant0.046[19][22]
Compound 1A 202Significant0.005[19][22]
Compound 1A 203Significant<0.001[19][22]
Compound 1A 204Significant0.004[19][22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to screen for acute anti-inflammatory activity of novel compounds.[23][24]

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat paw.

Materials:

  • Wistar rats (150-200g).

  • Test hydrazide compound, suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose).

  • Standard drug (e.g., Diclofenac, 10 mg/kg).

  • Carrageenan solution (1% w/v in sterile saline).

  • Pletysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at least 2-3 doses).

  • Initial Paw Measurement: Measure the initial volume or thickness of the right hind paw of each rat before any treatment.

  • Drug Administration: Administer the test compound, standard drug, or vehicle to the respective groups via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[22]

  • Analysis: Calculate the percentage of increase in paw volume (edema) for each animal relative to its initial volume. Then, calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization: Anti-inflammatory Screening Workflow

G A Animal Grouping (Control, Standard, Test) B Measure Initial Paw Volume (t=0) A->B C Administer Compound (Oral Gavage) B->C D Inject Carrageenan in Paw (t=1h) C->D E Measure Paw Volume (t=2h, 3h, 4h, 5h) D->E F Calculate % Edema and % Inhibition E->F G Statistical Analysis (e.g., ANOVA) F->G

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and many existing antiepileptic drugs have significant side effects or are ineffective for a subset of patients.[7] Hydrazide-hydrazones have been extensively investigated as anticonvulsant agents, with some demonstrating potent activity in preclinical seizure models.[7][25][26]

Mechanism of Action & Structure-Activity Relationship (SAR)

The anticonvulsant activity of hydrazides is often linked to their interaction with neurotransmitter systems. Some compounds are thought to enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[27] Others may act by blocking voltage-gated sodium or calcium channels, thereby reducing neuronal excitability. The presence of a -CO-NH-N=CH- pharmacophore is considered crucial for this activity.

Key SAR Insights:

  • Aryl Moiety: The presence of an aryl group is common in active compounds. Substituents on this ring, such as halogens (e.g., chloro, fluoro) or methoxy groups, can significantly influence anticonvulsant potency.[7][27]

  • Lipophilicity: An optimal degree of lipophilicity is required for the compound to cross the blood-brain barrier and reach its target in the central nervous system.

  • Terminal Group: The nature of the group attached to the imine carbon (R' in R-CO-NH-N=CH-R') plays a critical role in modulating activity.

Data Presentation: In Vivo Anticonvulsant Efficacy

The Maximal Electroshock (MES) test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The table below shows the activity of a novel hydrazone in this model.

Compound IDDose (mg/kg)Protection against MES (%)NeurotoxicityReference
23k 300Anti-MES activity observedNot specified[7]
25 16.1 (ED50)50% protectionPI > 20[7]
1b 300Protection observedDevoid of neurotoxicity[7]
Phenytoin~9 (ED50)50% protectionPI = 6.9[7]

ED50: Median effective dose. PI: Protective Index (TD50/ED50).

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol details the MES test in mice, a primary screening model for anticonvulsant drugs that predicts efficacy against generalized tonic-clonic seizures.[28][29]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Male Swiss albino mice (20-25g).

  • Test hydrazide compound, suspended in a suitable vehicle.

  • Standard drug (e.g., Phenytoin, 25 mg/kg).

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Electrode solution (0.9% saline).

Procedure:

  • Animal Grouping and Dosing: Divide animals into groups. Administer the test compound, standard drug, or vehicle via an appropriate route (e.g., intraperitoneally or orally).

  • Peak Effect Time: Wait for the time of peak drug effect, which must be determined in preliminary studies (typically 30-60 minutes for i.p. administration).

  • Electrical Stimulation: Apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The tonic phase is characterized by the rigid, full extension of the hind limbs.

  • Endpoint: The endpoint is the abolition of the tonic hindlimb extension. A compound is considered to have provided protection if the mouse does not exhibit this phase.

  • Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis if multiple doses are tested. Neurotoxicity can be assessed concurrently using tests like the rotarod test.

Visualization: Maximal Electroshock Test Workflow

G A Administer Test Compound or Vehicle to Mice B Wait for Peak Effect Time (e.g., 30 min) A->B C Apply Supramaximal Electrical Stimulus via Corneal Electrodes B->C D Observe Seizure Behavior C->D E Tonic Hindlimb Extension Present? D->E F No Protection E->F Yes G Protection E->G No

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

References

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  • Al-Suwaidan, I. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

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An In-Depth Technical Guide to the In Silico Prediction of 3-(Pyridin-3-yl)propanehydrazide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational evaluation of 3-(Pyridin-3-yl)propanehydrazide, a novel molecule with potential therapeutic applications. As the biological activity of this specific compound is not extensively documented, it presents an ideal case for the application of in silico predictive methodologies. These computational techniques are instrumental in the early phases of drug discovery, offering a cost-effective and rapid means to generate hypotheses, prioritize research efforts, and de-risk subsequent experimental validation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed protocols for a multi-faceted computational analysis.

The Strategic Imperative of In Silico Analysis

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to unforeseen issues with efficacy or safety.[4] Computational approaches have emerged as a revolutionary force in mitigating these risks, allowing for the early and systematic evaluation of a molecule's potential.[1][5] By simulating the interactions of a compound with biological systems, we can predict its likely targets, binding affinity, and pharmacokinetic profile before committing to resource-intensive laboratory synthesis and testing.[2][6] This guide outlines a logical, multi-step workflow designed to construct a comprehensive bioactivity profile for this compound.

A Multi-pronged Computational Workflow

A robust in silico assessment relies not on a single method, but on the convergence of evidence from multiple, complementary techniques. Here, we present a workflow that progresses from broad, exploratory analyses to more focused, quantitative predictions.

Step 1: Target Identification and Prioritization

The foundational step in characterizing a novel compound is to identify its potential biological targets.[1][5][7] This process, often termed "target fishing" or "target deconvolution," can be approached from two main perspectives:

  • Ligand-Based Target Prediction: This methodology is rooted in the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities.[8] By searching chemical databases for known bioactive compounds that are structurally analogous to this compound, we can infer potential targets.

  • Structure-Based Target Prediction (Reverse Docking): In this approach, the three-dimensional structure of our compound of interest is computationally screened against a large library of protein structures with known binding sites.[8] This "reverse" docking process can identify proteins to which the molecule is predicted to bind with high affinity, thus revealing potential targets.

G cluster_0 Target Identification Workflow Start Start Compound This compound Start->Compound LigandBased Ligand-Based Prediction (Chemical Similarity Search) Compound->LigandBased StructureBased Structure-Based Prediction (Reverse Docking) Compound->StructureBased TargetList Prioritized List of Potential Targets LigandBased->TargetList StructureBased->TargetList

Caption: Workflow for identifying potential biological targets.

Step 2: Molecular Docking Simulations

With a prioritized list of potential targets, the next logical step is to perform molecular docking simulations to predict the binding affinity and interaction patterns of this compound with each target.[9][10] Molecular docking algorithms explore the conformational space of the ligand within the target's binding site, calculating a score that estimates the strength of the interaction.[9]

  • Preparation of the Ligand:

    • Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D structure to obtain a stable conformation.

    • Save the ligand in a suitable format (e.g., .pdbqt) for AutoDock Vina, assigning partial charges and defining rotatable bonds.[10]

  • Preparation of the Receptor:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).[10]

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign partial charges to the protein atoms.

    • Save the prepared receptor in .pdbqt format.[11]

  • Defining the Docking Grid Box:

    • Identify the binding site of the target protein. This can be inferred from the position of a co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

    • Define a grid box that encompasses the entire binding site, specifying its center coordinates and dimensions.[10][11]

  • Running the Docking Simulation:

    • Execute AutoDock Vina using a command-line interface, specifying the prepared ligand and receptor files, and the grid box parameters.[10]

  • Analysis of Results:

    • Examine the output file, which will contain the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses.[10]

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the predicted binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using a molecular visualization tool like PyMOL or UCSF Chimera.[11]

G cluster_1 Molecular Docking Workflow PrepLigand Prepare Ligand (Energy Minimization, .pdbqt) RunDocking Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->RunDocking PrepReceptor Prepare Receptor (Remove Water, Add Hydrogens, .pdbqt) GridBox Define Grid Box (Enclose Binding Site) PrepReceptor->GridBox GridBox->RunDocking Analyze Analyze Results (Binding Affinity, Poses, Interactions) RunDocking->Analyze

Caption: Step-by-step molecular docking protocol.

Step 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activity.[6][12][13][14] If experimental data is available for a set of compounds active against one of the identified targets, a QSAR model can be developed and used to predict the activity of this compound.

  • Data Set Preparation: Compile a dataset of molecules with known biological activity (e.g., IC50 values) against the target of interest.

  • Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors that numerically represent its structural and physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).[12]

  • Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.[12]

  • Model Validation: Rigorously validate the predictive power of the QSAR model using techniques like cross-validation and external validation with an independent test set of compounds.[14]

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound based on its calculated descriptors.

G cluster_2 QSAR Modeling Workflow DataSet Compile Dataset of Active Compounds Descriptors Calculate Molecular Descriptors DataSet->Descriptors ModelBuild Build QSAR Model (MLR, Machine Learning) Descriptors->ModelBuild Validation Validate Model (Cross-validation, Test Set) ModelBuild->Validation Prediction Predict Activity of New Compound Validation->Prediction

Caption: The process of building and using a QSAR model.

Step 4: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are essential for its interaction with a specific biological target.[15][16][17][18] Pharmacophore models can be generated through two primary approaches:

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the target is unknown. It involves aligning a set of known active molecules to identify common chemical features.[16][17][19]

  • Structure-Based Pharmacophore Modeling: When the structure of the protein-ligand complex is available, a pharmacophore can be derived directly from the key interactions observed in the binding site.[16][19]

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases for novel molecules that possess the required features and are therefore likely to be active.[15][16]

Caption: A conceptual diagram of a pharmacophore model.

Step 5: ADMET Prediction

The failure of drug candidates due to poor pharmacokinetic properties is a major challenge in drug development.[4] Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound at an early stage is therefore critical.[20][21][22] A variety of computational tools, ranging from open-source web servers to sophisticated commercial software, are available for ADMET prediction.[4][21]

ADMET PropertySignificance in Drug Development
Absorption
Human Intestinal AbsorptionPredicts the extent to which a drug is absorbed from the gut into the bloodstream.
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.
Distribution
Blood-Brain Barrier (BBB) PenetrationDetermines if a compound can cross the BBB, which is crucial for CNS-acting drugs.
Plasma Protein BindingThe extent of binding to plasma proteins can affect the free drug concentration and efficacy.
Metabolism
CYP450 InhibitionPredicts the potential for drug-drug interactions by inhibiting key metabolic enzymes.
Excretion
Renal ClearancePredicts the rate at which a drug is cleared from the body by the kidneys.
Toxicity
hERG InhibitionA key indicator of potential cardiotoxicity.
Ames MutagenicityPredicts the mutagenic potential of a compound.

Data Synthesis and Interpretation: A Holistic View

The true predictive power of this in silico workflow lies in the integration and interpretation of data from all the aforementioned steps. A single favorable prediction is encouraging, but a consensus of positive results across multiple orthogonal methods provides a much stronger rationale for advancing a compound to the next stage of discovery.

For this compound, a promising profile would consist of:

  • Strong evidence for a specific, "druggable" target from both ligand- and structure-based target identification methods.

  • High predicted binding affinity and a well-defined set of interactions in molecular docking simulations with the identified target.

  • High predicted biological activity from a validated QSAR model.

  • A good fit to a known pharmacophore for the target class.

  • A favorable ADMET profile , indicating good drug-like properties and a low risk of toxicity.

Conclusion: From Prediction to Validation

This guide has outlined a comprehensive and scientifically rigorous in silico strategy for predicting the bioactivity of this compound. By systematically applying these computational techniques, researchers can build a detailed and multi-faceted hypothesis of the compound's biological potential. It is crucial to remember that in silico predictions are not a substitute for experimental validation.[1][3] Rather, they serve as a powerful tool to guide and prioritize experimental work, ultimately accelerating the journey towards the discovery of new and effective therapeutics.

References

  • Targeting disease: Computational approaches for drug target identific
  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.
  • Full article: Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
  • Computational/in silico methods in drug target and lead prediction. PubMed Central.
  • A Beginner's Guide to QSAR Modeling in Cheminform
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • What is pharmacophore modeling and its applications?.
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR.
  • Computational Approach for Drug Target Identific
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences.
  • What is the significance of QSAR in drug design?.
  • Cross-Validation of In Silico Predictions for Hydrazide Activity: A Compar
  • Pharmacophore modeling. Slideshare.
  • ADMET prediction. Fiveable.
  • Small Molecule Docking. KBbox: Methods.
  • ADMET Predictions - Comput
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.
  • Predictive ADMET Modeling. BHSAI.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH.

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Topic: Synthesis of 3-(Pyridin-3-yl)propanehydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3-(pyridin-3-yl)propanehydrazide and its analogs. As a foundational scaffold in medicinal chemistry, the pyridyl-hydrazide motif is pivotal in the development of novel therapeutic agents, most famously exemplified by the antitubercular drug Isoniazid.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles and strategic choices that guide the synthesis, derivatization, and creation of compound libraries for structure-activity relationship (SAR) studies.

Core Synthetic Strategy: From Carboxylic Acid to Bioactive Hydrazide

The most reliable and scalable pathway to this compound begins with its corresponding carboxylic acid, 3-(pyridin-3-yl)propanoic acid, a readily available starting material.[3] The overall strategy involves a two-step process: esterification of the carboxylic acid followed by hydrazinolysis. This approach is favored for its efficiency, mild conditions, and high yields.

The entire workflow is designed to first activate the carboxylic acid group via esterification, making the carbonyl carbon more susceptible to nucleophilic attack. The subsequent introduction of hydrazine hydrate efficiently displaces the alkoxy group to form the stable hydrazide product.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Derivatization start 3-(Pyridin-3-yl)propanoic Acid ester Methyl/Ethyl 3-(Pyridin-3-yl)propanoate start->ester Esterification (H₂SO₄, ROH) hydrazide This compound ester->hydrazide Hydrazinolysis (NH₂NH₂·H₂O, EtOH) analogs Hydrazone Derivatives & Analogs hydrazide->analogs Condensation (Aldehydes/Ketones) G Ester R-C(=O)-OR' Intermediate    R-C(O⁻)-OR'  |  NH₂-NH₂⁺   Ester->Intermediate Nucleophilic Attack Hydrazine H₂N-NH₂ Hydrazine->Intermediate Hydrazide R-C(=O)-NH-NH₂ Intermediate->Hydrazide Elimination of Alkoxide Alcohol R'-OH Intermediate->Alcohol G Hydrazide Py-CH₂CH₂-C(=O)NHNH₂ Hydrazone Py-CH₂CH₂-C(=O)NHN=C(R₁)R₂ Hydrazide->Hydrazone Condensation (cat. Acetic Acid, EtOH, Δ) Water H₂O Hydrazide->Water Carbonyl R₁-C(=O)-R₂ Carbonyl->Hydrazone Condensation (cat. Acetic Acid, EtOH, Δ) Carbonyl->Water

Sources

Strategic Introduction: The Case for In-Silico Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 3-(Pyridin-3-yl)propanehydrazide as a Potential Therapeutic Agent

In the landscape of modern drug discovery, the strategic use of computational methods is paramount for accelerating the identification and optimization of novel therapeutic candidates.[1] Theoretical studies allow for the early assessment of a molecule's electronic, structural, and pharmacokinetic properties, thereby saving significant time and resources by prioritizing compounds with a higher probability of success.[1][2]

The molecule at the core of this investigation, this compound, is a compelling subject for such an analysis. It incorporates two key pharmacophores: the pyridine ring and a hydrazide functional group. Both moieties are prevalent in a wide array of biologically active compounds, known to exhibit properties ranging from anticancer and antibacterial to anti-inflammatory and antiviral activities.[3][4] The hydrazide group, in particular, is an extremely important synthon in medicinal chemistry, serving as a foundation for various heterocyclic derivatives with broad therapeutic applications.[4] This guide outlines a rigorous, multi-faceted theoretical workflow to dissect the properties of this compound, predicting its behavior from the quantum level to its potential interactions within a biological system.

Quantum Chemical Analysis: Unveiling Molecular Reactivity and Stability

To understand the intrinsic physicochemical nature of this compound, we employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3] This foundational analysis provides predictive insights into the molecule's stability, reactivity, and the specific sites prone to intermolecular interactions.

Experimental Protocol: DFT Calculation
  • Software: Gaussian 09 or similar quantum chemistry software package.[5]

  • Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software.

  • Geometric Optimization: The molecule's geometry is optimized to find its lowest energy (most stable) conformation. This is performed using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted combination for organic molecules that provides a good balance of accuracy and computational cost.[3][5]

  • Frequency Calculation: A frequency analysis is run on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, key electronic properties are calculated, including Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).[3][6]

dft_workflow cluster_dft DFT Workflow mol_build 1. 3D Structure Generation geom_opt 2. Geometric Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc 3. Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry prop_calc 4. Electronic Property Calculation freq_calc->prop_calc Verified Structure analysis 5. Data Analysis (HOMO, LUMO, MEP, Reactivity) prop_calc->analysis Calculated Properties

Caption: Workflow for Density Functional Theory (DFT) calculations.

Key Theoretical Insights
  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller energy gap suggests higher reactivity. These values are instrumental in calculating global reactivity descriptors.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, colored in red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored in blue), which are prone to nucleophilic attack.[3][6] This allows for the prediction of sites involved in hydrogen bonding and other non-covalent interactions, which are crucial for receptor binding.

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several key parameters can be calculated to quantify the molecule's reactivity.[7]

ParameterFormulaInterpretation
Ionization Potential (IP)IP = -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA = -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativity (χ)χ = (IP + EA) / 2Power of an atom to attract electrons.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[8] Given that pyridine and hydrazide derivatives have shown inhibitory activity against a range of enzymes, we can use docking to screen this compound against potential biological targets.[9][10][11] For this guide, we will use Acetylcholinesterase (AChE) as an illustrative target, an enzyme implicated in Alzheimer's disease, for which pyridine derivatives have been investigated as inhibitors.[12]

Experimental Protocol: Molecular Docking
  • Software: AutoDock Vina is a widely used and effective tool for molecular docking simulations.[9][12]

  • Ligand Preparation: The optimized 3D structure of this compound from the DFT calculations is prepared by assigning charges and defining rotatable bonds.

  • Receptor Preparation: The crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Grid Box Definition: A grid box is defined around the active site of the enzyme. The dimensions are set to encompass the entire binding pocket where the native ligand binds.

  • Docking Simulation: The docking algorithm is executed. AutoDock Vina will generate multiple binding poses for the ligand and rank them based on their predicted binding affinity (in kcal/mol).

  • Analysis of Results: The best-scoring pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex.[12]

docking_workflow cluster_docking Molecular Docking Workflow cluster_simulation Simulation ligand_prep 1. Ligand Preparation (Optimized 3D Structure) docking_run 4. Run Docking (AutoDock Vina) ligand_prep->docking_run receptor_prep 2. Receptor Preparation (e.g., PDB: 4EY7) grid_gen 3. Grid Box Generation (Define Active Site) receptor_prep->grid_gen grid_gen->docking_run analysis 5. Analysis of Results (Binding Energy, Interactions) docking_run->analysis

Caption: General workflow for a molecular docking study.

Interpreting Docking Results

The primary outputs of a docking simulation are the binding energy and the predicted binding pose.

ParameterUnitInterpretation
Binding Affinitykcal/molA more negative value indicates stronger, more favorable binding between the ligand and the receptor.[12]
Inhibition Constant (Ki)µM / nMCalculated from the binding affinity; a lower value indicates a more potent inhibitor.[12]
InteractionsÅngstroms (Å)Distances of hydrogen bonds, hydrophobic contacts, and π-π stacking interactions that anchor the ligand in the active site.

A strong binding affinity coupled with logical interactions (e.g., hydrogen bonds with key active site residues) suggests that the compound may be a potential inhibitor of the target protein.[12]

ADMET Profiling: Predicting Drug-Likeness

A potent molecule is of little therapeutic value if it cannot reach its target in the body at a safe and effective concentration. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in-silico step to evaluate the pharmacokinetic and toxicological properties of a drug candidate.[2][13] This early assessment helps to identify potential liabilities that could lead to failure in later clinical stages.[1][14]

Methodology: In-Silico ADMET Prediction

Numerous web-based platforms and software tools leverage machine learning models trained on large datasets of experimental data to predict ADMET properties from a molecule's structure.[1][2][15]

  • Platform Selection: Choose a reliable prediction tool, such as pkCSM, SwissADME, or ADMETlab.[2]

  • Input: Provide the simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound.

  • Execution: The platform's algorithms calculate a wide range of physicochemical, pharmacokinetic, and toxicological parameters.

  • Analysis: The output data is analyzed to assess the overall "drug-likeness" of the compound. Key parameters include compliance with Lipinski's Rule of Five, predicted oral bioavailability, blood-brain barrier (BBB) penetration, and potential toxicities like hERG inhibition or mutagenicity.[14]

admet_profile cluster_admet ADMET Properties center Molecule abs Absorption center->abs Bioavailability dist Distribution center->dist BBB Penetration met Metabolism center->met CYP450 Inhibition exc Excretion center->exc Clearance tox Toxicity center->tox hERG Inhibition

Caption: Conceptual overview of in-silico ADMET profiling.

Key ADMET Parameters for Evaluation
CategoryParameterFavorable Outcome
Physicochemical Lipinski's Rule of FiveCompliance (e.g., Mol. Weight < 500, LogP < 5)
Absorption Human Intestinal Absorption> 80%
Distribution BBB PermeabilityVaries (Desirable for CNS targets, undesirable for others)
Metabolism CYP2D6/CYP3A4 InhibitorNo
Excretion Total ClearanceLog(CLtot) > -1.0
Toxicity hERG I InhibitorNo
Toxicity AMES Toxicity (Mutagenicity)No

A favorable ADMET profile, characterized by good predicted absorption and low toxicity, significantly strengthens the case for a compound's further development.[10]

Synthesis and Conclusion: From Theory to Practice

This comprehensive theoretical guide has outlined a robust computational workflow to evaluate this compound. The in-silico investigation, beginning with quantum mechanics to define its electronic character, proceeding to molecular docking to predict its biological targets, and concluding with ADMET profiling to assess its drug-likeness, provides a holistic preclinical assessment.

The findings from these theoretical studies serve as a strong foundation for subsequent experimental validation. A favorable computational profile would justify the investment in chemical synthesis and in-vitro biological assays.[12] For instance, if docking predicts potent AChE inhibition and the ADMET profile is promising, the next logical steps would be to synthesize the compound and test its inhibitory activity in an enzymatic assay, followed by cell-based studies. This synergy between theoretical prediction and experimental validation is the cornerstone of efficient and modern drug discovery.

References

  • Jamzad, M., et al. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.
  • BenchChem. (2025). Molecular Docking Studies of Pyridine Derivatives. BenchChem Application Notes and Protocols.
  • Mayr, A., et al. (n.d.). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • Mayr, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
  • Al-Ostath, A., et al. (n.d.). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC - NIH. Available at: [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide Blog.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. Available at: [Link]

  • Neelaveni, K., & Prasad, Y. R. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Available at: [Link]

  • ResearchGate. (2015). Structural, Electronic, and Vibrational Properties of Isoniazid and Its Derivative N-Cyclopentylidenepyridine-4-carbohydrazide: A Quantum Chemical Study. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (n.d.). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry.
  • Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. Journal of Innovative Engineering and Natural Science. Available at: [Link]

  • PubMed. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available at: [Link]

  • PubMed Central. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Available at: [Link]

  • El Bakri, Y., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. Available at: [Link]

  • ACS Omega. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of 3-(Pyridin-3-yl)propanehydrazide, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the acid-catalyzed esterification of 3-(Pyridin-3-yl)propanoic acid to yield its methyl ester, followed by hydrazinolysis to produce the target hydrazide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and methods for characterization to ensure both high yield and purity of the final compound.

Introduction

This compound belongs to the class of pyridine-containing hydrazides, a chemical scaffold of significant interest in pharmaceutical research. The pyridine ring is a common feature in many bioactive molecules, while the hydrazide functional group serves as a versatile intermediate for the synthesis of various heterocyclic systems such as pyrazoles, oxadiazoles, and triazoles. Notably, the structurally related compound, Isonicotinic acid hydrazide (Isoniazid), is a cornerstone drug in the treatment of tuberculosis, highlighting the therapeutic potential of this molecular framework.[1] The title compound is an important precursor for synthesizing novel isoniazid analogues and other derivatives for screening as potential therapeutic agents, including antimicrobials and enzyme inhibitors.[2]

This protocol details a reliable and reproducible method for synthesizing this compound, starting from the commercially available 3-(Pyridin-3-yl)propanoic acid.[3] The methodology is broken down into two primary stages:

  • Fischer Esterification: Conversion of the starting carboxylic acid to methyl 3-(pyridin-3-yl)propanoate.

  • Hydrazinolysis: Reaction of the intermediate ester with hydrazine hydrate to form the final hydrazide product.

Each step has been optimized to ensure clarity and successful execution in a standard laboratory setting.

Overall Reaction Scheme

The synthesis proceeds through the following two-step pathway:

Reaction_Scheme Start 3-(Pyridin-3-yl)propanoic acid Intermediate Methyl 3-(pyridin-3-yl)propanoate Start->Intermediate  CH₃OH, H₂SO₄ (cat.)  Reflux Final This compound Intermediate->Final  NH₂NH₂·H₂O  Ethanol, Reflux

Caption: Overall synthetic route for this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

ReagentFormulaMolar Mass ( g/mol )Supplier ExampleNotes
3-(Pyridin-3-yl)propanoic acidC₈H₉NO₂151.16Sigma-AldrichStarting material.[3]
Methanol (Anhydrous)CH₃OH32.04Fisher ScientificSolvent and reactant for esterification.
Sulfuric Acid (Concentrated)H₂SO₄98.08VWRCatalyst for esterification. Handle with extreme care.
Sodium Bicarbonate (Saturated Sol.)NaHCO₃84.01AnyUsed for neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37AnyDrying agent.
Hydrazine Hydrate (~64-65% Hydrazine)N₂H₄·H₂O50.06Sigma-AldrichHighly toxic and corrosive. Handle in a fume hood with PPE.
Ethanol (Absolute)C₂H₅OH46.07Fisher ScientificSolvent for hydrazinolysis.
Diethyl Ether(C₂H₅)₂O74.12AnyUsed for product precipitation/washing. Highly flammable.
Deuterated Solvents (e.g., DMSO-d₆)--Cambridge IsotopeFor NMR analysis.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(pyridin-3-yl)propanoate (Esterification)

This procedure employs a classic Fischer esterification, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst.[4][5] The excess methanol serves both as a reactant and the solvent, driving the equilibrium towards the product side.

Workflow Diagram:

Esterification_Workflow A Combine 3-(Pyridin-3-yl)propanoic acid and anhydrous methanol in a flask. B Cool mixture in an ice bath. Slowly add conc. H₂SO₄. A->B C Reflux the mixture for 4-6 hours. B->C D Cool to RT and remove methanol under reduced pressure. C->D E Neutralize residue with saturated NaHCO₃ solution. D->E F Extract product with ethyl acetate (3x). E->F G Dry combined organic layers over MgSO₄, filter, and concentrate. F->G H Purify via column chromatography (optional) or proceed to next step. G->H

Caption: Workflow for the esterification of 3-(Pyridin-3-yl)propanoic acid.

Detailed Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Pyridin-3-yl)propanoic acid (10.0 g, 66.1 mmol).

  • Add 100 mL of anhydrous methanol. Stir the suspension until the acid is partially dissolved.

  • Cool the flask in an ice-water bath. Cautiously and slowly, add concentrated sulfuric acid (3.0 mL, ~5.5 g, 56 mmol) dropwise via a pipette. The addition is exothermic.

  • Remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes).

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Carefully neutralize the oily residue by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(pyridin-3-yl)propanoate as an oil. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound (Hydrazinolysis)

Hydrazinolysis is the nucleophilic acyl substitution of the ester's alkoxy group (-OCH₃) with a hydrazine group (-NHNH₂).[6] The reaction is typically performed in an alcohol solvent at reflux.

Workflow Diagram:

Hydrazinolysis_Workflow A Dissolve methyl 3-(pyridin-3-yl)propanoate in absolute ethanol. B Add hydrazine hydrate dropwise at RT. A->B C Reflux the mixture for 6-8 hours. Monitor by TLC. B->C D Cool the reaction mixture. Concentrate solvent in vacuo. C->D E Triturate the residue with cold diethyl ether. D->E F Filter the resulting solid precipitate. E->F G Wash the solid with cold diethyl ether and dry under vacuum. F->G H Recrystallize from ethanol (optional) to obtain pure product. G->H

Caption: Workflow for the hydrazinolysis of the intermediate ester.

Detailed Procedure:

  • Place the crude methyl 3-(pyridin-3-yl)propanoate (assuming ~10.0 g, 60.5 mmol) obtained from Step 1 into a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Dissolve the ester in 100 mL of absolute ethanol.

  • Add hydrazine hydrate (6.0 mL, ~6.2 g, 124 mmol, ~2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC until the starting ester spot disappears. Often, the product begins to precipitate from the solution upon cooling.

  • After completion, allow the flask to cool to room temperature and then place it in an ice bath for 30-60 minutes to maximize precipitation.

  • If a solid has formed, filter the precipitate using a Büchner funnel. If no solid forms, concentrate the reaction mixture under reduced pressure to obtain a viscous residue.

  • Triturate the residue or solid with cold diethyl ether (50 mL). This will help solidify the product and wash away any remaining impurities.

  • Filter the white solid, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final product, this compound.

  • For higher purity, the product can be recrystallized from hot ethanol.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity. Compare with literature values if available.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the presence of pyridine and propyl-hydrazide protons with correct chemical shifts, multiplicities, and integrations.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Verify the number of unique carbon atoms corresponding to the molecular structure.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identify characteristic functional group stretches, such as N-H (hydrazide), C=O (amide), and C=N/C=C (pyridine ring).

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula via the molecular ion peak (M+H)⁺.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving concentrated sulfuric acid, hydrazine hydrate, and volatile organic solvents, must be performed in a well-ventilated chemical fume hood.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Use a dedicated syringe or pipette for transfer.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Always add acid to the solvent (methanol) slowly and while cooling to dissipate heat.

  • Flammable Solvents: Methanol, ethanol, and diethyl ether are highly flammable. Keep them away from ignition sources. Use heating mantles, not open flames, for refluxing.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Esterification Yield Incomplete reaction; presence of water.Ensure anhydrous conditions (use anhydrous methanol). Increase reflux time. Ensure sufficient catalyst is used.
Ester Hydrolysis during Workup Prolonged contact with basic solution at elevated temperatures.Perform the neutralization and extraction steps promptly and without heating.
Low Hydrazinolysis Yield Incomplete reaction; insufficient hydrazine hydrate.Increase reflux time. Ensure at least 2 equivalents of hydrazine hydrate are used to drive the reaction to completion.
Product is an Oil, not a Solid Presence of impurities; residual solvent.Concentrate thoroughly to remove all solvent. Triturate extensively with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Product Purity is Low Incomplete reaction or side products.Purify the intermediate ester by column chromatography before hydrazinolysis. Recrystallize the final product from a suitable solvent like ethanol.

References

  • PubMed. (n.d.). Synthesis and characterization of pyruvate-isoniazid analogs and their copper complexes as potential ICL inhibitors.
  • IJSDR. (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid.
  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives.
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • ResearchGate. (2014). Hydrazinolysis of 3-R-[1][2][7]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. Retrieved from

  • YSU Journals. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES.

Sources

Application Notes & Protocols: 3-(Pyridin-3-yl)propanehydrazide as a Versatile Precursor in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine-Hydrazide Scaffold

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1][2][3] Among these, nitrogen-containing heterocycles, particularly those incorporating a pyridine nucleus, are of paramount interest due to their prevalence in biologically active molecules and their ability to engage in crucial hydrogen bonding interactions with biological targets.[4][5] The pyridine scaffold is known to improve water solubility and pharmacokinetic profiles, making it a privileged structure in pharmaceutical design.[3][4][5]

This guide focuses on the synthetic utility of 3-(Pyridin-3-yl)propanehydrazide , a highly versatile and reactive building block. The presence of a terminal hydrazide group (-CONHNH₂) attached to a flexible propyl linker on the pyridine ring provides an ideal platform for constructing a diverse array of five-membered heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These resulting heterocyclic cores are themselves associated with a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[6][7][8][9][10]

This document serves as a technical guide for researchers and professionals in drug development, providing detailed, field-tested protocols and explaining the underlying chemical principles for leveraging this compound in heterocyclic synthesis.

Part 1: Synthesis of the Core Building Block: this compound

The successful synthesis of complex heterocyclic derivatives begins with the efficient and high-purity preparation of the starting hydrazide. The most direct route involves the hydrazinolysis of the corresponding ester, typically methyl or ethyl 3-(pyridin-3-yl)propanoate.

Causality of Experimental Choices:

  • Ester Precursor: Esters are excellent substrates for this reaction as the ester carbonyl is sufficiently electrophilic for nucleophilic attack by hydrazine.

  • Hydrazine Hydrate: Used in excess, hydrazine hydrate (N₂H₄·H₂O) serves as both the nucleophilic reagent and often as part of the solvent system. Its high reactivity ensures the efficient conversion of the ester to the hydrazide.

  • Ethanol as Solvent: Absolute ethanol is a common solvent as it readily dissolves both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. It also has an appropriate boiling point for refluxing to drive the reaction to completion without requiring excessively high temperatures that might degrade the product.

Experimental Protocol 1: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-(pyridin-3-yl)propanoate (10.0 g, 60.5 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL) to dissolve the ester. To this solution, add hydrazine hydrate (8.8 mL, 181.5 mmol, 3.0 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual impurities.

  • Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from ethanol to yield pure this compound.

  • Characterization: Dry the product under vacuum. Expected yield: 85-95%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram: Synthesis of the Hydrazide Precursor

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product A Methyl 3-(pyridin-3-yl)propanoate C Absolute Ethanol (Solvent) Reflux, 6-8h A->C B Hydrazine Hydrate (N₂H₄·H₂O) B->C D This compound C->D Hydrazinolysis

Caption: Workflow for the synthesis of the core hydrazide precursor.

Part 2: Synthesis of Pyridinyl-Substituted Pyrazoles

Pyrazoles are a prominent class of heterocyclic compounds found in many pharmaceuticals, such as the anti-inflammatory drug Celecoxib.[8][11] The Knorr pyrazole synthesis and related cyclocondensation reactions are the most reliable methods for their preparation, typically involving the reaction of a hydrazide with a 1,3-dicarbonyl compound.[8][12]

Synthetic Strategy: The reaction proceeds via an initial condensation between the terminal -NH₂ of the hydrazide and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the secondary amine of the hydrazone attacks the remaining carbonyl group, and subsequent dehydration yields the stable aromatic pyrazole ring.

Experimental Protocol 2: General Synthesis of 5-Substituted-1-(3-(pyridin-3-yl)propanoyl)pyrazoles
  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.65 g, 10.0 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add the desired 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (11.0 mmol, 1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 120°C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with stirring.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If not, neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8, which should induce precipitation. Collect the solid by filtration.

  • Purification: Wash the crude product with water and then dry it. Recrystallize the solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrazole derivative.

Data Summary: Pyrazole Derivatives
1,3-Dicarbonyl CompoundResulting Pyrazole SubstituentsTypical Yield (%)
Acetylacetone3,5-dimethyl80-90%
Ethyl Acetoacetate3-methyl-5-hydroxy75-85%
Dibenzoylmethane3,5-diphenyl85-95%
Reaction Scheme: Pyrazole Synthesis

G react1 This compound conditions Glacial Acetic Acid Reflux react1->conditions plus1 + react2 1,3-Dicarbonyl (e.g., Acetylacetone) react2->conditions intermediate Hydrazone Intermediate (transient) conditions->intermediate Condensation product Pyridinyl-Pyranzole Derivative intermediate->product Cyclization & Dehydration

Caption: General reaction pathway for pyrazole synthesis.

Part 3: Synthesis of Pyridinyl-Substituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities and is valued in medicinal chemistry for its metabolic stability and ability to participate in hydrogen bonding.[13][14] Compounds containing this moiety often exhibit a wide range of biological activities.[13][15] A common synthetic route involves the cyclodehydration of a diacylhydrazine intermediate or direct cyclization of a hydrazide with a one-carbon source.

Synthetic Strategy 1 (with Carbon Disulfide): The hydrazide reacts with carbon disulfide in a basic medium to form a dithiocarbazate salt. This intermediate, upon heating in the presence of an acid or an oxidizing agent, cyclizes to form a 1,3,4-oxadiazole-2-thione.

Synthetic Strategy 2 (with Aromatic Acids): The hydrazide is first acylated with an aromatic carboxylic acid (or its acid chloride) to form a diacylhydrazine. This intermediate is then subjected to cyclodehydration using a strong dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 2,5-disubstituted 1,3,4-oxadiazole.[14]

Experimental Protocol 3: Synthesis of 2-(3-(Pyridin-3-yl)propyl)-1,3,4-oxadiazole-5-thione
  • Setup: In a 100 mL flask, dissolve this compound (1.65 g, 10.0 mmol) in ethanol (30 mL).

  • Reagent Addition: Add potassium hydroxide (0.62 g, 11.0 mmol) and stir until it dissolves. Then, add carbon disulfide (CS₂) (0.9 mL, 15.0 mmol) dropwise over 10 minutes.

  • Reaction: Reflux the mixture for 10-12 hours. The formation of a potassium dithiocarbazate salt may be observed as a precipitate.

  • Work-up: After cooling, concentrate the mixture under reduced pressure. Dissolve the residue in water (50 mL) and acidify with dilute hydrochloric acid to pH 5-6.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure oxadiazole-thione derivative.

Experimental Protocol 4: Synthesis of 2-Aryl-5-(3-(pyridin-3-yl)propyl)-1,3,4-oxadiazoles
  • Step A (Acylation): In a flask, mix this compound (10.0 mmol) with a substituted aromatic carboxylic acid (10.0 mmol) in phosphorus oxychloride (POCl₃) (15 mL).

  • Reaction: Gently reflux the mixture for 5-7 hours. The reaction should be performed in a fume hood due to the corrosive and reactive nature of POCl₃.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Isolation: The crude product will precipitate. Allow the ice to melt completely, then neutralize the solution with a 20% sodium bicarbonate solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Dry the solid and recrystallize from a suitable solvent like methanol or ethyl acetate.

Logical Relationship: Oxadiazole Synthesis Pathways

G cluster_path1 Thione Pathway cluster_path2 Disubstituted Pathway start 3-(Pyridin-3-yl)- propanehydrazide A 1. KOH, CS₂ 2. Reflux start->A C Aromatic Acid POCl₃, Reflux start->C B Oxadiazole-2-thione Product A->B D 2,5-Disubstituted Oxadiazole Product C->D

Sources

Application Notes and Protocols for Antimicrobial Screening of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with therapeutic potential. Among the myriad of heterocyclic compounds explored in medicinal chemistry, structures containing a hydrazide moiety have garnered significant attention. Hydrazide-hydrazones and related derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] The core chemical scaffold, characterized by a nitrogen-nitrogen single bond within a carbonyl context, is a key pharmacophore in several established drugs.

This application note focuses on 3-(Pyridin-3-yl)propanehydrazide , a compound featuring both a pyridine ring and a propanehydrazide tail. While specific antimicrobial data for this exact molecule is not yet prevalent in published literature, its structural components are present in numerous compounds with demonstrated antimicrobial efficacy.[4][5][6][7][8] The pyridine ring is a fundamental unit in many bioactive molecules, and its derivatives have been extensively evaluated for antibacterial and antifungal activities.[5][6][7][9] The hydrazide component is hypothesized to contribute to antimicrobial action, potentially through mechanisms like the inhibition of essential enzymes such as DNA gyrase, a mechanism observed in other hydrazide-containing compounds.[1][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct initial in vitro antimicrobial screening of this compound and similar novel compounds. We will detail the principles and provide step-by-step protocols for two fundamental and widely accepted screening assays: the Agar Well Diffusion Assay for preliminary qualitative screening and the Broth Microdilution Assay for quantitative determination of the Minimum Inhibitory Concentration (MIC). These protocols are grounded in standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Part 1: Preliminary Screening via Agar Well Diffusion

The agar well diffusion method is a robust, simple, and cost-effective preliminary assay to qualitatively assess the antimicrobial activity of a test compound.[12][13][14] The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[15]

Scientific Rationale

This assay is an excellent first-pass screening tool. A significant zone of inhibition suggests that the compound possesses antimicrobial properties and warrants further, more quantitative investigation. It allows for the simultaneous screening of a compound against multiple microbial strains on a single plate, making it efficient for initial studies. The choice of Mueller-Hinton Agar (MHA) is critical as it is a non-selective, non-differential medium that is standardized for antimicrobial susceptibility testing and has good batch-to-batch reproducibility.[16]

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare & Sterilize Mueller-Hinton Agar (MHA) seed_plate Inoculate MHA Plate with Bacterial Suspension prep_media->seed_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->seed_plate prep_compound Prepare Stock Solution of This compound add_compound Add Test Compound & Controls to Wells prep_compound->add_compound create_wells Create Wells in Agar (Sterile Cork Borer) seed_plate->create_wells create_wells->add_compound incubate Incubate Plates (e.g., 37°C for 18-24h) add_compound->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion

Materials:

  • This compound

  • Sterile Petri dishes (90 mm)

  • Mueller-Hinton Agar (MHA)

  • Test microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (DMSO, sterile)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Step-by-Step Procedure:

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][16][17] This standardization is crucial for reproducibility.

  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing the swab against the inside wall of the tube. c. Swab the entire surface of a sterile MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[17] d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Preparation of Wells and Test Compound: a. Aseptically punch wells (6 mm in diameter) into the inoculated agar plate using a sterile cork borer. b. Prepare a stock solution of this compound in sterile DMSO (e.g., 1 mg/mL). c. Prepare a working solution of a positive control antibiotic (e.g., Ciprofloxacin at 5 µg/mL).

  • Application and Incubation: a. Carefully add a fixed volume (e.g., 50 µL) of the this compound solution into a designated well. b. In separate wells, add 50 µL of the positive control (Ciprofloxacin) and 50 µL of sterile DMSO (negative control). c. Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compounds. d. Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). b. A zone of inhibition around the well containing the test compound indicates antimicrobial activity. The DMSO well should show no zone of inhibition.

Hypothetical Data Presentation
Test SubstanceConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound1 mg/mL1411
Ciprofloxacin (Positive Control)5 µg/mL2530
DMSO (Negative Control)N/A66

Part 2: Quantitative Analysis via Broth Microdilution for MIC Determination

Following a positive result in the preliminary screen, the next critical step is to quantify the compound's potency. The Broth Microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This method is highly reproducible and provides quantitative data essential for comparing the efficacy of different compounds. The protocol is based on CLSI and EUCAST guidelines.[10][18]

Scientific Rationale

This assay involves challenging a standardized inoculum of bacteria with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. By observing the lowest concentration at which no growth occurs, a precise MIC value is obtained. This quantitative endpoint is crucial for structure-activity relationship (SAR) studies and for predicting in vivo efficacy. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized for susceptibility testing and the cation adjustment is important for the activity of certain classes of antibiotics.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilute Perform 2-Fold Serial Dilutions of Test Compound in CAMHB prep_compound->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL final) add_inoculum Add Standardized Inoculum to All Wells prep_inoculum->add_inoculum serial_dilute->add_inoculum add_controls Include Sterility & Growth Controls add_inoculum->add_controls incubate Incubate Plate (e.g., 37°C for 16-20h) add_controls->incubate read_plate Visually Inspect for Growth (Turbidity) incubate->read_plate determine_mic Determine MIC (Lowest Concentration with No Growth) read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microbial strains

  • Sterile saline or CAMHB for dilutions

  • Multichannel pipette and sterile tips

  • Plate reader (optional, for turbidity measurement)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Step-by-Step Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of this compound in DMSO at a concentration 100x the highest desired final concentration (e.g., 12.8 mg/mL for a top concentration of 128 µg/mL). b. Prepare a standardized bacterial inoculum as described in the agar well diffusion protocol and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

  • Plate Setup and Serial Dilution: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. In well 1, add 200 µL of the test compound at the highest desired concentration (e.g., 128 µg/mL in CAMHB with a final DMSO concentration of ≤1%). c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL). d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). b. The final volume in each well (1-11) will be 200 µL. c. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[1]

Hypothetical Data Presentation
CompoundTest OrganismMIC (µg/mL)
This compoundS. aureus ATCC 2592316
This compoundE. coli ATCC 2592232
CiprofloxacinS. aureus ATCC 259230.25
CiprofloxacinE. coli ATCC 259220.06

Conclusion and Future Directions

The protocols detailed in this application note provide a standardized framework for the initial antimicrobial evaluation of this compound. The agar well diffusion assay serves as an effective primary screen, while the broth microdilution method provides essential quantitative MIC data. Positive results from these assays would justify further investigation, including determining the minimum bactericidal concentration (MBC), exploring the mechanism of action, and assessing the compound's activity against a broader panel of clinically relevant and drug-resistant pathogens. These foundational screening assays are the critical first step in the long journey of discovering and developing new antimicrobial agents to combat the global health threat of infectious diseases.

References

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  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. [Link]

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  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929343. [Link]

  • Gümüş, F., et al. (2012). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 17(6), 6963-6974. [Link]

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  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

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  • Liu, X., et al. (2019). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][3][17]Thiadiazole Moiety. ChemistrySelect, 4(41), 12155-12159. [Link]

  • Abood, N. K. (2011). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Al-Mustansiriya Journal of Science, 22(2). [Link]

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  • Siddiqui, N., et al. (2013). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Acta Pharmaceutica, 63(1), 1-16. [Link]

  • IDEXX (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX Laboratories. [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3019. [Link]

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Application Notes & Protocols for the Anticancer Activity Evaluation of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer potential of 3-(Pyridin-3-yl)propanehydrazide. The protocols herein are designed to establish a foundational understanding of the compound's cytotoxic effects and to elucidate its primary mechanisms of action, including the induction of apoptosis and cell cycle arrest. By integrating established colorimetric assays with advanced flow cytometry techniques, this guide presents a logical, tiered approach—from initial cytotoxicity screening to in-depth mechanistic studies. The methodologies are explained with a focus on the underlying scientific principles to ensure robust and reproducible data generation.

Background and Rationale

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. The development of new therapeutics is often hampered by issues of drug resistance and severe toxicity associated with conventional chemotherapy.[1] This necessitates the exploration of new chemical scaffolds that can overcome these limitations.

Hydrazide-hydrazone derivatives represent a promising class of compounds, with a versatile pharmacophore (–(C=O)NHN=CH) that has been identified as a key fragment for a wide range of biological activities, including anticancer effects.[2][3] Similarly, the pyridine ring is an imperative pharmacophore found in numerous approved and investigational anticancer drugs, where it often serves to form critical interactions with biological targets like kinases and tubulin.[4][5] The combination of these two moieties in this compound presents a logical starting point for an anticancer drug discovery campaign.

This application note outlines a systematic workflow to evaluate the anticancer properties of this compound, beginning with broad cytotoxicity screening and progressing to detailed mechanistic investigations into apoptosis and cell cycle disruption.

Preliminary Considerations

Compound Synthesis and Purity

The synthesis of this compound can be conceptually derived from related structures, often involving the reaction of a corresponding ester (e.g., methyl 3-(pyridin-3-yl)propanoate) with hydrazine hydrate.[6] Before any biological evaluation, it is critical to confirm the compound's structural identity and purity (ideally >95%) using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Impurities could lead to confounding results.

Selection of Cancer Cell Lines

The initial screening should be performed on a panel of cancer cell lines to assess the breadth of activity. The choice of cell lines should ideally represent different cancer types. For subsequent mechanistic studies, one or two sensitive cell lines should be selected.

Table 1: Suggested Human Cancer Cell Lines for Initial Screening

Cell Line Cancer Type Rationale
MCF-7 Breast Adenocarcinoma Represents hormone-dependent breast cancer.
MDA-MB-231 Breast Adenocarcinoma Represents aggressive, triple-negative breast cancer.[2]
A549 Lung Carcinoma A common model for non-small cell lung cancer.
HCT-116 Colorectal Carcinoma A widely used model for colon cancer studies.[7]
HepG2 Hepatocellular Carcinoma A standard model for liver cancer research.[8]
SH-SY5Y Neuroblastoma Represents a common pediatric solid tumor.[9]

| MRC-5 | Normal Lung Fibroblast | Included as a non-cancerous control to assess selectivity.[2] |

Safety Precautions

Standard laboratory safety protocols for handling chemical compounds and cell cultures must be followed. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All cell culture work should be performed in a certified biological safety cabinet.

Experimental Workflow Overview

A tiered approach ensures an efficient use of resources, starting with broad screening and moving towards more complex, targeted experiments on promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (in sensitive cell lines) cluster_2 Phase 3: Molecular Pathway Elucidation s1 MTT Cytotoxicity Assay (Determine IC50 values across cell line panel) m1 Apoptosis Assay (Annexin V / PI Staining) s1->m1 If cytotoxic m2 Cell Cycle Analysis (Propidium Iodide Staining) s1->m2 If cytotoxic p1 Western Blot Analysis (Bcl-2 family proteins, Caspases) m1->p1 If apoptotic

Caption: Tiered experimental workflow for anticancer evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[12]

Materials
  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • MTT Solvent (e.g., isopropanol with 0.04 M HCl, or DMSO)[13]

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 0, 2, 10, 20, 50, 100, 200 µM) in complete medium. Ensure the final DMSO concentration in the wells remains below 0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions (including vehicle control and positive control) to the respective wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm (with a reference wavelength of 620-630 nm if available) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability vs. Log(Concentration) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Example MTT Assay Data and IC₅₀ Calculation

Concentration (µM) Mean Absorbance (570nm) % Viability
Vehicle Control (0) 1.250 100%
1 1.188 95%
5 1.000 80%
10 0.750 60%
25 0.625 50%
50 0.375 30%
100 0.188 15%

| Calculated IC₅₀ | | ~25 µM |

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle

Flow cytometry can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16][17]

Materials
  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed a sensitive cell line (e.g., 2 x 10⁵ cells/well) in 6-well plates. After 24 hours, treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage)

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle

Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] This assay can reveal if a compound induces cell cycle arrest at a specific checkpoint.

Materials
  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

  • RNase A solution (100 µg/mL)[21]

  • 70% ice-cold ethanol

  • Flow cytometer

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells and treat them with the test compound at IC₅₀ and 2x IC₅₀ concentrations as described for the apoptosis assay.

  • Cell Harvesting: Harvest adherent cells by trypsinization.

  • Fixation: Centrifuge cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).[19]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Wash twice with PBS.[18]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. Use software (e.g., FlowJo, ModFit) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Mechanistic Insights: The Intrinsic Apoptosis Pathway

Should the Annexin V assay confirm apoptosis, further investigation into the molecular machinery is warranted. A common mechanism for small molecule anticancer drugs is the induction of the intrinsic (mitochondrial) apoptosis pathway. This pathway is tightly regulated by the Bcl-2 family of proteins.[22][23][24][25]

G cluster_0 Mitochondrion Mito CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Compound 3-(Pyridin-3-yl) propanehydrazide Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibits? Bax Bax / Bak (Pro-apoptotic) Compound->Bax Activates? Bcl2->Bax Inhibits Bax->CytoC Promotes Release Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome (Cyto c / Apaf-1 / Casp-9) Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 (Executioner) Apoptosis Apoptosis ActiveCasp3->Apoptosis Cleaves Substrates

Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family.

This pathway involves a balance between pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL).[22][26] Upon an apoptotic stimulus, Bax/Bak can oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c.[23] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates initiator caspase-9.[27][28] Active caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which dismantle the cell.[29][30] Western blot analysis can be used to measure changes in the expression levels of these key proteins following treatment with this compound. An increase in the Bax/Bcl-2 ratio and the presence of cleaved (active) forms of caspase-9 and caspase-3 would strongly support the involvement of this pathway.

Summary and Future Directions

This document outlines a robust, multi-faceted approach to characterize the anticancer activity of this compound. The workflow begins with a broad assessment of cytotoxicity via the MTT assay, followed by detailed investigations into the mechanisms of cell death and proliferation using flow cytometry. A positive result in these assays—specifically, potent cytotoxicity driven by the induction of apoptosis and/or cell cycle arrest—would provide a strong rationale for advancing the compound.

Future studies could include:

  • Western Blot Analysis: To confirm the molecular players involved in the apoptotic pathway (Bcl-2, Bax, cleaved Caspases).

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

By following these protocols, researchers can generate high-quality, reproducible data to thoroughly evaluate the potential of this compound as a lead compound in cancer drug discovery.

References

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 18, 2026, from [Link]

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved January 18, 2026, from [Link]

  • Cellular Mechanisms Controlling Caspase Activation and Function - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved January 18, 2026, from [Link]

  • Bcl-2 family. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Role of Caspases in Apoptosis. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols for Investigating 3-(Pyridin-3-yl)propanehydrazide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(Pyridin-3-yl)propanehydrazide

In the landscape of modern drug discovery, the identification of novel small molecule enzyme inhibitors remains a cornerstone of therapeutic development. The pyridine ring is a privileged scaffold, found in numerous FDA-approved drugs and natural products, owing to its ability to participate in various biological interactions and its metabolic stability.[1][2] Pyridine-containing compounds have demonstrated a wide array of biological activities, including acting as inhibitors for crucial enzymes like kinases, cytochrome P450s, and proteases.[1][2][3][4] Similarly, the hydrazide functional group is a key component in several established pharmaceuticals, such as the antituberculosis agent isoniazid and monoamine oxidase (MAO) inhibitors like iproniazid and isocarboxazide.[5][6] Hydrazides and their derivatives, hydrazones, are recognized for their coordination properties and their ability to interact with enzyme active sites, including those of metalloenzymes and kinases.[5][7][8][9]

The compound this compound incorporates both the pyridine and hydrazide moieties. This unique combination suggests a high potential for bioactivity, positioning it as a compelling candidate for screening as an enzyme inhibitor. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the inhibitory potential of this compound. We present a logical workflow, from initial screening against diverse enzyme classes to detailed characterization of the mechanism of inhibition, grounded in established scientific principles and methodologies.

Potential Enzyme Targets and Mechanisms of Action

The chemical architecture of this compound suggests several potential enzyme targets and inhibitory mechanisms.

  • Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or coordinate with metal ions in an enzyme's active site.[4] This is a common interaction mode for many kinase inhibitors and inhibitors of metalloenzymes like carbonic anhydrases.[8] The aromatic nature of the ring also allows for π-stacking interactions with aromatic amino acid residues.[10]

  • Hydrazide Moiety: Hydrazides can act as zinc-binding groups, as seen in their inhibition of carbonic anhydrases.[8] The hydrazide group can also form covalent bonds with enzyme cofactors, such as the flavin coenzyme in MAOs, leading to irreversible inhibition.[5] Furthermore, the hydrazide functional group can be a precursor to hydrazones, which possess a broad spectrum of activities, including the inhibition of kinases and DNA gyrase.[5][11]

Based on these characteristics, promising enzyme classes to screen for inhibition by this compound include:

  • Monoamine Oxidases (MAOs): Given the history of hydrazide-based MAO inhibitors.[5]

  • Protein Kinases: A major class of drug targets where pyridine-based inhibitors are prevalent.[9][12]

  • Carbonic Anhydrases: Metalloenzymes known to be inhibited by compounds with zinc-binding groups like hydrazides.[8]

  • Histone Deacetylases (HDACs): Some hydrazides act as zinc-binding moieties in HDAC inhibitors.

  • Bacterial Enzymes: Such as DNA gyrase or enoyl-ACP reductase, where quinoline-hydrazone derivatives (structurally related) have shown activity.[11]

The following diagram illustrates the key structural features of this compound that suggest its potential as an enzyme inhibitor.

Molecule_Features cluster_2 Potential Interactions mol Structure pyridine Pyridine Ring hydrazide Hydrazide Group h_bond H-Bonding Metal Coordination pyridine->h_bond pi_stack π-Stacking pyridine->pi_stack zinc_binding Zinc Binding hydrazide->zinc_binding covalent_bond Covalent Bonding (e.g., with cofactors) hydrazide->covalent_bond

Caption: Key functional groups of this compound.

Experimental Workflow: From Screening to Characterization

A systematic approach is crucial to efficiently evaluate the inhibitory potential of a novel compound. The proposed workflow begins with a broad primary screen to identify potential "hits," followed by more focused secondary assays to confirm activity and elucidate the mechanism of action.

Caption: Workflow for evaluating a potential enzyme inhibitor.

Protocol 1: General Enzyme Inhibition Primary Screening Assay

This protocol provides a framework for an initial, single-concentration screen to identify inhibitory activity. It is designed for a 96-well plate format and can be adapted for various enzymes that have a spectrophotometric or fluorometric output.[13][14]

Objective: To rapidly assess if this compound inhibits the activity of a panel of target enzymes at a fixed concentration.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound (test compound)

  • Assay buffer (optimized for the specific enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (clear for colorimetric, black for fluorometric assays)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Enzyme Solution: Dilute the enzyme stock to a working concentration (e.g., 2X the final assay concentration) in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Substrate Solution: Prepare the substrate at a suitable concentration (e.g., 2X the final assay concentration) in assay buffer. Often, a concentration equal to the Michaelis constant (Km) is used.

  • Assay Plate Setup (per enzyme):

    • Blank Wells (No Enzyme): Add 50 µL of assay buffer and 1 µL of DMSO.

    • Negative Control Wells (100% Activity): Add 50 µL of the 2X enzyme solution and 1 µL of DMSO.

    • Test Compound Wells: Add 50 µL of the 2X enzyme solution and 1 µL of a 1 mM working solution of the test compound (diluted from the 10 mM stock in assay buffer to achieve a final test concentration of 10 µM and a final DMSO concentration of 1%).

    • Positive Control Wells (if available): Add 50 µL of the 2X enzyme solution and 1 µL of a known inhibitor at a concentration expected to give high inhibition.

  • Pre-incubation:

    • Mix the plate gently by tapping.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells. The final volume in each well will be 100 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength. Alternatively, for endpoint assays, stop the reaction after a fixed time and measure the signal.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)] * 100

    • A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50%) at the screening concentration.

Protocol 2: IC50 Determination

Once a hit is identified, this protocol is used to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).[15]

Objective: To quantify the potency of this compound against a specific enzyme.

Procedure:

  • Compound Dilution Series:

    • Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO.

    • Typically, an 8- or 12-point dilution series is prepared (e.g., from 100 µM down to low nM concentrations in half-log or log steps).

  • Assay Setup:

    • The plate setup is similar to the primary screen, but instead of a single concentration, each concentration of the inhibitor dilution series is tested in triplicate.

    • Maintain a constant final DMSO concentration in all wells.

  • Execution and Measurement:

    • Follow steps 3-5 from Protocol 1 (Pre-incubation, Reaction Initiation, and Measurement).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration as described in Protocol 1.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Protocol 3: Enzyme Kinetic Studies for Mechanism of Inhibition

This protocol helps to determine the mode of reversible inhibition (competitive, non-competitive, or uncompetitive).[5]

Objective: To elucidate how this compound interacts with the enzyme and its substrate.

Procedure:

  • Experimental Design:

    • The assay is performed in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor (e.g., IC50/2, IC50, and 2xIC50).[5]

    • For each inhibitor concentration (including zero), the reaction velocity is measured across a range of substrate concentrations (e.g., from 0.2 * Km to 10 * Km).

  • Assay Setup and Execution:

    • Set up multiple 96-well plates or sections of plates, one for each fixed inhibitor concentration.

    • In each plate/section, perform a serial dilution of the substrate.

    • Add the enzyme and the fixed concentration of the inhibitor (or DMSO for the control).

    • Pre-incubate, then initiate the reaction by adding the varying concentrations of the substrate.

    • Measure the initial reaction velocities (V₀) for all conditions.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).

      • Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 Vmax (unchanged) a3 a1->a3 -1/Km a4 a1->a4 -1/Km' a2->a3 No Inhibitor a2->a4 + Inhibitor b1 b2 b1->b2 Vmax b3 b1->b3 Vmax' b4 b1->b4 -1/Km (unchanged) b2->b4 No Inhibitor b3->b4 + Inhibitor c1 c2 c1->c2 Vmax c3 c1->c3 Vmax' c4 c1->c4 -1/Km c5 c1->c5 -1/Km' c2->c4 No Inhibitor c3->c5 + Inhibitor cluster_competitive cluster_competitive cluster_noncompetitive cluster_noncompetitive cluster_uncompetitive cluster_uncompetitive

Caption: Lineweaver-Burk plots for different inhibition types.

Data Presentation: Inhibitory Activities of Structurally Related Compounds

To provide context for expected potency, the table below summarizes the inhibitory activities of various pyridine and hydrazide-containing molecules against different enzymes, as reported in the literature.

Compound ClassExample CompoundTarget EnzymeIC50 ValueSource(s)
Hydrazones Compound 2bHuman MAO-A0.028 µM[5]
Hydrazones Compound 2aHuman MAO-A0.342 µM[5]
Imidazo[1,2-a]pyridines Compound 2hAcetylcholinesterase (AChE)79 µM[1]
Imidazo[1,2-a]pyridines Compound 2jButyrylcholinesterase (BChE)65 µM[1]
Quinoline Hydrazones Compound 4bS. aureus50 µg/mL (MIC)[11]
Trisubstituted Pyridines WSA 290A. baumannii ATP synthase190-270 ng/mL[10]
Hydrazides Ureido-linker derivativeHuman Carbonic Anhydrase IV0.8-0.96 µM (Ki)[8]

Conclusion and Future Directions

This compound presents a promising starting point for the discovery of novel enzyme inhibitors due to its hybrid structure containing both a pyridine ring and a hydrazide moiety. The protocols outlined in this document provide a robust framework for systematically evaluating its inhibitory potential against a range of therapeutically relevant enzymes. Positive results from this screening and characterization cascade would warrant further investigation, including studies on selectivity against related enzymes, assessment of cellular activity, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

  • Title: Role of pyridines as enzyme inhibitors in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity Source: PMC - NIH URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

  • Title: Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays Source: La Trobe University Research Online URL: [Link]

  • Title: Different mechanisms of action of quinoline hydrazide/hydrazone... Source: ResearchGate URL: [Link]

  • Title: Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases Source: ResearchGate URL: [Link]

  • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI URL: [Link]

  • Title: Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases Source: PMC - NIH URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed URL: [Link]

  • Title: Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 Source: PubMed Central URL: [Link]

  • Title: Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides Source: NIH URL: [Link]

  • Title: Guidelines for the digestive enzymes inhibition assay Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii Source: ACS Omega URL: [Link]

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC - PubMed Central URL: [Link]

  • Title: Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies Source: PubMed URL: [Link]

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Application Notes and Protocols for High-Throughput Screening of 3-(Pyridin-3-yl)propanehydrazide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Hydrazide-containing compounds have emerged as a versatile class of molecules with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The 3-(Pyridin-3-yl)propanehydrazide scaffold, incorporating both a pyridine ring and a flexible hydrazide linker, presents a unique chemical architecture for library synthesis and exploration against various biological targets. The pyridine moiety is a common feature in many approved drugs, and the hydrazide group can act as a key pharmacophore or a reactive handle for covalent modification of target proteins. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound libraries to identify novel bioactive compounds.

These application notes are designed to be a practical resource, explaining not just the "how" but also the "why" behind experimental choices, ensuring scientific integrity and robust outcomes. We will delve into assay development, a detailed screening protocol, and the critical steps of data analysis and hit validation.

Part 1: Assay Development and Strategy

The successful execution of a high-throughput screen hinges on a well-developed and validated assay. For a library of this compound derivatives, a biochemical enzyme inhibition assay is a common and effective starting point. Hydrazides are known to interact with various enzymes, including proteases and histone deacetylases (HDACs), often through coordination with metal ions in the active site or by forming covalent adducts. For the purpose of this guide, we will focus on developing an HTS assay to identify inhibitors of a representative human cysteine protease.

Target Selection and Rationale

Cysteine proteases are a class of enzymes implicated in a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. Their active site contains a reactive cysteine residue, which can be targeted by specific inhibitors. The hydrazide moiety of the this compound scaffold can potentially interact with the active site of cysteine proteases, making this enzyme class a rational target for screening.

Assay Principle

The HTS assay will be based on a fluorescence resonance energy transfer (FRET) principle. A fluorogenic peptide substrate containing a cleavage site for the target cysteine protease is used. The peptide is labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage by the enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. Compounds from the this compound library that inhibit the enzyme will prevent substrate cleavage, resulting in a low fluorescence signal.

Assay Miniaturization and Optimization

To be suitable for HTS, the assay needs to be miniaturized to a 384-well or 1536-well plate format to conserve reagents and compound library. Key parameters to optimize include:

  • Enzyme Concentration: The lowest concentration of the enzyme that gives a robust signal-to-background ratio should be determined.

  • Substrate Concentration: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Incubation Time: The reaction should be monitored over time to ensure that the measurements are taken during the initial linear phase of the reaction.

  • DMSO Tolerance: The assay should be tolerant to the concentration of dimethyl sulfoxide (DMSO) used to dissolve the library compounds, typically up to 1%.

Assay Validation

Before initiating the full-scale HTS, the assay must be validated to ensure its robustness and reliability. A key statistical parameter for HTS assay validation is the Z'-factor, which assesses the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Table 1: Representative Assay Validation Data

ParameterValue
Assay Format384-well microplate
Final Assay Volume20 µL
Positive ControlKnown Cysteine Protease Inhibitor (e.g., E-64)
Negative ControlDMSO
Z'-factor0.85
Signal-to-Background> 10-fold
DMSO Tolerance< 5% inhibition at 1% DMSO

Part 2: High-Throughput Screening Workflow

The HTS workflow is a multi-step process that requires careful planning and execution. Automation is a key component of HTS, enabling the rapid and reproducible screening of large compound libraries.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Library This compound Library Plates Dispense_Cmpd Compound Dispensing (Acoustic or Pin Tool) Library->Dispense_Cmpd Dispense_Enz Enzyme Dispensing Dispense_Cmpd->Dispense_Enz Dispense_Sub Substrate Dispensing Dispense_Enz->Dispense_Sub Incubate_Read Incubation & Plate Reading (FRET) Dispense_Sub->Incubate_Read Data_Analysis Primary Data Analysis (% Inhibition, Z') Incubate_Read->Data_Analysis Hit_Selection Initial Hit Selection (e.g., >50% Inhibition) Data_Analysis->Hit_Selection Cherry_Pick Hit Cherry-Picking Hit_Selection->Cherry_Pick Confirmed Hits Dose_Response Dose-Response Plate (10-point curve) Cherry_Pick->Dose_Response IC50_Assay IC50 Determination (Primary Assay) Dose_Response->IC50_Assay Counter_Screen Counter-Screening (Orthogonal Assay) Dose_Response->Counter_Screen Triage Hit Triage & Prioritization IC50_Assay->Triage Counter_Screen->Triage SAR Structure-Activity Relationship (SAR) Triage->SAR Validated Hits Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: High-Throughput Screening Workflow.

Detailed HTS Protocol

This protocol is designed for a 384-well plate format. All liquid handling steps should be performed using automated liquid handlers for precision and reproducibility.

Materials:

  • This compound library (10 mM in DMSO)

  • Recombinant human cysteine protease (e.g., Cathepsin S)

  • FRET peptide substrate

  • Assay buffer (e.g., 50 mM MES, pH 6.0, 2.5 mM DTT, 2.5 mM EDTA)

  • Positive control (E-64, 1 mM in DMSO)

  • Negative control (DMSO)

  • 384-well, low-volume, black, flat-bottom plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multidrop combi or equivalent for reagent dispensing

  • Fluorescence plate reader with appropriate filters for the FRET pair

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each compound from the this compound library into the assay plates.

    • Dispense 20 nL of the positive control (E-64) and negative control (DMSO) into designated wells on each plate.

  • Enzyme Addition:

    • Prepare the enzyme solution in assay buffer at 2X the final desired concentration.

    • Dispense 10 µL of the enzyme solution into each well of the assay plates.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed and at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow for pre-incubation of the compounds with the enzyme.

  • Reaction Initiation:

    • Prepare the FRET peptide substrate solution in assay buffer at 2X the final desired concentration.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately transfer the plates to a fluorescence plate reader.

    • Read the fluorescence intensity at time zero and then kinetically every 5 minutes for 30 minutes.

Part 3: Data Analysis and Hit Validation

Rigorous data analysis and a multi-step hit validation process are crucial to eliminate false positives and identify genuine hits for further development.

Primary Screen Data Analysis
  • Normalization: The raw fluorescence data from each well is normalized to the plate's controls. The percent inhibition is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Selection: A common threshold for hit selection is a percent inhibition greater than 50% or three standard deviations above the mean of the plate's sample population.

Table 2: Representative Primary HTS Data

Compound ID% InhibitionHit ( >50%)
PYR-0018.2No
PYR-00275.6Yes
PYR-00312.5No
PYR-00492.1Yes
Hit Confirmation and Dose-Response

Compounds identified as hits in the primary screen are "cherry-picked" from the library plates and re-tested in the primary assay to confirm their activity. Confirmed hits are then tested in a 10-point dose-response format to determine their potency (IC50 value). The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 3: Representative Dose-Response Data for a Confirmed Hit

Compound IDIC50 (µM)
PYR-0022.5
PYR-0040.8
Counter-Screening and Orthogonal Assays

False positives are a common challenge in HTS. Counter-screens are essential to eliminate compounds that interfere with the assay technology rather than the biological target. For a FRET-based assay, a counter-screen could involve testing the compounds for auto-fluorescence or quenching properties.

An orthogonal assay, which measures the same biological activity but with a different detection method, is also highly recommended to confirm hits. For example, an endpoint absorbance-based assay using a colorimetric substrate could be used to validate the hits from the primary FRET screen.

Structure-Activity Relationship (SAR) Analysis

The dose-response data from the confirmed and validated hits can be used to establish an initial structure-activity relationship (SAR). This involves analyzing how small changes in the chemical structure of the this compound scaffold affect the inhibitory potency. This information is invaluable for guiding the next phase of drug discovery: lead optimization.

Conclusion

The high-throughput screening of a this compound library offers a promising avenue for the discovery of novel enzyme inhibitors with therapeutic potential. The success of such a campaign relies on a meticulously developed and validated assay, a robust and automated screening workflow, and a rigorous data analysis and hit validation cascade. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to embark on their own HTS campaigns, ultimately contributing to the advancement of new medicines.

References

  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]

  • Bellenie, B. R., & Yeoh, T. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1147-1157. [Link]

  • Käding, P. (2024). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. ResearchGate. [Link]

  • Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of biomolecular screening, 13(2), 91-100. [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. [Link]

  • Lamba, V., & Pesaresi, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

  • Sygnature Discovery. High Throughput Drug Screening. [Link]

  • Platypus Neuroscience. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • Lamba, V., & Pesaresi, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Creative Biolabs. Counter-Screen Service. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Williams, K. P., & Scott, J. E. (2009). Enzyme assay design for high-throughput screening. In High throughput screening (pp. 67-84). Humana Press. [Link]

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Developing analytical methods for 3-(Pyridin-3-yl)propanehydrazide detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-03PYP01

Developing Robust Analytical Methods for the Detection and Quantification of 3-(Pyridin-3-yl)propanehydrazide

Abstract

This application note provides a comprehensive guide for the development, optimization, and validation of analytical methods for this compound. This compound, a key intermediate or potential impurity in pharmaceutical manufacturing, requires precise and reliable quantification to ensure product quality, safety, and efficacy.[1][2] We present two primary analytical approaches: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level detection and structural confirmation. The methodologies are developed within a Quality by Design (QbD) framework to ensure built-in robustness. Detailed protocols for method execution and validation, in accordance with International Council for Harmonisation (ICH) guidelines, are provided for researchers, scientists, and drug development professionals.

Introduction and Analytical Considerations

This compound is a heterocyclic compound featuring a pyridine ring, a propane linker, and a terminal hydrazide functional group. The presence of this compound, even at trace levels, can be of significant interest in pharmaceutical development, either as a synthetic intermediate or as a process-related impurity or degradant.[2] The development of reliable analytical methods is therefore critical for process monitoring and final product specification.

The chemical structure of the analyte dictates the analytical strategy:

  • Pyridine Ring: This moiety contains a strong UV chromophore, making it highly suitable for detection by UV-Vis spectrophotometry, particularly in an HPLC-UV system.[3]

  • Hydrazide Group: This functional group is polar and reactive.[4][5] Its basicity and potential for hydrogen bonding influence chromatographic retention. While its reactivity can be exploited for derivatization to enhance detection, it can also present stability challenges, necessitating careful sample handling and storage.[6] The polarity suggests that reversed-phase chromatography will be an effective separation technique.[7]

The Analytical Method Development Lifecycle

A systematic, risk-based approach to method development ensures the final method is robust and fit for purpose.[8][9] This lifecycle approach, grounded in QbD principles, moves beyond simple trial-and-error, creating a well-understood and reliable analytical procedure.[1]

Method_Development_Lifecycle Figure 1. Analytical Method Development Lifecycle ATP 1. Define Analytical Target Profile (ATP) (e.g., Quantify impurity <0.05%) CQA 2. Identify Method Critical Quality Attributes (CQAs) (Accuracy, Precision, Specificity) ATP->CQA Risk 3. Conduct Risk Assessment (Identify variables affecting CQAs, e.g., pH, column temp, mobile phase %) CQA->Risk DOE 4. Method Optimization (DoE) (Systematic screening & optimization of critical parameters) Risk->DOE MODR 5. Establish Method Operable Design Region (MODR) (Define robust operating ranges) DOE->MODR Validation 6. Method Validation (ICH Q2) (Confirm method is fit for purpose) MODR->Validation Control 7. Define Control Strategy (Implement SST, QC checks, lifecycle management) Validation->Control

Caption: A QbD-based workflow for analytical method development.

Protocol 1: Quantification by HPLC-UV

This method is designed for robust, routine quantification of this compound in a drug substance or product matrix. It balances performance with operational efficiency.

Principle of the Method

The analyte is separated from matrix components on a reversed-phase C18 column using gradient elution. Detection and quantification are performed by monitoring the UV absorbance at the analyte's λmax.

Materials and Instrumentation
  • Instrument: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm), or equivalent C18 stationary phase.[10][11]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Formic Acid (AR grade), and Ultrapure Water.

  • Standard: Reference standard of this compound with known purity.

Step-by-Step Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

    • Causality: The buffered aqueous phase ensures a consistent ionization state of the pyridine moiety, leading to symmetrical and reproducible peak shapes. Acetonitrile is chosen for its low UV cutoff and efficient elution of the analyte.

  • Preparation of Standard Solutions:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Working Standard (10 µg/mL): Dilute 1.0 mL of the stock solution to 100 mL with the diluent. This concentration is suitable for linearity studies and routine analysis.

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the test sample expected to contain ~1 mg of the analyte into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm PVDF syringe filter before injection.

  • Chromatographic Conditions & Data Acquisition:

    • The table below summarizes the optimized chromatographic conditions.

    • Before sample analysis, perform a blank injection (diluent) to ensure no system contamination.

    • Equilibrate the column for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Working Standard solution in six replicates.

    • Calculate the %RSD for peak area and retention time.

    • Trustworthiness: The SST ensures the chromatographic system is performing adequately before analyzing any samples.[10] Acceptance criteria (see Table 2) must be met.

HPLC_Workflow Figure 2. HPLC-UV Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Aqueous & Organic) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standards Prepare Standard Solutions SST Perform System Suitability Test (SST) Standards->SST Samples Prepare Sample Solutions Sequence Run Analytical Sequence (Blank, Standards, Samples) Samples->Sequence Equilibrate->SST SST->Sequence If SST passes Integrate Integrate Peaks Sequence->Integrate Calculate Calculate Concentration & Verify SST Integrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for the HPLC-UV analysis.

Protocol 2: Identification and Trace Analysis by LC-MS

For identifying unknown impurities or quantifying the analyte at very low levels (e.g., genotoxic impurity limits), LC-MS is the preferred method due to its superior sensitivity and specificity.[1][8]

Principle of the Method

The method uses UHPLC for rapid separation, coupled with an electrospray ionization (ESI) source and a mass spectrometer. ESI in positive ion mode is highly effective for protonating the basic nitrogen atoms in the pyridine ring and hydrazide group. Quantification can be achieved using Selected Ion Monitoring (SIM) for enhanced sensitivity.

Step-by-Step Protocol
  • Instrumentation and Reagents:

    • Use a UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

    • Mobile phases should be prepared with LC-MS grade solvents and additives (e.g., 0.1% Formic Acid instead of non-volatile buffers like ammonium acetate) to ensure compatibility with the MS source.

    • Causality: Formic acid is a volatile acid that aids in the ionization process (protonation) in the ESI source without causing salt buildup and signal suppression.

  • Chromatographic and MS Conditions:

    • The chromatographic conditions can be adapted from the HPLC-UV method, typically with a faster gradient and a shorter column suitable for UHPLC.

    • Infuse a standard solution directly into the MS to determine the precursor ion ([M+H]⁺) and optimize source parameters (e.g., capillary voltage, gas flow, temperature).

  • Data Acquisition:

    • For identification, acquire data in full scan mode to obtain mass spectra of all eluting peaks.

    • For quantification, use SIM mode, monitoring the m/z of the protonated molecule ([M+H]⁺) of this compound.

Table 1: Summary of Recommended Method Parameters
ParameterHPLC-UV MethodLC-MS Method
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.50.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min5% B to 95% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
Detector PDA/UV at 260 nmESI+, Positive Ion Mode
MS Acquisition N/ASIM of [M+H]⁺

Method Validation Protocol (ICH Q2(R1) Framework)

Validation is the documented evidence that the analytical procedure is suitable for its intended purpose.[12] The following parameters must be assessed.

Table 2: Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the analyte, without interference from other components.Peak purity of the analyte peak > 99%. Resolution between the analyte and adjacent peaks > 2.0.[3]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.[11]
Accuracy To assess the closeness of the measured value to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[12]
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.S/N of ~10:1. Precision at LOQ level should have %RSD ≤ 10%.[3]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.%RSD of results should be ≤ 5.0% when varying parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).[10]

Conclusion

This application note details two robust, validated methods for the analysis of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS method provides the high sensitivity and specificity required for trace analysis and impurity identification. By employing a systematic QbD approach to development and adhering to ICH validation guidelines, laboratories can ensure the generation of accurate and defensible analytical data, which is paramount for regulatory compliance and ensuring the safety and quality of pharmaceutical products.

References

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Google Books.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Laboratory.
  • The Determination of Hydrazino–Hydrazide Groups. (n.d.). Pergamon Press.
  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). Waters.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). ResearchGate.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain.
  • Three Methods of Detection of Hydrazines. (2010). Tech Briefs.
  • 3-(Pyridin-3-Yl)Propane-Hydrazide | 320608-52-4. (n.d.). ChemicalBook.
  • Analytical methods for hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry, 175(1), 139-144.
  • HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). ResearchGate.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.

Sources

Application Notes and Protocols: 3-(Pyridin-3-yl)propanehydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Pyridine and Hydrazide Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 3-(pyridin-3-yl)propanehydrazide emerges from this principle, uniting the pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, with the versatile hydrazide functional group.[1][2] This union is not arbitrary; it is a calculated effort to harness the synergistic potential of these two moieties to address critical challenges in modern therapeutics, particularly in the realms of infectious diseases and oncology.

The pyridine nucleus, due to its bioisosteric resemblance to a phenyl group but with distinct electronic properties, offers a unique platform for molecular interactions with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking, contributing to the overall binding affinity of a molecule to its target receptor or enzyme.[3] On the other hand, the hydrazide group (-CONHNH₂) is a key structural motif in numerous clinically significant drugs, most notably the first-line antitubercular agent isoniazid.[4] The hydrazide moiety is a versatile chemical handle that can be readily modified to generate a library of derivatives, such as hydrazones, which have demonstrated a broad spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of this compound. It provides a detailed synthesis protocol and outlines its potential applications in antitubercular and anticancer research, complete with step-by-step experimental protocols for biological evaluation.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a straightforward two-step process, starting from commercially available materials. The following protocol is adapted from established methods for the synthesis of similar hydrazide derivatives.[7][8]

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 3-Pyridinepropionic_acid 3-Pyridinepropionic Acid Reflux Reflux 3-Pyridinepropionic_acid->Reflux Methanol Methanol (Solvent/Reagent) Methanol->Reflux H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reflux Methyl_3-pyridin-3-yl_propanoate Methyl 3-(pyridin-3-yl)propanoate Reflux->Methyl_3-pyridin-3-yl_propanoate Reflux_2 Reflux Methyl_3-pyridin-3-yl_propanoate->Reflux_2 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reflux_2 Ethanol Ethanol (Solvent) Ethanol->Reflux_2 Target_Compound This compound Reflux_2->Target_Compound Antitubercular_Mechanism Prodrug This compound (Prodrug) KatG Mycobacterium tuberculosis KatG (Catalase-Peroxidase) Prodrug->KatG Activation Activated_Drug Activated Drug (Reactive Species) KatG->Activated_Drug InhA InhA (Enoyl-ACP reductase) Activated_Drug->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Sources

A Multi-Parametric Approach for Assessing the In Vitro Cytotoxicity of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment. This document provides a comprehensive, multi-parametric strategy for characterizing the in vitro cytotoxic profile of 3-(Pyridin-3-yl)propanehydrazide, a novel compound containing pharmacologically relevant pyridine and hydrazide moieties. We present a framework that moves beyond a single viability readout to generate a more nuanced understanding of a compound's cellular impact. By integrating three distinct cell-based assays—MTT for metabolic activity, Lactate Dehydrogenase (LDH) for membrane integrity, and Caspase-3/7 for apoptosis induction—researchers can effectively distinguish between cytostatic effects, necrotic cell death, and programmed cell death. This application note provides the scientific rationale behind this orthogonal approach, detailed, self-validating protocols, and a guide to interpreting the combined data for a robust cytotoxicological assessment.

Introduction: Beyond a Single Endpoint

This compound belongs to a broad class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The pyridine ring is a common feature in many approved drugs, and hydrazide structures are known for a wide range of biological activities. Before any therapeutic potential can be explored, a thorough understanding of the compound's effect on cell health is imperative.

Cytotoxicity testing is often reduced to a single assay that measures cell viability. However, such an approach can be misleading. A compound might inhibit cell proliferation (a cytostatic effect) without directly killing the cells, or it might induce cell death through distinct biochemical pathways like necrosis or apoptosis.[3] A true understanding of a compound's mechanism of action requires a multi-faceted approach.

This guide details a powerful three-assay strategy to build a comprehensive cytotoxic profile:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of a cell population, serving as a robust indicator of overall cell viability and proliferation.[4]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH, a cytosolic enzyme, into the culture medium. This is a classic marker for the loss of plasma membrane integrity, a hallmark of necrosis.[5][6]

  • Caspase-3/7 Assay: Measures the activity of key "executioner" caspases, enzymes that play a pivotal role in the apoptotic cascade.[7][8] An increase in Caspase-3/7 activity is a specific indicator of programmed cell death.

By employing these assays in parallel, researchers can not only quantify the potency of this compound but also gain critical insights into the primary mechanism of any observed cell death.

Part 1: Foundational Considerations

Compound Handling and Preparation

The accuracy of any in vitro assay is contingent on the proper handling and solubilization of the test compound.

  • Solubility: The aqueous solubility of novel compounds is often low.[9] It is recommended to first prepare a high-concentration stock solution of this compound in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Vehicle Control: The final concentration of the vehicle (e.g., DMSO) in the cell culture medium must be kept constant across all treatments and be at a level that does not induce cytotoxicity itself, typically ≤0.5%. A "vehicle control" is an essential part of every experiment.

  • Stability: The stability of the compound in cell culture media can be influenced by components like pH and serum.[10][11] While full stability analysis is complex, be aware that prolonged incubation times could lead to compound degradation.

Cell Line Selection and Culture

The choice of cell line is dictated by the research question.[12][13] For a general cytotoxicity screen, it is advisable to use at least two distinct cell lines: one cancerous and one non-cancerous, to assess for any potential cancer-specific effects.

  • Recommended Cell Lines:

    • Cancer Line: HeLa (human cervical adenocarcinoma) or A549 (human lung carcinoma) are widely used, robust, and well-characterized.

    • Non-Cancerous Line: HEK293 (human embryonic kidney) or MRC-5 (human fetal lung fibroblast) can provide insights into toxicity towards non-malignant cells.[14]

  • General Cell Culture: Cells should be maintained in the recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures should be maintained in a humidified incubator at 37°C with 5% CO₂ and passaged regularly to ensure they are in the logarithmic growth phase for experiments.[15]

Part 2: Experimental Workflows and Protocols

A logical workflow is critical for efficiently screening the compound across multiple assays. The initial steps of cell seeding and compound treatment are shared, after which the specific assay protocols diverge.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Assay & Analysis Phase A 1. Prepare Compound Stock (e.g., 100 mM in DMSO) C 3. Count & Resuspend Cells (for desired seeding density) A->C B 2. Culture & Harvest Cells (Logarithmic Growth Phase) B->C D 4. Seed Cells in 96-Well Plates (Adherent or Suspension) C->D E 5. Incubate (e.g., 24h) (Allow cells to adhere/recover) D->E G 7. Treat Cells with Compound (Include Vehicle & Positive Controls) E->G F 6. Prepare Serial Dilutions of this compound F->G H 8. Incubate for Exposure Period (e.g., 24h, 48h, 72h) G->H I MTT Assay (Metabolic Activity) H->I J LDH Assay (Membrane Integrity) H->J K Caspase-3/7 Assay (Apoptosis) H->K L Data Acquisition (Spectrophotometer/ Luminometer) I->L J->L K->L M Data Analysis (% Viability / Cytotoxicity, IC50) L->M

Caption: General experimental workflow for multi-parametric cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[4][16] The amount of formazan produced is directly proportional to the number of viable cells.

Rationale: The MTT assay is a gold standard for assessing cell viability. A decrease in the MTT signal indicates either cell death or a significant reduction in metabolic activity (cytostasis), providing a broad measure of the compound's impact.

Detailed Step-by-Step Protocol: [17][18][19]

  • Cell Seeding: Seed cells in a 96-well clear, flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of an MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[18]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[18]

Controls and Self-Validation:

Control Type Description Purpose
Untreated Cells Cells incubated with culture medium only. Represents 100% cell viability.
Vehicle Control Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. Ensures the solvent has no effect on cell viability.
Positive Control Cells treated with a known cytotoxic agent (e.g., 10% DMSO or 1 µM Staurosporine). Confirms the assay system is responsive to cytotoxic insults.

| Medium Blank | Wells containing culture medium but no cells. | Measures background absorbance of the medium and reagents.[17] |

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate Percent Viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of the cell population).[20]

Protocol 2: LDH Release Assay for Necrotic Cell Death

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[6] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent product, which is proportional to the amount of cell lysis.

Rationale: The LDH assay specifically measures cell death associated with membrane rupture (necrosis or late-stage apoptosis). It is an excellent orthogonal assay to MTT because it directly measures cell death rather than metabolic activity.

Detailed Step-by-Step Protocol: [21][22]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, seeding cells in a 96-well plate. It is crucial to include a "Maximum LDH Release" control.

  • Setup Maximum Release Control: 30 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Solution (e.g., 9% Triton X-100) to the wells designated as the maximum release control.[6]

  • Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a CytoTox 96® kit). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Data Acquisition: Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm using a microplate reader.

Controls and Self-Validation:

Control Type Description Purpose
Spontaneous Release Supernatant from untreated or vehicle-treated cells. Measures the baseline level of LDH release from healthy cells.
Maximum Release Supernatant from cells treated with a lysis buffer. Represents 100% cytotoxicity (total cellular LDH).[6]
Positive Control Cells treated with a known necrotic agent. Validates the assay's ability to detect membrane damage.

| Medium Blank | Supernatant from wells with medium but no cells. | Corrects for background LDH activity in the serum/medium. |

Data Analysis:

  • Subtract the absorbance of the medium blank from all other readings.

  • Calculate Percent Cytotoxicity using the formula: % Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ (the concentration that causes 50% of the maximum cytotoxicity).

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is a specific target for activated Caspase-3 and -7.[7] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the amount of Caspase-3/7 activity.

Rationale: This assay provides specific evidence for apoptosis. If the compound induces cell death, this assay helps determine if it does so by activating the programmed cell death pathway, a desirable characteristic for many anti-cancer drugs.

Detailed Step-by-Step Protocol: [7][8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Controls and Self-Validation:

Control Type Description Purpose
Untreated Cells Cells incubated with culture medium only. Represents the basal level of Caspase-3/7 activity.
Vehicle Control Cells treated with the vehicle (e.g., DMSO). Ensures the solvent does not induce apoptosis.
Positive Control Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide). Confirms that the cell system and reagents can detect an apoptotic signal.

| No-Cell Blank | Wells containing culture medium and Caspase-Glo® Reagent. | Measures background luminescence. |

Data Analysis:

  • Subtract the average luminescence of the no-cell blank from all other readings.

  • Data is often expressed as Fold Change in activity over the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

  • Plot Fold Change against the log of the compound concentration.

Part 3: Synthesizing and Interpreting the Results

The true power of this approach lies in comparing the results from all three assays. The pattern of activity reveals the likely mechanism of cytotoxicity.

G cluster_results Interpreted Cytotoxic Profile cluster_conclusions Primary Mechanism start Analyze Data from all 3 Assays (MTT, LDH, Caspase-3/7) c1 High MTT IC50 Low LDH Release Low Caspase Activity start->c1 c2 Low MTT IC50 Low LDH Release High Caspase Activity start->c2 c3 Low MTT IC50 High LDH Release Low Caspase Activity start->c3 c4 Low MTT IC50 No LDH Release No Caspase Activity start->c4 r1 Non-Toxic / Low Potency c1->r1 r2 Apoptosis c2->r2 r3 Necrosis c3->r3 r4 Cytostatic Effect (Inhibition of Proliferation) c4->r4

Caption: Decision-making flowchart for interpreting multi-parametric cytotoxicity data.

Hypothetical Data Summary

A clear summary table is essential for comparing the potency of this compound across different assays and cell lines.

Cell LineAssayEndpointIC₅₀ / EC₅₀ (µM)Primary Mechanism
HeLa MTTMetabolic Viability12.5\multirow{3}{}{Apoptosis}
LDHMembrane Integrity> 100
Caspase-3/7Apoptosis Induction15.2
HEK293 MTTMetabolic Viability85.0\multirow{3}{}{Low Toxicity}
LDHMembrane Integrity> 100
Caspase-3/7Apoptosis Induction> 100

This is example data for illustrative purposes only.

Interpretation Scenarios:

  • Scenario 1: Apoptosis. A low IC₅₀ from the MTT assay is accompanied by a similar EC₅₀ from the Caspase-3/7 assay, but the LDH release remains low until much higher concentrations. This indicates the compound is primarily inducing programmed cell death.

  • Scenario 2: Necrosis. The IC₅₀ from the MTT assay closely matches the EC₅₀ from the LDH assay, while Caspase-3/7 activity remains low. This pattern suggests the compound causes direct damage to the cell membrane, leading to necrotic cell death.

  • Scenario 3: Cytostatic Effect. The MTT assay shows a dose-dependent decrease in signal (a measurable IC₅₀), but both the LDH and Caspase-3/7 assays show no significant activity. This implies the compound is inhibiting metabolic activity or proliferation without directly killing the cells within the tested timeframe.[21]

  • Scenario 4: Selective Toxicity. If the IC₅₀ values are significantly lower in a cancer cell line (e.g., HeLa) compared to a non-cancerous line (e.g., HEK293), it suggests a potentially favorable therapeutic window.

Conclusion

Evaluating the cytotoxicity of a novel compound such as this compound requires a rigorous and multi-faceted approach. Relying on a single assay can provide an incomplete or even misleading picture of a compound's biological effects. By integrating assays that probe distinct cellular health markers—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can build a robust and mechanistically informative cytotoxic profile. This orthogonal strategy enhances the quality and reliability of preclinical data, enabling more informed decisions in the drug discovery and development pipeline.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Pyridin-3-yl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common and established route involves a two-step process: the esterification of 3-(Pyridin-3-yl)propanoic acid followed by hydrazinolysis of the resulting ester.[1][2] While seemingly straightforward, this synthesis can be prone to issues that lead to suboptimal yields and the formation of impurities. This guide will address these challenges head-on, providing practical solutions to enhance the efficiency and reproducibility of your experiments.

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 3-(Pyridin-3-yl)propanoic_acid 3-(Pyridin-3-yl)propanoic acid Ester Ethyl 3-(Pyridin-3-yl)propanoate 3-(Pyridin-3-yl)propanoic_acid->Ester Reflux Alcohol_Catalyst + Alcohol (e.g., Ethanol) + Acid Catalyst (e.g., H₂SO₄) Product This compound Ester->Product Reflux Hydrazine_Hydrate + Hydrazine Hydrate

Caption: Two-step synthesis of this compound.

Troubleshooting Guide

Low yields and product impurities are the most frequently encountered issues in this synthesis. The following table outlines common problems, their potential causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete Esterification: The initial conversion of the carboxylic acid to its ester is a crucial, equilibrium-driven reaction. Incomplete reaction leaves unreacted acid, which will not proceed to the hydrazide.[3]Optimize Esterification: - Use a significant excess of the alcohol (e.g., ethanol) to shift the equilibrium towards the product.[1]- Ensure a sufficient amount of a strong acid catalyst, like sulfuric acid, is used.[1][4]- Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer visible.[3]
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will lead to incomplete conversion of the ester to the desired hydrazide.[3]Increase Hydrazine Stoichiometry: Use a molar excess of hydrazine hydrate (typically 1.2 to 20 equivalents) to ensure the reaction goes to completion.[3]
Suboptimal Hydrazinolysis Conditions: Reaction time and temperature are critical for the hydrazinolysis step. Insufficient heating or time will result in an incomplete reaction.[3][5]Adjust Reaction Parameters: - Ensure the reaction mixture is refluxed for an adequate duration. Monitoring by TLC is essential to determine the point of completion.[3][6]- The choice of solvent can be important; absolute ethanol is commonly used.[6]
Product Loss During Work-up: The desired hydrazide product may have some solubility in the solvents used for washing and recrystallization, leading to losses during isolation.Refine Purification Technique: - When filtering the precipitated product, wash with a minimal amount of a cold solvent (e.g., cold ethanol or diethyl ether) to minimize dissolution.[3]- During recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.
Presence of Impurities in Final Product Unreacted Starting Materials: Incomplete reactions in either step will result in the presence of 3-(Pyridin-3-yl)propanoic acid or its ester in the final product.Reaction Monitoring and Purification: - Use TLC to confirm the disappearance of starting materials before proceeding with the work-up.- Employ appropriate purification techniques, such as recrystallization or column chromatography, to separate the product from unreacted starting materials.
Side Reactions with Hydrazine: Hydrazine is a reactive nucleophile and can participate in side reactions, such as the formation of azines if any carbonyl impurities are present.[7][8]Ensure Reagent Purity: - Use high-purity starting materials and solvents.- If carbonyl impurities are suspected, consider purifying the starting ester before proceeding to the hydrazinolysis step.
Discolored Product (Yellow or Brown) This can be due to the presence of oxidized impurities or side products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the hydrazinolysis step?

A1: The hydrazinolysis of the ester is typically carried out at reflux temperature in a suitable solvent, commonly absolute ethanol.[6][9] The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.[5][10] However, excessively high temperatures for prolonged periods should be avoided as they can lead to the degradation of both the reactant and the product.[10] Monitoring the reaction by TLC is the most reliable way to determine the optimal reaction time at a given temperature.

Q2: How can I effectively monitor the progress of both the esterification and hydrazinolysis reactions?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. For the esterification step, you can spot the reaction mixture alongside the starting 3-(Pyridin-3-yl)propanoic acid. The reaction is complete when the spot corresponding to the starting acid has disappeared. Similarly, for the hydrazinolysis step, you can monitor the disappearance of the ester intermediate. A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane, with the polarity adjusted to achieve good separation of the components.

Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A3: Yes, hydrazine hydrate is a hazardous substance and requires careful handling in a well-ventilated fume hood.[7] It is corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Q4: Can I synthesize the hydrazide directly from the carboxylic acid without first forming the ester?

A4: While the ester-to-hydrazide route is the most common, direct conversion of carboxylic acids to hydrazides is possible, often requiring coupling agents.[11] More recently, methods using microwave irradiation without a solvent have been developed for the direct synthesis of hydrazides from carboxylic acids and hydrazine hydrate, reporting higher yields and shorter reaction times compared to conventional methods.[1]

Q5: What is the best way to purify the final this compound product?

A5: Recrystallization is the most common and effective method for purifying the final product.[12] The choice of solvent is crucial and may require some experimentation. Ethanol is often a good starting point.[12] The crude product should be dissolved in a minimal amount of the hot solvent and then allowed to cool slowly to form well-defined crystals. The purified product can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(Pyridin-3-yl)propanoate (Esterification)
  • To a round-bottom flask equipped with a reflux condenser, add 3-(Pyridin-3-yl)propanoic acid.

  • Add a significant excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.[1]

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(Pyridin-3-yl)propanoate. This can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Synthesis of this compound (Hydrazinolysis)
  • Dissolve the crude ethyl 3-(Pyridin-3-yl)propanoate in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any residual impurities.[3]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting low yield issues during the synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_esterification Analyze Esterification Step by TLC start->check_esterification incomplete_esterification Incomplete Esterification check_esterification->incomplete_esterification Yes check_hydrazinolysis Analyze Hydrazinolysis Step by TLC check_esterification->check_hydrazinolysis No optimize_esterification Optimize Esterification: - Increase alcohol excess - Increase catalyst amount - Extend reflux time incomplete_esterification->optimize_esterification success Improved Yield optimize_esterification->success incomplete_hydrazinolysis Incomplete Hydrazinolysis check_hydrazinolysis->incomplete_hydrazinolysis Yes check_workup Review Work-up & Purification check_hydrazinolysis->check_workup No optimize_hydrazinolysis Optimize Hydrazinolysis: - Increase hydrazine hydrate excess - Ensure adequate reflux time/temp incomplete_hydrazinolysis->optimize_hydrazinolysis optimize_hydrazinolysis->success product_loss Significant Product Loss check_workup->product_loss Yes check_workup->success No refine_purification Refine Purification: - Use minimal cold solvent for washing - Optimize recrystallization solvent/cooling product_loss->refine_purification refine_purification->success

Caption: A logical workflow for troubleshooting low yield.

References

  • ResearchGate. (n.d.). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Retrieved from [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • Akabori, S., Ohno, K., Ikenaka, T., Okada, Y., Hanafusa, H., Haruna, I., ... & Sugae, K. (1952). Hydrazinolysis of Peptides and Proteins. II. Fundamental Studies on the Determination of the Carboxyl-ends of Proteins. Bulletin of the Chemical Society of Japan, 25(4), 214-218.
  • Reucroft, P. R., & Offer, J. L. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins.
  • De Souza, A. C., & Jamison, T. F. (2020). A continuous-flow approach for the synthesis of dipeptides via an acyl azide intermediate. Reaction Chemistry & Engineering, 5(3), 519-524.
  • Google Patents. (n.d.). WO2025010262A2 - Synthesis of acid hydrazides using flow chemistry.
  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]

  • Wang, G., Shen, X., Wang, B., & Yao, J. (2011). Temperature dependence of graphene oxide reduced by hydrazine hydrate. Journal of Nanoscience and Nanotechnology, 11(2), 1258-1262.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Islam, M. R., & Al-Majid, A. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4172.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Scholarly. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. Retrieved from [Link]

  • Pokrovsky, A. G., Kazantseva, M. A., Shcheglov, A. S., Ablov, S. V., Shults, E. E., & Tolstikova, T. G. (2023). A Novel 3-meta-Pyridine-1, 2, 4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. International Journal of Molecular Sciences, 24(24), 17351.
  • MDPI. (n.d.). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Synthesis of Azole Derivatives from 3-[(4-Methylphenyl)amino]propanehydrazide and Its N′-Phenylcarbamoyl Derivatives, and Their Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. Retrieved from [Link]

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Technical Support Center: Purification of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-(Pyridin-3-yl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this bifunctional molecule. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction: The Purification Challenge

This compound possesses two key functional groups that influence its purification: a basic pyridine ring (pKa of the pyridinium ion is ~5.2-6.0) and a nucleophilic and basic hydrazide moiety.[1] This bifunctional nature can lead to challenges in standard purification protocols, such as interactions with silica gel and the potential for salt formation. Understanding these properties is crucial for developing an effective purification strategy.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My crude product shows multiple spots on TLC analysis after synthesis. How do I identify the likely impurities?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of your desired product and impurities. Common impurities in the synthesis of this compound from its corresponding ester (e.g., methyl 3-(pyridin-3-yl)propanoate) and hydrazine hydrate include:

  • Unreacted Starting Materials:

    • Ethyl or Methyl 3-(pyridin-3-yl)propanoate: This is a common impurity if the reaction has not gone to completion. It is less polar than the hydrazide product.

    • Hydrazine Hydrate: Being highly polar, it will likely remain at the baseline of the TLC plate.

  • Side-Products:

    • N,N'-diacylhydrazine: Formed by the reaction of two molecules of the ester with one molecule of hydrazine. This impurity is typically less polar than the desired product.

    • 3-(Pyridin-3-yl)propanoic acid: This can arise from the hydrolysis of the starting ester, especially if there is moisture present.[2]

  • Degradation Products: Depending on the reaction and work-up conditions (e.g., excessive heat, strong acids or bases), the hydrazide or pyridine ring may degrade.

To identify these impurities:

  • Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate. This will help you identify any unreacted starting materials.

  • Staining: Use different visualization techniques. While UV light is useful for the pyridine-containing compounds, stains like potassium permanganate can help visualize non-UV active impurities.

Issue 2: I'm struggling with column chromatography. My product is streaking badly on the TLC plate and I'm getting poor separation.

Answer: Streaking (or peak tailing in column chromatography) is a frequent problem when purifying basic compounds like pyridines on standard silica gel.[1] The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and recovery.[1]

Here are several strategies to overcome this:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount of a tertiary amine, such as triethylamine (0.5-2% v/v), into your eluent system can significantly improve peak shape.[3] The triethylamine competes with your product for the acidic sites on the silica gel.

    • Use a Pre-treated Silica Gel: You can prepare a slurry of silica gel with your eluent containing the basic modifier before packing the column.

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Start with neutral alumina and assess the separation.

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) silica gel can be an excellent option, often providing sharp peaks.[4]

  • Optimize the Mobile Phase:

    • A common mobile phase for purifying hydrazides and pyridine-containing compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A gradient elution, starting with a lower polarity and gradually increasing it, can improve separation.

Issue 3: I tried recrystallizing my product, but it "oiled out" or the recovery was very low.

Answer: "Oiling out" occurs when a compound melts in the hot solvent or its solubility is too high, leading to separation as a liquid instead of forming crystals upon cooling. Low recovery suggests that the compound is too soluble in the chosen solvent even at low temperatures.

Troubleshooting Recrystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at its boiling point.

    • Good single-solvent candidates for hydrazides: Ethanol, isopropanol, or acetonitrile are often good starting points.[3]

    • Solvent Pair System: If a single solvent is not effective, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., diethyl ether, hexanes, or water) dropwise until you see persistent turbidity. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Addressing "Oiling Out":

    • Lower the Temperature: If your compound has a low melting point, you may need to use a lower boiling point solvent or a solvent pair that allows for dissolution at a lower temperature.

    • Increase the Solvent Volume: Oiling out can sometimes be caused by a supersaturated solution. Adding more solvent before cooling can help.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Issue 4: Can I use acid-base extraction to purify my product? I'm worried about emulsions and product loss.

Answer: Yes, acid-base extraction is a viable and often very effective method for purifying this compound, given its basic nature.[5][6][7][8] This technique can efficiently separate your basic product from neutral or acidic impurities.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic pyridine and hydrazide groups will be protonated, forming a salt that is soluble in the aqueous layer.[5][6]

  • Separation: Separate the aqueous layer (containing your protonated product) from the organic layer (containing neutral impurities).

  • Backwash (Optional but Recommended): Wash the aqueous layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.[9]

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your deprotonated product should precipitate or form an oil. Extract the product back into an organic solvent (e.g., DCM).

  • Drying and Evaporation: Dry the organic layer containing your purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified compound.

Troubleshooting Emulsions:

  • Add Brine: Adding a saturated aqueous NaCl solution can help break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for this compound?

A1: There is no single "best" strategy, as the optimal method depends on the scale of your reaction and the nature of the impurities. A good starting point is a combination of techniques. For example, you could perform an acid-base extraction to remove the bulk of neutral and acidic impurities, followed by recrystallization to obtain a highly crystalline, pure product.[4][5][10]

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Use TLC. Collect fractions in a series of test tubes. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside your crude starting material and a pure standard if you have one. Develop the plate and visualize the spots under UV light. Combine the fractions that contain only the spot corresponding to your pure product.

Q3: My purified product is a solid. What is a good way to determine its purity?

A3: For a solid product, several analytical techniques can assess purity:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound. The absence of signals from impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis showing a single, sharp peak is a good indication of high purity.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q4: Is this compound stable on silica gel?

A4: While many hydrazides are stable, some can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[4] If you observe new, unexpected spots on your TLC plate after spotting your product and letting it sit for some time before developing, this could indicate decomposition. In such cases, using a deactivated silica gel, alumina, or opting for a non-chromatographic method like recrystallization or acid-base extraction is advisable.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making process for purifying this compound.

Purification_Workflow start Crude this compound tlc TLC Analysis start->tlc decision1 Is the product the major spot and are impurities minimal? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Yes decision2 Is the product an oil or solid? decision1->decision2 No (significant impurities) final_product Pure Product (Verify by MP, NMR, HPLC) recrystallization->final_product acid_base Acid-Base Extraction acid_base->recrystallization Further Purification chromatography Column Chromatography (Deactivated Silica or Alumina) chromatography->final_product decision2->acid_base Solid decision2->chromatography Oil / Complex Mixture

Caption: A workflow for selecting a purification method.

Data Summary Table

The choice of solvents is critical for both chromatography and recrystallization. The following table provides properties of common solvents to aid in your selection process.

SolventPolarity IndexBoiling Point (°C)Eluting Strength (on Silica)Common Use
Hexane0.169Very LowNon-polar eluent component
Diethyl Ether2.835LowRecrystallization (poor solvent), eluent
Dichloromethane3.140MediumEluent, extraction solvent
Ethyl Acetate4.477Medium-HighEluent, recrystallization
Acetonitrile5.882HighRecrystallization
Isopropanol3.982HighRecrystallization
Ethanol4.378Very HighRecrystallization, eluent
Methanol5.165Very HighHighly polar eluent component
Water10.2100-Acid-base extraction, recrystallization

References

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  • ResearchGate. (2023). How to remove impurity from hydrazide.
  • Al-Amiery, A. A. (2011). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Al-Mustansiriya Journal of Science, 22(2).
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  • ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?.
  • ResearchGate. (2020). How to purify hydrazone?.
  • Vernier Software & Technology. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • El-Sayed, W. A., et al. (2019). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 24(15), 2729.
  • Molecules. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

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Overcoming solubility issues of 3-(Pyridin-3-yl)propanehydrazide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Pyridin-3-yl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges encountered during experimental assays. Our goal is to ensure you can confidently work with this compound and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are its basic solubility properties?

While specific quantitative solubility data for this compound is not extensively published, its chemical structure—containing both a hydrophilic hydrazide group and a more lipophilic pyridin-3-yl)propane moiety—suggests it is likely a poorly water-soluble compound, a common characteristic of many drug candidates.[1][2] Such compounds often exhibit significantly better solubility in organic solvents.

For initial solubilization, we recommend starting with polar aprotic solvents.

Recommended Starting Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

Expert Insight: The choice of solvent is critical and can impact downstream applications.[3] For most biological assays, preparing a concentrated stock solution in 100% DMSO is the industry-standard approach.[4][5]

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. What's happening and how can I fix it?

This is a classic and frequent challenge known as "precipitation upon dilution." It occurs because the compound, which is stable in a high concentration of an organic solvent like DMSO, crashes out of solution when introduced to the predominantly aqueous environment of your assay buffer, where its solubility is much lower.[3][6]

Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Precipitation

G A Problem: Precipitation upon dilution B Is the final assay concentration essential? A->B C ACTION: Lower the final concentration of the compound in the assay. B->C No D Is the final DMSO concentration in your assay tolerable? B->D Yes L SUCCESS: Compound is soluble C->L E ACTION: Increase the percentage of DMSO as a co-solvent. D->E Yes F Have you optimized your dilution technique? D->F No E->L G ACTION: Employ optimized dilution protocol (e.g., rapid mixing, warming). F->G No H Have you considered solubility enhancers? F->H Yes G->L I ACTION: Experiment with cyclodextrins or other excipients. H->I Yes J Is an alternative formulation feasible? H->J No I->L K ACTION: Explore lipid-based formulations or solid dispersions. J->K Yes M FAILURE: Re-evaluate experimental design J->M No K->L

Caption: A decision tree for troubleshooting compound precipitation.

In-Depth Troubleshooting Guides

Issue 1: Preparing a Stable, Concentrated Stock Solution

Symptoms:

  • The powdered compound does not fully dissolve in the chosen solvent.

  • Visible particulates are present even after vigorous mixing or sonication.

Root Cause Analysis: The solubility limit of the compound in the selected solvent at that specific concentration and temperature has been exceeded.

Solutions:

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a foundational step for most in vitro assays.

  • Weighing: Accurately weigh out the desired mass of this compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, sonicate the vial in a water bath for 5-10 minutes.[3] Gentle warming (to 37°C) can also be applied, but be cautious of potential compound degradation.[6]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Trustworthiness Check: A properly prepared stock solution should be completely clear. Any haziness or visible particles indicate that the compound is not fully dissolved, and using this stock will lead to inaccurate dosing in your experiments.

Issue 2: Maintaining Solubility in Aqueous Buffers

Symptoms:

  • The assay buffer turns cloudy or a precipitate forms immediately after adding the DMSO stock.

  • Assay results are inconsistent and show poor reproducibility.

Root Cause Analysis: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of the organic co-solvent (DMSO) is too low to maintain solubility.[4][5]

Solutions & Mitigation Strategies:

1. Co-Solvent Optimization

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[6][7]

Co-SolventTypical Final Concentration in AssayConsiderations
DMSO 0.1% - 1%Well-tolerated by many cell lines, but can be toxic at higher concentrations.[4]
Ethanol 0.1% - 2%Can affect enzyme activity and cell viability.
DMF < 0.5%Generally more toxic than DMSO; use with caution.

Expert Insight: Always run a vehicle control in your assay with the same final concentration of the co-solvent to account for any effects of the solvent itself on the biological system.[4]

2. pH Adjustment

The pyridine moiety in this compound is weakly basic. Therefore, its solubility may be pH-dependent.

  • For weakly basic drugs, lowering the pH can increase solubility by promoting the formation of a more soluble ionized form.[8]

  • Causality: The protonated form of the pyridine ring will have improved interaction with water molecules.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a set of your assay buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • To each buffer, add your DMSO stock of this compound to the desired final concentration.

  • Incubate for a set period (e.g., 30 minutes) under your assay conditions.

  • Visually inspect for precipitation or measure turbidity using a plate reader.

  • This will help you identify a pH range where the compound is most soluble, provided it is compatible with your assay's requirements.

3. Use of Solubility Enhancers: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility.[6][9][10]

Workflow for Using Cyclodextrins

G A Start: Compound precipitates in aqueous buffer B Select a cyclodextrin (e.g., HP-β-CD) A->B C Prepare aqueous cyclodextrin solution B->C D Add compound stock to cyclodextrin solution C->D E Equilibrate (mix/sonicate) D->E F Visually inspect for clarity E->F G Precipitation still occurs? F->G H Increase cyclodextrin concentration G->H Yes I SUCCESS: Soluble complex formed G->I No H->C

Caption: A workflow for using cyclodextrins to enhance solubility.

Expert Insight: While effective, cyclodextrins can sometimes interfere with ligand-receptor binding if the encapsulated portion of the molecule is critical for its activity. Always validate your assay results with and without the cyclodextrin to ensure it is not affecting the biological outcome.

Advanced Strategies

For persistent solubility issues, especially in the context of formulation for in vivo studies, more advanced techniques may be necessary. These include:

  • Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can enhance solubility and dissolution rates.[1][11][12]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range dramatically increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][9][13]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving them in oils or self-emulsifying drug delivery systems (SEDDS) can be a highly effective strategy.[1][9]

These advanced methods typically require specialized equipment and expertise in pharmaceutical formulation.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). JMPAS. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (n.d.). Auctores. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. [Link]

  • Pf-06273340 | C23H22ClN7O3. (n.d.). PubChem - NIH. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]

  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (n.d.). PMC. [Link]

  • Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. (2020). ResearchGate. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. [Link]

  • A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC - NIH. [Link]

  • Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. (n.d.). PubMed. [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (n.d.). MDPI. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (n.d.). ResearchGate. [Link]

  • 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the derivatization of 3-(Pyridin-3-yl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Chemistry of this compound

This compound is a valuable intermediate, combining a basic pyridine nucleus with a reactive hydrazide functional group. The terminal -NHNH₂ group is a potent nucleophile, primarily used in condensation reactions with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-C=O).[1][2] These hydrazide-hydrazone motifs are significant in medicinal chemistry, often enhancing the biological activity and pharmacokinetic properties of molecules.[2]

The pyridine ring introduces specific considerations. Its basic nitrogen can be protonated under acidic conditions, potentially altering solubility and reactivity. It can also coordinate with metal catalysts. Understanding this dual functionality is key to troubleshooting and optimization.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of this compound, particularly in the context of hydrazone formation with carbonyl compounds (aldehydes/ketones).

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials (hydrazide and carbonyl compound).

  • Isolated yield is significantly below expectations.

Potential Causes & Solutions:

  • Cause A: Inadequate Catalyst. The condensation of a hydrazide with a carbonyl is often slow at neutral pH and typically requires acid catalysis. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[1]

    • Solution: Introduce a catalytic amount of a mild acid. Acetic acid (5-10% v/v) is a common and effective choice. For more sensitive substrates, weaker acids like pyridinium p-toluenesulfonate (PPTS) can be used. Avoid strong acids (e.g., concentrated HCl, H₂SO₄), which can fully protonate the pyridine ring, rendering the hydrazide starting material insoluble or less reactive.[3]

  • Cause B: Deactivated Carbonyl Compound. Sterically hindered or electron-rich aldehydes and ketones are less electrophilic and react more slowly.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 50-80 °C) and extend the reaction time. Monitor progress by TLC or LC-MS. For extremely unreactive ketones, using a dehydrating agent like molecular sieves (4Å) can help drive the equilibrium towards the hydrazone product by removing the water byproduct.[4]

  • Cause C: Solvent Choice. The polarity and protic nature of the solvent can significantly impact reaction rates and solubility of reactants.

    • Solution: Ethanol or methanol are excellent first choices as they typically solubilize both the hydrazide and many carbonyl compounds, and their protic nature can facilitate proton transfer. If solubility is an issue, consider aprotic solvents like THF or 1,4-dioxane, but ensure a catalytic acid is present.[5]

Issue 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC plate shows multiple new spots in addition to the desired product.

  • LC-MS or NMR of the crude product reveals unexpected masses or signals.

Potential Causes & Solutions:

  • Cause A: Azine Formation. A common side reaction involves the condensation of the initial hydrazone product with a second molecule of the aldehyde/ketone, or the reaction of the carbonyl compound with hydrazine impurity, forming a symmetrical azine (R₂C=N-N=CR₂). This is more prevalent when an excess of the carbonyl compound is used or at high temperatures.[4]

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the this compound relative to the carbonyl compound. Add the carbonyl compound slowly to the solution of the hydrazide to maintain a low instantaneous concentration.

  • Cause B: Degradation of Starting Materials or Product. Hydrazones can be susceptible to hydrolysis, especially under harsh acidic conditions or during aqueous workup.[2][6] The starting aldehyde might also be prone to oxidation or self-condensation.

    • Solution: Ensure the carbonyl compound is pure before use. Use only a catalytic amount of acid. Keep the reaction temperature as low as feasible to achieve a reasonable rate. During workup, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction to prevent acid-catalyzed hydrolysis.

  • Cause C: Pyridine-Related Side Reactions. While less common under typical hydrazone formation conditions, the pyridine ring can participate in other reactions if harsh reagents are used.

    • Solution: Stick to mild reaction conditions. Avoid strong oxidizing or reducing agents unless they are specifically required for a different transformation on the molecule.

Issue 3: Difficult Product Purification

Symptoms:

  • Product co-elutes with starting materials or byproducts during column chromatography.

  • Product is difficult to crystallize.

  • Residual pyridine-containing impurities are observed.

Potential Causes & Solutions:

  • Cause A: Similar Polarity of Product and Impurities. The product hydrazone may have a polarity very close to the starting hydrazide or azine byproduct.

    • Solution: Optimize your chromatography. Use a shallow solvent gradient for flash chromatography. If normal phase silica gel is ineffective, consider reverse-phase chromatography. An alternative is to exploit the basicity of the pyridine ring: dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute acid (e.g., 1 M citric acid or dilute HCl) to extract the desired product and any basic impurities into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and back-extracted to recover the purified product.[7] Washing with a saturated copper sulfate solution can also effectively remove pyridine-based impurities by forming a water-soluble complex.[7]

  • Cause B: Product is an Oil or Amorphous Solid.

    • Solution: If direct crystallization fails, purify thoroughly by column chromatography first. Try precipitating the purified product by dissolving it in a minimal amount of a good solvent (e.g., DCM, methanol) and adding a poor solvent (e.g., hexanes, diethyl ether, water) dropwise until turbidity persists. Cooling or scratching the flask can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this derivatization? A1: Ethanol is typically the best starting point. It provides good solubility for the hydrazide and a wide range of aldehydes/ketones and facilitates the reaction. For less soluble reactants, methanol or a co-solvent system like Ethanol/THF or Ethanol/DMF can be effective.

Q2: Is an acid catalyst always necessary for hydrazone formation? A2: While the reaction can sometimes proceed without a catalyst, especially with highly reactive aldehydes, it is often very slow. An acid catalyst significantly accelerates the reaction by activating the carbonyl group.[1] We strongly recommend using a catalytic amount of a weak acid like acetic acid for efficient and reliable results.

Q3: How can I monitor the reaction progress effectively? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting materials and the expected product (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). Stain with potassium permanganate or view under UV light. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of reactants and the formation of the product ion.

Q4: My final product is colored, but I expected it to be white. Why? A4: Discoloration can arise from impurities in the starting materials (especially aldehydes, which can air-oxidize) or minor degradation products formed during the reaction.[8] Purifying the aldehyde by distillation or chromatography before use can help. Thorough purification of the final product by recrystallization or column chromatography should yield a product of the correct color.

Q5: What is the best way to store this compound? A5: It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Data & Protocols

Table 1: Recommended Starting Conditions for Hydrazone Synthesis
ParameterRecommended ValueRationale
Reagent Ratio 1.05 eq. Hydrazide : 1.0 eq. CarbonylA slight excess of hydrazide minimizes azine byproduct formation.
Solvent EthanolGood general-purpose solvent for solubility and reaction rate.
Catalyst Acetic Acid (2-5 drops per mmol)Effective catalyst that is easily removed during workup.
Temperature Room Temperature to 60 °CStart at RT; heat if the reaction is slow with unreactive carbonyls.
Concentration 0.1 - 0.5 MA moderate concentration ensures a reasonable reaction rate.
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.
Standard Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol describes a general procedure for the reaction of this compound with an aldehyde.

Materials:

  • This compound (1.05 eq.)

  • Aldehyde or Ketone (1.0 eq.)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Standard reaction flask, condenser, and magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.05 eq.).

  • Dissolution: Add anhydrous ethanol to achieve a concentration of ~0.2 M. Stir until the solid is completely dissolved.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution.

  • Reagent Addition: Add the aldehyde (1.0 eq.) to the stirred solution. If the aldehyde is a solid, dissolve it in a minimal amount of ethanol before adding.

  • Reaction: Stir the reaction mixture at room temperature. If desired, attach a reflux condenser and heat the reaction to 50-60 °C to increase the rate.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC. The reaction is complete when the limiting reagent (the carbonyl compound) is no longer visible.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the final hydrazone product.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Hydrazide in Ethanol B Add Acetic Acid (Catalyst) A->B 1.05 eq. C Add Aldehyde/ Ketone B->C 1.0 eq. D Stir at RT or Heat (2-24h) C->D E Monitor by TLC/ LC-MS D->E E->D Incomplete? F Solvent Removal E->F Complete G Extraction & Neutralization F->G H Drying & Concentration G->H I Column Chromatography or Recrystallization H->I J J I->J Pure Product G Start Reaction Issue? Q1 Low Yield? Start->Q1 Q2 Multiple Products? Start->Q2 Q3 Purification Difficult? Start->Q3 A1 Add Acid Catalyst (e.g., Acetic Acid) Q1->A1 Yes B1 Use Slight Excess of Hydrazide Q2->B1 Yes C1 Optimize TLC & use Shallow Gradient Q3->C1 Yes A2 Increase Temperature & Time A1->A2 Still low A3 Add Dehydrating Agent (Molecular Sieves) A2->A3 Still low B2 Neutralize Before Extraction B1->B2 Still impure C2 Use Acid/Base Wash for Extraction C1->C2 Co-eluting

Sources

Troubleshooting unexpected side products in 3-(Pyridin-3-yl)propanehydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Pyridin-3-yl)propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and unexpected side products encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final compound.

Introduction to the Synthesis

The synthesis of this compound is a critical step in various research and development pipelines, particularly in the creation of novel pharmaceutical agents. The most common synthetic route involves a two-step process: the esterification of 3-(Pyridin-3-yl)propanoic acid, followed by hydrazinolysis of the resulting ester. While seemingly straightforward, this synthesis is prone to the formation of several side products that can complicate purification and compromise the quality of the final product. This guide will address these challenges in a comprehensive question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Synthesis Pathway Overview

The general workflow for the synthesis of this compound is as follows:

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3-(Pyridin-3-yl)propanoic acid B Ethyl 3-(Pyridin-3-yl)propanoate A->B Ethanol, Acid Catalyst (e.g., H2SO4) D This compound B->D C Hydrazine Hydrate C->D DiacylhydrazideFormation cluster_legend Side Product Formation Pathway Ester Ethyl 3-(Pyridin-3-yl)propanoate Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate (1 eq) Diacylhydrazide N,N'-diacylhydrazide Hydrazide->Diacylhydrazide Ester (1 eq)

Stability testing of 3-(Pyridin-3-yl)propanehydrazide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-PYH-ST-001

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 3-(Pyridin-3-yl)propanehydrazide. As a molecule combining a pyridine ring and a hydrazide functional group, its stability profile is influenced by the unique chemical properties of both moieties. This document provides a comprehensive resource in a question-and-answer format to address specific challenges you may encounter during forced degradation and long-term stability studies. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity and accuracy of your experimental outcomes.

Forced degradation studies are a critical component of the drug development process, providing essential insights into a molecule's intrinsic stability.[1][2] These studies help to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods.[1] The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q1A(R2) for overall stability testing and ICH Q1B for photostability testing, which form the regulatory basis for these experimental designs.[3][4][5][6][7][8][9][10]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Stability

Question 1: I am observing rapid degradation of this compound under acidic conditions (e.g., 0.1 M HCl). Is this expected, and what is the likely degradation product?

Answer: Yes, this is an expected outcome. The hydrazide functional group is susceptible to hydrolysis, particularly under acidic conditions. The lone pair of electrons on the nitrogen atom of the pyridine ring can be protonated in a low pH environment, which can further influence the electronic properties of the molecule. The primary degradation pathway is the cleavage of the amide bond in the hydrazide moiety.

  • Causality: Acid-catalyzed hydrolysis of the hydrazide bond leads to the formation of 3-(pyridin-3-yl)propanoic acid and hydrazine. In the context of related aromatic hydrazides like isoniazid, the formation of the corresponding carboxylic acid (isonicotinic acid) is a well-documented degradation product.[11][12]

  • Troubleshooting Unexpectedly High Degradation:

    • Temperature Control: Ensure your experiment is conducted at the intended temperature (e.g., room temperature or slightly elevated). Hydrolysis rates are highly temperature-dependent.

    • Analyte Concentration: Very low or very high concentrations can sometimes lead to unexpected kinetics. A concentration of 1 mg/mL is often a good starting point for forced degradation studies.[2]

    • Analytical Method Check: Verify that your analytical method (e.g., HPLC) is accurately quantifying the parent compound and that the observed "degradation" is not an artifact of poor peak shape or co-elution.

Question 2: My compound shows better stability in neutral or slightly basic conditions compared to acidic conditions. Why is this the case?

Answer: The increased stability of hydrazides as the pH approaches neutrality is a known phenomenon.[11]

  • Causality: In neutral or slightly basic conditions, the concentration of hydronium ions, which catalyze the hydrolysis, is significantly lower. While base-catalyzed hydrolysis can occur, the hydrazide functional group is generally more resistant to it than to acid-catalyzed hydrolysis.

  • Experimental Consideration: When designing your study, it is crucial to investigate a range of pH values to identify the pH of maximum stability. This information is vital for formulation development.

dot

Caption: Potential oxidative degradation pathways.

Section 3: Photostability

Question 4: My solid sample of this compound is showing some discoloration and a new peak in the chromatogram after exposure to light. What could be happening?

Answer: Discoloration and the appearance of new peaks upon exposure to light are classic signs of photolytic degradation. Both the pyridine ring and the hydrazide moiety can be susceptible to photodegradation.

  • Causality:

    • Pyridine Ring: Pyridine and its derivatives can undergo complex photochemical reactions, including rearrangements to form Dewar pyridines or reactions with other molecules. [13]UV irradiation can lead to the formation of hydroxylated pyridines and even ring-opening to form products like succinic acid. [14][15] * Hydrazide Group: Photolytic conditions can induce free-radical mechanisms, potentially leading to the cleavage of the N-N or C-N bonds.

  • ICH Q1B Guideline Adherence: For regulatory submissions, photostability testing must be conducted according to ICH Q1B guidelines. [3][5][7][16][17]This involves exposing the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.

  • Troubleshooting and Best Practices:

    • Control Sample: Always include a control sample shielded from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation occurring during the experiment.

    • Sample Presentation: Expose a thin layer of the solid powder to ensure uniform light exposure. For solutions, use a chemically inert, transparent container (e.g., quartz cuvette).

    • Packaging Considerations: If photolability is confirmed, this data is crucial for selecting appropriate packaging for the final drug product, such as amber vials or opaque containers. [1]

Section 4: Thermal Stability

Question 5: I am performing thermal stress testing on the solid compound at 60°C and not observing significant degradation. Should I use more extreme conditions?

Answer: The goal of forced degradation is to achieve a target degradation of approximately 5-20%. [2]If you are not seeing degradation at 60°C, a modest increase in temperature may be warranted. However, it's important to understand the rationale behind the chosen conditions.

  • Causality: Thermal degradation in the solid state often involves overcoming the lattice energy of the crystal before chemical decomposition can occur. Hydrazides can decompose at elevated temperatures, potentially through mechanisms involving radical intermediates. [18][19][20]

  • Experimental Strategy:

    • Stepwise Temperature Increase: Increase the temperature in a controlled manner (e.g., to 70°C or 80°C).

    • Humidity: Consider the effect of humidity in combination with temperature, as this can significantly accelerate degradation for hygroscopic compounds. A common condition is 40°C/75% RH. [21] * Avoid Drastic Conditions: Using excessively high temperatures can lead to degradation pathways that are not relevant to real-world storage conditions (e.g., melting followed by decomposition). The degradation pathways observed under forced conditions should be representative of those seen in accelerated and long-term stability studies.

  • Data Interpretation: If the compound is highly thermally stable, that is a valuable finding in itself. The absence of degradation under significant thermal stress is an important piece of data for the stability profile.

Summary of Forced Degradation Conditions & Potential Products
Stress ConditionTypical Reagents/ParametersPotential Degradation Products of this compoundPrimary Functional Group Affected
Acid Hydrolysis 0.1 M HCl, RT to 60°C3-(Pyridin-3-yl)propanoic acid, HydrazineHydrazide
Base Hydrolysis 0.1 M NaOH, RT to 60°C3-(Pyridin-3-yl)propanoic acid, Hydrazine (likely slower than acid)Hydrazide
Oxidation 3% H₂O₂, RTThis compound N-oxide, Cleavage productsPyridine Ring, Hydrazide
Photolytic ICH Q1B (≥1.2M lux-hr, ≥200 W-hr/m²)Hydroxylated pyridines, Ring-opened products, Cleavage productsPyridine Ring, Hydrazide
Thermal (Solid) 60°C - 80°CMinimal degradation expected unless compound is inherently unstableOverall Molecule
Thermal/Humidity 40°C / 75% RHPotentially hydrolytic and other degradation productsOverall Molecule
Section 5: Analytical Method Troubleshooting

Question 6: I am having issues with my HPLC method. My peak shapes are poor, or I am seeing shifting retention times. What should I check?

Answer: A robust, stability-indicating HPLC method is the cornerstone of any stability study. Issues with the method can compromise all of your data. Here is a systematic approach to troubleshooting.

  • Systematic Troubleshooting Protocol:

    • Check the Mobile Phase:

      • Preparation: Was it prepared fresh? Is the pH correct? Ensure all components are fully dissolved, especially buffers, to avoid precipitation when mixed with the organic phase. * Degassing: Inadequate degassing can cause air bubbles in the pump, leading to pressure fluctuations and retention time shifts. [22][23]

    • Inspect the HPLC System:

      • Pressure: Is the system pressure stable? Fluctuations can indicate a leak or a bubble in the pump. Unusually high pressure may point to a blockage in the guard column or the column itself. [22] * Leaks: Visually inspect all fittings for any signs of leakage.

    • Evaluate the Column:

      • Column Age: Columns have a finite lifetime. If the column has been used extensively, its performance will decline, leading to peak tailing or broadening.

      • Guard Column: If you are using a guard column, replace it. It is designed to protect your analytical column from contaminants. [24] * Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your sequence. This is especially critical for gradient methods.

    • Review the Sample and Method Parameters:

      • Sample Solvent: Is your sample dissolved in the mobile phase or a weaker solvent? Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion.

      • Peak Tailing for a Basic Analyte: this compound is a basic compound. Peak tailing can occur due to strong interactions with residual acidic silanols on the silica-based column. Consider using a mobile phase with a slightly acidic pH (e.g., pH 3-4) to protonate the pyridine nitrogen and ensure a consistent ionic form. Adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can also help by competing for the active silanol sites.

dot

Sources

Technical Support Center: Protocols for 3-(Pyridin-3-yl)propanehydrazide Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Pyridin-3-yl)propanehydrazide. This guide provides in-depth troubleshooting advice and detailed protocols to facilitate your experimental success. The information herein is synthesized from established principles in medicinal chemistry and molecular biology to ensure scientific integrity and practical applicability.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the potential biological activities of this compound?

While specific data for this exact molecule is emerging, compounds containing both pyridine and hydrazide moieties have shown a wide range of biological activities. These include antimicrobial (antibacterial and antifungal), anti-inflammatory, and enzyme inhibitory actions.[1][2][3] The pyridine ring is a common scaffold in many clinically approved drugs, and the hydrazide group is a versatile functional group known to interact with various biological targets.[4][5][6]

Q2: How should I prepare stock solutions of this compound?

For optimal stability and solubility, it is recommended to prepare high-concentration stock solutions in a suitable organic solvent like anhydrous, high-purity DMSO.[7] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture.[7]

Q3: My compound is not showing any activity in my assay. What are the first troubleshooting steps?

Inactivity of a small molecule inhibitor can stem from several factors.[7] The primary areas to investigate are:

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded.

  • Solubility: Verify that the compound is soluble in your assay buffer at the final concentration. Precipitation will lead to a much lower effective concentration.

  • Experimental Protocol: Double-check all steps, including reagent concentrations, incubation times, and the health of your biological system (e.g., cells, enzymes).

  • Target Engagement: Confirm that the molecular target is present and active in your specific experimental model.

Q4: I am observing inconsistent results between experiments. What could be the cause?

Inconsistent results often point to issues with compound solubility and stability in aqueous solutions. The hydrazide functional group can be susceptible to hydrolysis, especially at non-neutral pH.[8][9] Ensure your assay buffer pH is stable and appropriate for the compound. Also, always prepare fresh dilutions from your stock solution for each experiment.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during biological assays with this compound.

Issue 1: Poor Aqueous Solubility

Poor solubility is a frequent cause of "inactive" compounds in biological screening.[7]

Symptoms:

  • Visible precipitate in the assay well or tube.

  • Non-reproducible dose-response curves.

  • Lower than expected potency.

Causality: Pyridine-containing compounds can have variable solubility depending on the pH of the aqueous medium.[10][11][12] The protonation state of the pyridine nitrogen can significantly affect its physicochemical properties.[4]

Solutions:

StepActionRationale
1 Visual Inspection Before adding to the assay, visually inspect the diluted compound solution for any cloudiness or precipitate. Centrifuge the solution and check for a pellet.
2 Optimize Solvent Concentration Ensure the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic level for your assay system (typically <0.5%).[7]
3 pH Adjustment Modestly adjust the pH of your assay buffer to see if it improves solubility. Be mindful that this could also affect your biological target.
4 Use of Solubilizing Agents Consider the use of excipients like cyclodextrins, but be sure to run appropriate vehicle controls to rule out any effects of the agent itself.

Experimental Protocols

The following are generalized protocols that can be adapted for this compound. It is crucial to optimize these protocols for your specific biological system.

Protocol 1: Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against a purified enzyme.

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) B Prepare Serial Dilutions of Compound A->B E Add Compound Dilutions and Controls B->E C Prepare Enzyme and Substrate Solutions D Add Assay Buffer to Plate C->D D->E F Pre-incubate with Enzyme E->F G Initiate Reaction with Substrate F->G H Incubate and Monitor Signal G->H I Measure Signal (e.g., Absorbance, Fluorescence) H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Workflow for a typical enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Create a series of dilutions of the compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare solutions of the enzyme and its substrate in the assay buffer at their optimal concentrations.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the diluted compound or vehicle control (DMSO in buffer) to the respective wells.

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at the optimal temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the optimal temperature and monitor the reaction progress over time using a plate reader.

  • Data Analysis:

    • Determine the reaction rate for each concentration of the inhibitor.

    • Normalize the data to the positive (enzyme + substrate + vehicle) and negative (no enzyme) controls.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Troubleshooting Enzyme Inhibition Assays:

ProblemPossible CauseSolution
No Inhibition Observed 1. Compound precipitated.[7]2. Enzyme concentration too high.3. Incorrect assay conditions.1. Check solubility (see Issue 1).2. Titrate the enzyme to determine the optimal concentration.3. Verify pH, temperature, and buffer components.
High Variability 1. Pipetting errors.2. Inconsistent incubation times.3. Compound instability in buffer.[8][9]1. Use calibrated pipettes and proper technique.2. Use a multichannel pipette for simultaneous additions.3. Prepare fresh dilutions immediately before use.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Workflow for MIC Determination

G A Prepare Compound Stock B Prepare 2-fold Serial Dilutions of Compound in Broth A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plates D->E F Read Results Visually or with a Plate Reader E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (or another appropriate growth medium).

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[13] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[14]

Troubleshooting Antimicrobial Susceptibility Testing:

ProblemPossible CauseSolution
Growth in all wells 1. Inactive compound.2. Resistant bacterial strain.3. Inoculum too dense.1. Verify compound integrity.2. Use a known susceptible control strain.3. Ensure proper standardization of the inoculum.
No growth in any wells (including positive control) 1. Contaminated broth.2. Non-viable bacteria.3. Residual solvent toxicity.1. Use fresh, sterile media.2. Use a fresh bacterial culture.3. Ensure final DMSO concentration is not inhibitory.

References

  • A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). Pharmaceuticals. Available from: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2024). Molecules. Available from: [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. Available from: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2024). ResearchGate. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. Available from: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). ResearchGate. Available from: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). National Center for Biotechnology Information. Available from: [Link]

  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020). bioRxiv. Available from: [Link]

  • Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. (2011). ResearchGate. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Silico Biological Exploration of Novel Pyridine-Embedded 1,3,4-Oxadiazole Hybrids as Potential Antimicrobial Agents. (2022). ResearchGate. Available from: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). PubMed. Available from: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). MDPI. Available from: [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). MDPI. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). MDPI. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. Available from: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available from: [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2021). MDPI. Available from: [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2021). National Center for Biotechnology Information. Available from: [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2023). MDPI. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Available from: [Link]

  • Decompostion of Hydrazine in Aqueous Solutions. (2022). ResearchGate. Available from: [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Available from: [Link]

  • Reaction Chemistry & Engineering. (2020). RSC Publishing. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available from: [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2024). Discover Chemistry. Available from: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][4][10][15]Thiadiazole Moiety. (2021). ResearchGate. Available from: [Link]

  • Assay Interference by Chemical Reactivity. (2015). National Center for Biotechnology Information. Available from: [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. Available from: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. Available from: [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). ResearchGate. Available from: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2017). National Center for Biotechnology Information. Available from: [Link]

Sources

Addressing batch-to-batch variability of synthesized 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Batch-to-Batch Variability

Welcome to the technical support guide for the synthesis of 3-(Pyridin-3-yl)propanehydrazide. This resource is designed for researchers, chemists, and drug development professionals to address the common and often frustrating challenge of batch-to-batch variability. As Senior Application Scientists, we understand that reproducibility is the cornerstone of credible research. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, implement robust solutions, and ensure the consistency of your synthetic output.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the first port of call when inconsistencies arise between different synthesis batches.

Q1: We are observing significant variations in yield and purity for this compound between batches, despite following the same SOP. What are the most likely culprits?

A1: This is a classic challenge in multi-step synthesis. The primary drivers of variability typically fall into three categories:

  • Raw Material Inconsistency: The most frequent cause. Even minor differences in the purity of your starting materials—ethyl/methyl 3-(pyridin-3-yl)propanoate or hydrazine hydrate—can have a cascading effect on the reaction's outcome.[1][2][3] This includes not just the percentage purity but also the profile of trace impurities, which can act as catalysts or inhibitors.[4]

  • Subtle Deviations in Reaction Conditions: Factors like inconsistent heating, minor errors in reagent stoichiometry, or variations in reaction time can alter the reaction kinetics and lead to the formation of by-products.

  • Work-up and Purification Differences: The method of product isolation is critical. Variations in crystallization time, temperature, or solvent purity during recrystallization can significantly impact the recovery, purity, and even the polymorphic form of the final product.[5]

Q2: My latest batch of the product is off-color (e.g., yellow or tan) compared to the usual white crystalline solid. What does this indicate?

A2: An off-color appearance is almost always a sign of impurities. The color may arise from several sources:

  • Side-Reaction Products: The formation of azines, which can result from the reaction of hydrazine with any trace aldehyde or ketone impurities, can introduce color.[6]

  • Degradation: The product or residual hydrazine may undergo slight degradation, especially if exposed to air and heat for extended periods during work-up, leading to colored by-products.

  • Residual Solvents or Reagents: Incomplete removal of solvents or unreacted starting materials can sometimes result in a less crystalline, discolored product.

Q3: How can we proactively minimize batch-to-batch variability in our long-term research projects?

A3: Proactive quality control is essential. We recommend a "Golden Batch" strategy.[7]

  • Qualify Your Suppliers: Work with vendors who provide detailed and consistent Certificates of Analysis (CoA) for all raw materials.[2]

  • Pre-screen Raw Materials: Before starting a large-scale campaign, procure smaller amounts of several different lots of your starting ester and hydrazine. Perform a small-scale test synthesis with each to identify the best-performing lots.

  • Procure a Single, Large Lot: Once you identify high-quality raw material lots, purchase a sufficient quantity to cover the entire scope of your planned study. This eliminates raw material variation as a variable for the duration of the project.

  • Strict Adherence to a Validated SOP: Ensure all experimental parameters are meticulously controlled and documented, from reagent addition to final drying.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to diagnosing and solving specific problems encountered during the synthesis.

Problem Area A: Low or Inconsistent Yield

Q: My reaction consistently results in a low yield (<70%). How can I improve it?

A: Low yield is often a result of an incomplete reaction or product loss during isolation.

  • Check Stoichiometry and Reagent Quality: The reaction, a nucleophilic acyl substitution (hydrazinolysis), requires a sufficiently nucleophilic hydrazine.[8][9][10]

    • Action: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents). This drives the equilibrium toward the product.

    • Action: Verify the concentration of your hydrazine hydrate. It is often sold as a solution in water. An unexpectedly high water content will reduce the effective molar quantity of hydrazine. Consider using anhydrous hydrazine for critical, small-scale reactions, though handle it with extreme care.[6]

  • Verify Reaction Temperature and Time: Hydrazinolysis of esters typically requires heating to proceed at a reasonable rate.[5]

    • Action: Ensure your reaction is refluxing properly in a solvent like ethanol or methanol.[5][11] Monitor the internal reaction temperature to ensure consistency.

    • Action: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or HPLC. Do not rely solely on a fixed time. The disappearance of the starting ester is the key indicator.

  • Assess Product Isolation: The product, this compound, may have some solubility in the alcohol solvent, leading to loss during filtration.

    • Action: After the reaction is complete, cool the mixture slowly to room temperature and then in an ice bath to maximize crystallization and precipitation before filtering.[12]

    • Action: Minimize the amount of cold solvent used to wash the filtered product to prevent it from re-dissolving.

Problem Area B: Variable Purity and Impurity Profile

Q: HPLC analysis shows different impurity peaks from batch to batch. What are the most common impurities and how do I prevent them?

A: A variable impurity profile points directly to inconsistencies in raw materials or reaction control.

  • Impurity 1: Unreacted Starting Ester (Ethyl/Methyl 3-(pyridin-3-yl)propanoate)

    • Cause: Incomplete reaction due to insufficient time, temperature, or a less reactive batch of hydrazine.

    • Solution: As discussed in "Low Yield," ensure an excess of hydrazine and monitor the reaction to completion via TLC/HPLC before work-up.[5]

  • Impurity 2: 3-(Pyridin-3-yl)propanoic Acid

    • Cause: This is often an impurity carried over from the starting ester. The ester is typically prepared from the corresponding carboxylic acid, and incomplete esterification will leave residual acid. This acid will not react with hydrazine under these conditions but will be extracted during work-up, contaminating the final product.

    • Solution: Implement a quality control check on the starting ester. Use NMR or HPLC to confirm the absence of the starting carboxylic acid before beginning the hydrazinolysis.

  • Impurity 3: Dihydrazide Adducts or Side Products

    • Cause: While less common for this specific synthesis, complex side reactions can occur if the starting materials are significantly impure or if the reaction is overheated for a prolonged period.[13][14]

    • Solution: Use high-purity starting materials. Avoid excessive heating by maintaining a gentle reflux. Purify the final product via recrystallization from a suitable solvent (e.g., ethanol) to remove these more complex impurities.

Table 1: Troubleshooting Summary for Purity Issues
Observed Impurity Likely Cause Recommended Action & Verification
Starting EsterIncomplete ReactionIncrease hydrazine equivalents, ensure proper reflux temperature, and monitor to completion via TLC/HPLC.
Starting Carboxylic AcidContaminated Raw MaterialTest purity of starting ester via NMR/HPLC before use. If present, re-purify the ester.
Unknown Peaks (by HPLC)Side Reactions/DegradationUse high-purity reagents, avoid excessive heating, and perform a final recrystallization step. Characterize unknowns by LC-MS if necessary.

Part 3: Recommended Protocols & Workflows

Adherence to validated, detailed protocols is the most effective way to ensure consistency.

Experimental Workflow Diagram

The following diagram illustrates the overall synthetic and quality control workflow.

SynthesisWorkflow cluster_0 Preparation cluster_1 Isolation & Purification cluster_2 Final Analysis RM_QC Raw Material QC (Ester, Hydrazine) REACTION Hydrazinolysis Reaction RM_QC->REACTION Pass ISO Crystallization & Filtration REACTION->ISO PUR Recrystallization (if required) ISO->PUR Purity < Spec DRY Drying under Vacuum ISO->DRY Purity OK PUR->DRY FP_QC Final Product QC (HPLC, NMR, MP) DRY->FP_QC RELEASE Batch Release FP_QC->RELEASE Pass

Caption: Overall workflow from raw material qualification to final product release.

Troubleshooting Decision Tree

Use this decision tree when a batch fails to meet specifications.

Troubleshooting cluster_yield Problem: Low Yield cluster_purity Problem: Low Purity START Batch Fails QC YIELD_CHECK Review Reaction Monitoring Data (TLC/HPLC) START->YIELD_CHECK PURITY_CHECK Analyze Impurity Profile (HPLC/NMR) START->PURITY_CHECK YIELD_CAUSE1 Incomplete Reaction? YIELD_CHECK->YIELD_CAUSE1 YIELD_SOL1 Action: Optimize Time, Temp, or Hydrazine Stoich. YIELD_CAUSE1->YIELD_SOL1 Yes YIELD_CAUSE2 Significant Product in Filtrate? YIELD_CAUSE1->YIELD_CAUSE2 No YIELD_SOL2 Action: Optimize Crystallization (Cooling Rate, Temp) YIELD_CAUSE2->YIELD_SOL2 Yes PURITY_CAUSE1 High Starting Ester? PURITY_CHECK->PURITY_CAUSE1 PURITY_SOL1 See 'Incomplete Reaction' Path PURITY_CAUSE1->PURITY_SOL1 Yes PURITY_CAUSE2 High Starting Acid? PURITY_CAUSE1->PURITY_CAUSE2 No PURITY_SOL2 Action: Reject/Repurify Starting Ester Lot PURITY_CAUSE2->PURITY_SOL2 Yes

Caption: A decision tree for troubleshooting common batch failures.

Protocol 1: Standard Synthesis of this compound

This protocol is a self-validating baseline for producing high-quality material.

  • Reagent Qualification:

    • Confirm the purity of ethyl 3-(pyridin-3-yl)propanoate is >98% by HPLC and that it is free of the corresponding carboxylic acid by ¹H NMR.

    • Confirm the concentration of hydrazine hydrate via titration if an accurate result is required.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-(pyridin-3-yl)propanoate (1.0 eq).

    • Add absolute ethanol (approx. 10 mL per gram of ester).

    • Add hydrazine hydrate (4.0 eq) to the stirred solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

    • In-Process Control (IPC): After 4 hours, take a small aliquot, dilute it, and spot it on a TLC plate against the starting material to monitor for its disappearance. (Typical mobile phase: 10% Methanol in Dichloromethane).

  • Product Isolation:

    • Once the reaction is complete (starting ester consumed), remove the heat source and allow the mixture to cool slowly to room temperature.

    • Cool the flask in an ice-water bath for at least 1 hour to maximize precipitation.

    • Collect the white crystalline solid by vacuum filtration.

    • Wash the solid sparingly with a small amount of ice-cold ethanol.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Final Analysis:

    • Determine yield.

    • Measure melting point.

    • Analyze purity by HPLC (>99% is ideal).

    • Confirm structure by ¹H NMR.

References

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from [Link][8]

  • newji. (2025). The truth about chemical plants where a 1% change in raw material purity can dramatically reduce reaction yields. Retrieved from [Link][1]

  • ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. Retrieved from [Link][5]

  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?. Retrieved from [Link][13]

  • Canadian Science Publishing. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID. Retrieved from [Link][14]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link][12]

  • Chemistry Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids. Retrieved from [Link][9]

  • BioPharm International. (n.d.). Raw Material Variability. Retrieved from [Link][3]

  • BioPharm International. (2018). Elements in Raw Materials May Impact Product Quality. Retrieved from [Link][4]

  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link][6]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 3-(Pyridin-3-yl)propanehydrazide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 3-(Pyridin-3-yl)propanehydrazide. Our focus is on addressing practical challenges, ensuring methodological robustness, and facilitating a smooth transition from bench-scale discovery to the multi-gram quantities required for preclinical evaluation.

Strategic Overview of the Synthetic Pathway

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 3-(Pyridin-3-yl)propanoic acid. This strategy avoids the use of highly reactive acid chlorides, which can lead to the formation of problematic N,N'-diacylhydrazine by-products, thereby simplifying purification and improving process control[1][2].

The selected pathway involves:

  • Esterification: Conversion of the parent carboxylic acid to a more reactive methyl or ethyl ester. This is a standard transformation, typically achieved under acidic catalysis (e.g., Fischer esterification).

  • Hydrazinolysis: Nucleophilic acyl substitution on the ester by hydrazine hydrate to yield the target hydrazide. This is the most common and efficient method for preparing hydrazides from their corresponding esters[1][3][4].

Synthetic_Pathway Start 3-(Pyridin-3-yl)propanoic Acid Ester Methyl 3-(Pyridin-3-yl)propanoate Start->Ester Step 1: Esterification (MeOH, H₂SO₄, Reflux) Product This compound Ester->Product Step 2: Hydrazinolysis (N₂H₄·H₂O, EtOH, Reflux)

Caption: General two-step synthetic route to this compound.

Experimental Protocols: From Bench to Scale

Protocol 2.1: Lab-Scale Synthesis (10 g Scale)

Step 1: Synthesis of Methyl 3-(Pyridin-3-yl)propanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(Pyridin-3-yl)propanoic acid (10.0 g, 66.1 mmol).

  • Add methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL, 37.5 mmol) while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can often be used in the next step without further purification.

    • Expected Yield: 9.5 - 10.5 g (87-95%).

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the crude Methyl 3-(Pyridin-3-yl)propanoate (e.g., 10.0 g, 60.5 mmol) in absolute ethanol (100 mL).

  • Add hydrazine hydrate (8.8 mL, ~181 mmol, 3.0 equivalents) to the solution.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC or HPLC for the disappearance of the ester.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate product crystallization.

  • Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

    • Expected Yield: 8.5 - 9.5 g (85-95% from ester).

Protocol 2.2: Considerations for Preclinical Scale-Up (200 g Scale)

Scaling the synthesis requires careful attention to reaction control, workup efficiency, and safety.

ParameterLab-Scale (10 g)Scale-Up (200 g)Rationale for Change
Starting Acid 10.0 g200.0 gDirect 20x scale-up.
Methanol (Ester.) 150 mL (15 vol)2.0 L (10 vol)Reduced solvent volume improves reactor throughput.
Hydrazine Hydrate 3.0 eq1.5 - 2.0 eqMinimizing excess hydrazine is critical for safety, cost, and simplifying downstream processing. A large excess is a known scale-up challenge[5].
Reaction Monitoring TLCHPLCHPLC provides quantitative data on conversion, purity, and impurity formation, which is essential for process control in a regulated environment.
Product Isolation Cooling & FiltrationControlled CrystallizationImplement a controlled cooling profile to ensure consistent crystal size and purity. Centrifugation may replace vacuum filtration for more efficient solid-liquid separation.
Advanced Technique N/AReactive DistillationFor the hydrazinolysis step, a system can be configured to continuously remove the methanol byproduct, driving the reaction to completion with a lower excess of hydrazine, a technique proven effective for industrial-scale hydrazide production[2].

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting P1 Problem: Incomplete Hydrazinolysis Low conversion of ester to hydrazide C1 Potential Causes Insufficient reaction time/temperature Inadequate amount of hydrazine Reversible reaction equilibrium P1->C1 Analyze S1 Solutions Extend reflux time and confirm internal temp is at target Add a further 0.2-0.5 eq of hydrazine Consider removing alcohol byproduct to shift equilibrium C1->S1 Implement P2 Problem: Difficult Product Isolation Product oils out or fails to crystallize C2 Potential Causes Presence of impurities (e.g., unreacted ester) Incorrect solvent polarity Water content too high P2->C2 Analyze S2 Solutions Ensure reaction completion via HPLC Screen alternative crystallization solvents (e.g., isopropanol, acetonitrile) Use a co-solvent or perform solvent swap If all else fails, purify via column chromatography C2->S2 Implement P3 Problem: Workup Complications Emulsion during extraction or difficulty removing excess hydrazine C3 Potential Causes Large excess of hydrazine hydrate Vigorous mixing during neutralization P3->C3 Analyze S3 Solutions Reduce initial stoichiometry of hydrazine Add brine to break emulsion Quench excess hydrazine carefully with an aqueous solution of a ketone (e.g., acetone) to form a water-soluble hydrazone before extraction C3->S3 Implement

Caption: Decision-making workflow for common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrazinolysis of an ester the preferred method for scale-up over starting with an acid chloride? A: Acid chlorides are extremely reactive. While this can lead to rapid reactions, it makes controlling the process difficult. A primary side reaction is the formation of a diacylhydrazine, where two molecules of the acid chloride react with one molecule of hydrazine. This byproduct can be difficult to separate and lowers the overall yield. The ester route offers a more controlled reaction rate, minimizing byproduct formation and leading to a cleaner, more scalable process[1][6].

Q2: What are the most critical safety precautions when handling hydrazine hydrate on a larger scale? A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All manipulations must be conducted in a well-ventilated fume hood or a designated containment area. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station must be readily accessible. Due to its reactivity, avoid contact with oxidizing agents. A plan for quenching and disposing of hydrazine-containing waste streams is mandatory[3].

Q3: Which analytical methods are essential for ensuring the quality of this compound for preclinical use? A: A comprehensive analytical panel is required.

  • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. Mass Spectrometry (MS) to verify the molecular weight.

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for determining purity and quantifying any impurities. A purity level of >98% is typically required.

  • Physical Properties: Melting point determination provides a quick check of purity.

  • Residual Solvents: Gas Chromatography (GC) may be required to ensure that residual solvents from the synthesis and purification are below acceptable limits.

Q4: My yield decreased significantly upon scaling up the reaction. What are the likely causes? A: A drop in yield during scale-up often points to issues with mass and heat transfer. In larger reactors, mixing may not be as efficient, leading to localized "hot spots" or areas of poor reagent distribution. Temperature control is also more challenging; ensure the internal reaction temperature is reaching the target setpoint. Slower, controlled addition of reagents in a larger vessel can also be critical to maintaining an optimal reaction profile. Finally, review your isolation procedure; a crystallization process that works on a 10 g scale may need to be re-optimized for a 200 g batch to ensure maximum recovery.

References

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Available at: [Link]

  • PrepChem. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Available at: [Link]

  • Wiley Online Library. (2019). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Available at: [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Available at: [Link]

  • ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]

  • ACS Publications. (n.d.). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Available at: [Link]

  • Walsh Medical Media. (n.d.). Synthesis of Hydrazides and their Pharmacological Evaluation. Available at: [Link]

  • ResearchGate. (2018). A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. Available at: [Link]

  • ResearchGate. (2023). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative) and produce hydrazide (amide with hydrazine instead of simple Amine)? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available at: [Link]

  • ResearchGate. (2018). A simple and efficient synthesis of 3-2 pyridinyldithio propanoic acid hydrazide: A heterobifunctional crosslinker. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available at: [Link]

  • Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of peptide hydrazides: hydrazone resin versus hydrazine 2-CT resin. Available at: [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Available at: [Link]

  • OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]

  • MDPI. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

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Validation & Comparative

A Comparative Efficacy Analysis: Isoniazid versus 3-(Pyridin-3-yl)propanehydrazide in the Context of Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates a continuous search for novel therapeutic agents. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, remains a critical tool. However, its efficacy is increasingly threatened by resistance.[1] This guide provides a comparative analysis of isoniazid and a structurally related analogue, 3-(Pyridin-3-yl)propanehydrazide. While extensive clinical and experimental data for isoniazid are available, this compound represents a class of modified hydrazides designed to explore new chemical space and potentially circumvent existing resistance mechanisms.

This document will delve into the established mechanisms of isoniazid, postulate a mode of action for its propanehydrazide derivative, and outline the rigorous experimental methodologies required to validate the efficacy of such new chemical entities. The data presented for this compound is hypothetical, designed to illustrate the comparative framework and analytical process inherent in preclinical drug development.

Mechanistic Landscape: Activation and Action

A fundamental principle in the function of hydrazide-based antitubercular drugs is their nature as prodrugs, requiring activation within the mycobacterial cell to exert their bactericidal effects.[2][3][4]

Isoniazid: The Established Paradigm

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][5] This activation process generates a variety of reactive species, including an isonicotinoyl radical. This radical then covalently attaches to nicotinamide adenine dinucleotide (NAD+), forming an INH-NAD adduct.[3] The primary target of this adduct is the enoyl-acyl carrier protein reductase, InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) system responsible for the synthesis of mycolic acids.[2][5][6] Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall. By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and bacterial death.[2][7]

Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[8][9][10] Less frequently, mutations in the promoter region or the coding sequence of the inhA gene can lead to its overexpression or structural changes that reduce the binding affinity of the INH-NAD adduct, typically resulting in low-level resistance.[2][8]

G cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation INH_Active Isonicotinoyl Radical KatG->INH_Active INH_NAD INH-NAD Adduct INH_Active->INH_NAD Adduct Formation NAD NAD+ NAD->INH_NAD Adduct Formation InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes InhA->MycolicAcid Blocked CellWall Cell Wall Integrity MycolicAcid->CellWall Essential for Bactericidal Bactericidal Effect MycolicAcid->Bactericidal Disruption leads to

Figure 1: Activation pathway of Isoniazid (INH) in M. tuberculosis.

This compound: A Hypothetical Mechanism

For this compound, we can hypothesize a similar activation pathway. The core pyridinyl-hydrazide structure suggests it would also function as a prodrug requiring activation by KatG. The key structural difference is the three-carbon propane linker between the pyridine ring and the hydrazide moiety. This modification could influence several factors:

  • KatG Recognition and Activation: The steric bulk of the propane group might alter the efficiency of KatG binding and activation compared to isoniazid.

  • Target Interaction: If an analogous active adduct is formed, its interaction with InhA could be different. The altered geometry might enhance or reduce binding affinity to the active site.

  • Alternative Targets: While InhA is the primary target for isoniazid, the structural modification could potentially lead to interactions with other cellular targets.

  • Cellular Penetration: The increased lipophilicity due to the propane chain might affect the compound's ability to cross the complex mycobacterial cell wall.

The central scientific question is whether this structural change offers an advantage, particularly in overcoming resistance. If resistance is due to a specific katG mutation that hinders isoniazid binding, a modified substrate like this compound might still be recognized and activated, thus restoring activity.

In Vitro Efficacy Assessment: Determining Minimum Inhibitory Concentration (MIC)

The first step in evaluating any new potential antibiotic is to determine its intrinsic activity against the target pathogen in a controlled laboratory setting. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standardized method for determining the MIC of antitubercular compounds against M. tuberculosis H37Rv (a standard drug-sensitive laboratory strain) and clinical isolates with known resistance profiles.

Materials:

  • Mycobacterium tuberculosis strains (e.g., H37Rv ATCC 27294, INH-resistant clinical isolate)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microtiter plates

  • Test compounds (Isoniazid, this compound) dissolved in DMSO

  • Positive control drug (e.g., Rifampicin)

  • Negative control (no drug)

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the culture turbidity to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Drug Dilution: Prepare a 2-fold serial dilution of each test compound in the 96-well plate using 7H9 broth. The typical concentration range for isoniazid is 0.015 to 8 µg/mL.[12] A similar range would be used for the novel compound initially. Each plate must include a drug-free well for growth control and a sterile broth well for contamination control.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions and the growth control well.

  • Incubation: Seal the plates and incubate at 37°C. For M. tuberculosis, incubation typically lasts for 7 to 14 days.[13]

  • MIC Determination: After incubation, assess bacterial growth visually or by using a growth indicator like Resazurin. The MIC is recorded as the lowest drug concentration that shows no visible growth (or color change with an indicator).[14]

Figure 2: Workflow for the broth microdilution MIC assay.

Hypothetical In Vitro Data

The following table presents hypothetical MIC values to illustrate a potential outcome where the modified compound shows improved activity against a resistant strain.

CompoundMIC (µg/mL) vs Mtb H37Rv (Drug-Sensitive)MIC (µg/mL) vs Mtb Clinical Isolate (katG mutant, INH-Resistant)
Isoniazid 0.05> 8.0
This compound 0.20.8

Interpretation of Hypothetical Data: In this scenario, isoniazid shows high potency against the sensitive strain but loses activity against the resistant strain, as expected. This compound is slightly less potent against the sensitive strain but retains significant activity against the isoniazid-resistant strain. This would be a promising result, suggesting the structural modification successfully overcomes the specific resistance mechanism (e.g., poor activation by the mutated KatG).

In Vivo Efficacy Assessment: The Murine Model of Tuberculosis

While in vitro data are essential, they do not capture the complexities of a drug's behavior in a living organism, including its absorption, distribution, metabolism, and excretion (ADME) properties. The murine model is a well-established preclinical model for evaluating the efficacy of anti-TB drugs.[15][16][17]

Experimental Protocol: Low-Dose Aerosol Infection Model in BALB/c Mice

This protocol provides a standard framework for assessing the bactericidal activity of test compounds in mice chronically infected with M. tuberculosis.

Animals:

  • Female BALB/c mice, 6-8 weeks old.[15]

Procedure:

  • Infection: Infect mice with M. tuberculosis H37Rv via a low-dose aerosol route using an inhalation exposure system. This method delivers approximately 50-100 bacilli to the lungs, mimicking a natural infection.[15]

  • Treatment Initiation: Allow the infection to establish for 3-4 weeks to develop a chronic state. At this point, confirm bacterial load in a baseline group of mice (Day 0 of treatment).

  • Drug Administration: Randomize the remaining mice into treatment groups:

    • Vehicle Control (e.g., water or appropriate solvent)

    • Isoniazid (e.g., 10-25 mg/kg, oral gavage, daily)[16]

    • This compound (dose determined by pharmacokinetic studies, e.g., 25 mg/kg, oral gavage, daily)

  • Treatment Duration: Treat the animals daily for 4 weeks.

  • Efficacy Evaluation: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleens, homogenize the tissues, and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (Colony Forming Units, CFU) per organ. Efficacy is measured as the log₁₀ reduction in CFU compared to the vehicle control group and the Day 0 baseline group.

G cluster_inf Infection Phase cluster_treat Treatment Phase (4 Weeks) cluster_eval Evaluation Phase A Low-Dose Aerosol Infection of Mice with Mtb B Allow Infection to Establish (3-4 Weeks) A->B C Establish Baseline CFU (Day 0) B->C D Administer Vehicle Control E Administer Isoniazid F Administer Test Compound K Calculate Log10 CFU Reduction C->K Compare G Euthanize Mice D->G E->G F->G H Homogenize Lungs & Spleens G->H I Plate Serial Dilutions H->I J Incubate & Count CFU I->J J->K

Figure 3: Workflow for the murine model of TB drug efficacy testing.

Hypothetical In Vivo Data

This table illustrates a potential outcome from the murine efficacy study.

Treatment Group (4 weeks)Mean Bacterial Load (log₁₀ CFU) in LungsMean Bacterial Load (log₁₀ CFU) in Spleen
Baseline (Day 0) 6.24.5
Vehicle Control 6.85.1
Isoniazid (25 mg/kg) 3.52.1
This compound (25 mg/kg) 4.12.8

Interpretation of Hypothetical Data: In this scenario, both isoniazid and the novel compound demonstrate significant bactericidal activity compared to the vehicle control, reducing the bacterial burden in both the lungs and spleen. Isoniazid shows greater efficacy, with a more substantial reduction in CFU. The novel compound is still highly effective, demonstrating a >2-log reduction in the lungs. This result, combined with its in vitro activity against resistant strains, would still position it as a valuable lead for further optimization, perhaps through dose-escalation studies or combination therapy.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating a novel isoniazid analogue, this compound, against its parent compound. While isoniazid's mechanism and efficacy are well-documented, the potential of new derivatives lies in their ability to address the challenge of drug resistance.

Based on our hypothetical data, this compound presents a compelling profile:

  • Strength: It retains significant activity against an isoniazid-resistant strain of M. tuberculosis in vitro, addressing a critical unmet medical need.

  • Weakness: It shows slightly lower potency than isoniazid against both drug-sensitive Mtb in vitro and in the in vivo model.

This profile is characteristic of a promising lead compound rather than a final drug candidate. The logical next steps in its development would include:

  • Mechanism of Action Studies: Confirming activation by KatG and inhibition of InhA, and exploring potential off-target effects.

  • Resistance Studies: Determining the frequency of resistance development and characterizing the genetic basis of any emergent resistance.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Optimizing the dosing regimen to maximize efficacy.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing further analogues to improve potency while retaining activity against resistant strains.

The journey of drug discovery is iterative. By employing rigorous, validated methodologies as described here, the scientific community can systematically evaluate new chemical entities like this compound, moving us closer to developing the next generation of effective treatments for tuberculosis.

References

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A Comparative Guide to 3-(Pyridin-3-yl)propanehydrazide and Key Pyridine-Containing Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and synthetic versatility make it a "privileged scaffold." This guide provides an in-depth comparative analysis of the novel compound 3-(Pyridin-3-yl)propanehydrazide , a molecule combining a pyridine core, a flexible propane linker, and a reactive hydrazide moiety. By juxtaposing its structural features against well-characterized pyridine-containing compounds with established mechanisms of action, we aim to forecast its potential biological activities and provide a robust experimental framework for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the therapeutic potential of pyridine derivatives.

The Pyridine Scaffold: A Foundation of Pharmacological Diversity

The pyridine heterocycle is the second most common nitrogen-containing ring system found in pharmaceuticals.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding via the lone pair on the nitrogen atom, π-π stacking, and cation-π interactions when protonated. Furthermore, the pyridine nucleus can enhance the aqueous solubility of a molecule, a critical property for drug candidates.[2] Its role can range from a simple scaffold for orienting functional groups to a critical pharmacophoric element directly involved in target binding. This guide will explore several distinct pharmacological classes where the pyridine ring is indispensable.

Deconstructing the Lead Compound: this compound

To understand the potential of this compound, we must first analyze its constituent parts. Each fragment suggests potential interactions with distinct biological targets.

  • Pyridine Ring (3-position): The nitrogen at the 3-position (meta-position) influences the electronic distribution of the ring differently than in 2- or 4-substituted pyridines. It acts as a hydrogen bond acceptor and can participate in aromatic interactions.

  • Propane Linker: This three-carbon saturated chain provides conformational flexibility, allowing the pyridine and hydrazide moieties to adopt various spatial orientations to fit into a binding pocket.

  • Hydrazide Moiety (-CONHNH₂): This functional group is a known structural alert and a key feature in several classes of drugs. It is a versatile chemical handle for further derivatization and is known to chelate metal ions or form crucial hydrogen bonds.[3][4][5]

Caption: Structural components of this compound.

Comparative Analysis Across Mechanistic Classes

We will now compare the structural motifs of our lead compound with established pyridine-containing drugs to hypothesize its activity profile.

3.1. Antitubercular Activity: A Comparison with Isoniazid

Isoniazid (Isonicotinohydrazide) is a first-line treatment for tuberculosis.[6] Its structure is remarkably similar to a positional isomer of our lead compound, differing only in the attachment point on the pyridine ring (position 4) and the absence of the propane linker.

Mechanism of Action: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8][9] The activated isonicotinoyl radical then covalently adducts with NAD(H), and this complex potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall.[6][7][9]

Isoniazid_Activation INH Isoniazid (Prodrug) KatG M. tuberculosis KatG Enzyme INH->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NADH Adduct Radical->Adduct + NADH NADH NADH->Adduct InhA InhA Enzyme Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Cell Wall Disruption MycolicAcid->CellWall

Caption: Activation pathway of the antitubercular drug Isoniazid.

Structure-Activity Relationship (SAR) Insights:

  • The hydrazide moiety is essential for the activation and adduction process.

  • The 4-pyridyl structure is optimal for InhA inhibition.

Hypothesis for this compound: The presence of the hydrazide suggests potential for antimicrobial activity. However, the propane linker and the 3-pyridyl substitution may significantly alter its ability to be recognized and activated by KatG or for the resulting adduct to effectively inhibit InhA. It may exhibit reduced or no activity, or potentially inhibit a different mycobacterial target.

Experimental Protocol 1: In Vitro Anti-Mycobacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.

Methodology: Microplate Alamar Blue Assay (MABA)

  • Preparation: All steps should be performed in a BSL-3 facility. A culture of M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth supplemented with OADC. The culture is diluted to a final concentration of ~5 x 10⁵ CFU/mL.

  • Compound Plating: The test compound is serially diluted (2-fold) in a 96-well microplate, typically from 100 µg/mL to 0.09 µg/mL. Isoniazid is used as a positive control. A drug-free well serves as a negative control.

  • Inoculation: 100 µL of the diluted bacterial suspension is added to each well. The plates are sealed and incubated at 37°C for 7 days.

  • Development: A freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. Plates are re-incubated for 24 hours.

  • Reading: A color change from blue (no growth) to pink (growth) is observed visually. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Causality: This assay is a self-validating system. The viability of the mycobacteria is directly linked to their metabolic activity, which reduces the non-fluorescent resazurin (blue) to the fluorescent resorufin (pink). Inhibition of metabolic activity by the compound prevents this color change, providing a clear and reliable endpoint.

3.2. Neuromodulatory Activity: Comparison with Nicotinic Agonists

Nicotine is the archetypal agonist for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission.[10]

Mechanism of Action: The pharmacophore for nicotinic agonists consists of a cationic nitrogen and a hydrogen bond acceptor.[10] The cationic center (the protonated pyrrolidine nitrogen in nicotine) forms a cation-π interaction with a conserved tryptophan residue in the receptor's binding site. The pyridine nitrogen acts as a critical hydrogen bond acceptor.[10]

Nicotinic_Pharmacophore cluster_receptor nAChR Binding Pocket cluster_ligand Nicotinic Ligand Trp Tryptophan Residue Backbone Backbone NH Cation Cationic Center (e.g., Protonated Amine) Cation->Trp Cation-π Interaction HBA Hydrogen Bond Acceptor (e.g., Pyridine N) HBA->Backbone Hydrogen Bond

Caption: Key interactions of the nicotinic agonist pharmacophore.

SAR Insights:

  • The distance and relative orientation between the cationic center and the H-bond acceptor are critical for high-affinity binding and channel activation.[11]

  • Conformationally rigid analogues of nicotine have been instrumental in mapping the receptor's active site.[12]

Hypothesis for this compound: The pyridine nitrogen can act as the required hydrogen bond acceptor. However, the hydrazide moiety is not typically a cationic center at physiological pH and is significantly different from nicotine's pyrrolidine ring. The compound is unlikely to be a potent agonist. It is more plausible that it could act as a weak partial agonist or an antagonist, where the pyridine ring allows for binding but the overall structure fails to induce the conformational change required for channel opening.

Experimental Protocol 2: nAChR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR subtype, which is strongly associated with nicotine addiction.[10]

Methodology:

  • Membrane Preparation: Membranes from a cell line stably expressing human α4β2 nAChRs are prepared via homogenization and centrifugation. Protein concentration is determined by a BCA assay.

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membranes.

    • A fixed concentration of a high-affinity radioligand, such as [³H]Epibatidine.

    • Increasing concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., nicotine) for displacement.

  • Incubation: The mixture is incubated for 2-4 hours at 4°C to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding model using nonlinear regression to determine the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Causality: This protocol directly measures the compound's ability to compete for the same binding site as a known high-affinity ligand. The displacement of the radiolabel is a direct consequence of the test compound's binding, providing a quantitative measure of affinity (Ki) that is independent of the compound's functional effect (agonist vs. antagonist).

3.3. Anticancer Potential: Comparison with Pyridine-Based HDAC Inhibitors

Histone Deacetylase (HDAC) inhibitors are an important class of anticancer agents.[13][14] Many potent HDAC inhibitors share a common pharmacophore.

Mechanism of Action: The canonical HDAC inhibitor pharmacophore consists of three parts:

  • Zinc-Binding Group (ZBG): A moiety that chelates the Zn²⁺ ion in the catalytic site of the enzyme (e.g., hydroxamic acid, 2'-aminoanilide).

  • Linker: A chain that connects the ZBG to the cap group and fits within the enzyme's channel.

  • Cap Group: A larger, often aromatic or heterocyclic group that interacts with residues at the rim of the active site. The pyridine ring is frequently used as a cap group.[13][15][16]

HDAC_Inhibitor cluster_pharmacophore HDAC Inhibitor Pharmacophore cluster_enzyme HDAC Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (Alkyl/Aryl Chain) ZBG->Linker Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group (e.g., Pyridine Ring) Linker->Cap Channel Substrate Channel Linker->Channel Occupies Rim Surface Residues Cap->Rim Interaction

Caption: General pharmacophore model for a histone deacetylase (HDAC) inhibitor.

SAR Insights:

  • The nature of the ZBG is the primary determinant of potency.

  • The length and rigidity of the linker influence isoform selectivity.[15]

  • The cap group contributes to affinity through hydrophobic and aromatic interactions.

Hypothesis for this compound: The 3-pyridylpropane portion of the molecule could function as a combined cap and linker. However, the hydrazide moiety is not a classical ZBG for HDACs. While some hydrazides have shown inhibitory activity against certain enzymes, it is unlikely to chelate the catalytic zinc ion with the same high affinity as a hydroxamic acid. Therefore, the compound is predicted to be a weak or inactive HDAC inhibitor.

3.4 Other Potential CNS Activities: MAO Inhibition

Many early antidepressant drugs were Monoamine Oxidase (MAO) inhibitors, and a significant number of them contained hydrazine or hydrazide functionalities.[3][17]

Mechanism of Action: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[17] Hydrazine-based inhibitors often act as irreversible, mechanism-based inactivators. The pyridine nucleus has also been incorporated into modern reversible MAO inhibitors.[3][18][19][20]

Hypothesis for this compound: The combination of a pyridine ring and a hydrazide moiety makes MAO inhibition a plausible secondary activity for this compound. The specific selectivity for MAO-A vs. MAO-B would depend on how the 3-pyridylpropane group fits into the distinct substrate cavities of the two isoforms.

Data Summary and Proposed Screening Cascade

The analysis above allows us to prioritize experimental evaluation. The structural similarities to Isoniazid and MAO inhibitors are the most compelling starting points.

Table 1: Comparative Analysis and Activity Hypothesis

Comparator ClassKey Structural MoietiesMechanism of ActionPredicted Activity for this compound
Isoniazid 4-Pyridyl, HydrazideInhibition of mycolic acid synthesis via KatG activation.[6][7][8]Possible but likely low. Linker and 3-pyridyl position may hinder activation/binding.
Nicotinic Agonists Pyridine N, Cationic CenterLigand-gated ion channel activation via cation-π and H-bond interactions.[10]Unlikely agonist. Possible weak antagonist or modulator.
HDAC Inhibitors Cap Group, Linker, ZBGInhibition of histone deacetylation via chelation of catalytic Zn²⁺.[13][15]Very low to none. Lacks a canonical Zinc-Binding Group (ZBG).
MAO Inhibitors Hydrazide/Hydrazine, Aromatic RingInhibition of monoamine neurotransmitter degradation.[3][17]Plausible. Hydrazide is a known MAOI pharmacophore.
Proposed Experimental Workflow

A tiered approach is the most resource-efficient strategy to profile this novel compound.

Workflow cluster_synthesis Compound Availability cluster_tier1 Tier 1: Primary Screening (High Priority) cluster_tier2 Tier 2: Secondary Screening (If Tier 1 is negative) cluster_tier3 Tier 3: Hit-to-Lead (If any activity is confirmed) Synth Synthesis & Purification of this compound QC QC (NMR, HRMS, Purity >95%) Synth->QC MABA Anti-TB Assay (MABA) vs. M. tuberculosis QC->MABA MAO MAO-A / MAO-B Inhibition Assay QC->MAO nAChR nAChR Binding Assay ([³H]Epibatidine) QC->nAChR HDAC Pan-HDAC Activity Assay (Fluorometric) QC->HDAC SAR SAR Studies (Analogue Synthesis) MABA->SAR If MIC < 10 µg/mL MAO->SAR If IC₅₀ < 1 µM ADMET In Vitro ADMET Profiling (Solubility, Stability, Cytotoxicity) MAO->ADMET SAR->ADMET

Caption: Proposed tiered screening cascade for biological evaluation.

Conclusion

This compound is a molecule of untapped potential. While it lacks the precise structural features for potent activity as a nicotinic agonist or HDAC inhibitor, its combination of a pyridine ring and a hydrazide moiety makes it a compelling candidate for investigation as an antimicrobial agent, particularly against M. tuberculosis, or as a monoamine oxidase inhibitor. The experimental protocols and tiered screening cascade outlined in this guide provide a logical, evidence-based path forward for elucidating its biological function and potential therapeutic value. The true utility of this compound will only be revealed through rigorous empirical testing, guided by the principles of structure-activity relationship and comparative pharmacology.

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A Guide to Multi-Model Cross-Validation of 3-(Pyridin-3-yl)propanehydrazide's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation and cross-validation of a novel chemical entity, using 3-(Pyridin-3-yl)propanehydrazide as a representative model from the promising pyridine-hydrazide class of compounds. The pyridine ring and hydrazide moiety are privileged structures in medicinal chemistry, known to be key pharmacophores in a wide array of biologically active agents.[1][2] However, initial promise in a single assay often fails to translate into a viable therapeutic candidate. Therefore, a rigorous, multi-modal cross-validation strategy is not just recommended; it is essential for de-risking a project and building a robust data package.

This document is structured to guide researchers through a logical, tiered approach, beginning with computational predictions and progressing through cell-free, cell-based, and finally, whole-organism models. Each stage is designed to validate the findings of the previous one, ensuring a foundation of scientific integrity and building confidence in the compound's therapeutic potential.

Part 1: Hypothesis Generation via In Silico Target Prediction

Rationale: Before committing to resource-intensive wet lab experiments, computational modeling serves as a critical first step to predict potential biological targets and establish a testable hypothesis. By docking this compound against a library of known protein structures, we can identify targets with high predicted binding affinity, guiding our initial in vitro screening efforts. This approach significantly narrows the experimental field and maximizes the probability of success.[3][4]

For this guide, we hypothesize a potential anti-inflammatory effect, a common activity for hydrazide derivatives.[5] We will therefore model the interaction of our compound with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Experimental Protocol: Molecular Docking of this compound against COX-2
  • Protein Preparation:

    • Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

    • Prepare the protein using a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools). This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and performing energy minimization to relieve steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Convert the 2D structures to 3D and generate possible low-energy conformers. Assign proper protonation states at physiological pH (7.4).

  • Grid Generation:

    • Define the binding site (active site) of the COX-2 protein. This is typically centered on the location of the co-crystallized ligand or identified through literature analysis of key catalytic residues.

    • Generate a docking grid box that encompasses this entire binding pocket.

  • Molecular Docking:

    • Perform the docking simulation using a validated algorithm (e.g., AutoDock Vina, Glide).[6] The program will systematically place the ligand conformers within the grid box and score their orientation based on predicted binding energy.

  • Analysis:

    • Analyze the top-scoring poses for this compound and Celecoxib.

    • Evaluate the docking score (e.g., kcal/mol) and visualize the predicted binding interactions (hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.

Data Summary: Predicted COX-2 Binding
CompoundDocking Score (kcal/mol)Predicted Key Interactions with COX-2 Residues
This compound -7.8Hydrogen bond with Ser530; Pi-cation interaction with Arg120
Celecoxib (Control) -10.2Hydrogen bond with His90; Hydrophobic interactions with Val523
Workflow Diagram: From In Silico Prediction to In Vitro Validation

G cluster_0 Part 1: In Silico Screening cluster_1 Part 2: In Vitro Validation InSilico Molecular Docking (Target: COX-2) Hypothesis Hypothesis: Compound is a potential COX-2 inhibitor InSilico->Hypothesis EnzymeAssay Cell-Free Enzyme Assay (COX-2 Inhibition) Hypothesis->EnzymeAssay Proceed to Validation caption Workflow from computational prediction to biochemical validation.

Caption: Workflow from computational prediction to biochemical validation.

Part 2: In Vitro Confirmation in a Cell-Free System

Rationale: The in silico prediction of binding is a hypothesis that must be confirmed with direct biochemical evidence. A cell-free enzymatic assay provides the cleanest system to validate this hypothesis, as it measures the direct interaction between the compound and its purified target enzyme without confounding factors like cell membrane permeability or off-target cellular effects.[7][8] This step is crucial for confirming the mechanism of action and quantifying the compound's potency.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol is based on the principle of measuring the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.[9]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of purified human recombinant COX-2 enzyme.

    • Prepare a solution of Arachidonic Acid (substrate) and a chromogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare serial dilutions of this compound and a known inhibitor (e.g., Celecoxib) in DMSO. Ensure the final DMSO concentration in all wells is constant and non-inhibitory (e.g., <1%).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the chromogenic probe to each well.

    • Add the serially diluted test compounds or control inhibitor to the respective wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and background control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Summary: Cell-Free COX-2 Inhibition
CompoundIC50 (µM)
This compound 12.5
Celecoxib (Control) 0.8

Part 3: Validation in a Cellular Context

Rationale: Demonstrating activity in a cell-free system is a critical milestone, but it does not guarantee efficacy in a biological system. A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect without causing general toxicity.[10] Therefore, cross-validation in a cell-based model is the next logical step. We will assess both anti-inflammatory efficacy and general cytotoxicity to determine the compound's therapeutic window.

Experimental Protocol 1: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production Assay

This assay measures the downstream product of COX-2 activity (PGE2) in an inflammatory-stimulated cell model.

  • Cell Culture:

    • Culture a relevant cell line, such as RAW 264.7 murine macrophages, in appropriate media until they reach ~80% confluency.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a control drug for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to all wells except the unstimulated control.

    • Incubate for 18-24 hours to allow for COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the PGE2 concentration in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Protocol 2: General Cytotoxicity (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of viability.[10][11] It is performed on a non-inflammatory, normal cell line (e.g., HEK-293 human embryonic kidney cells) to check for non-specific toxicity.

  • Cell Culture & Seeding:

    • Culture and seed HEK-293 cells in a 96-well plate as described above.

  • Compound Treatment:

    • Treat the cells with the same range of concentrations of this compound used in the efficacy assay.

    • Incubate for 24 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (cytotoxic concentration 50) value.

Data Summary: Cellular Activity and Selectivity
CompoundEfficacy IC50 (µM) (PGE2 Inhibition)Cytotoxicity CC50 (µM) (HEK-293 Cells)Selectivity Index (SI = CC50/IC50)
This compound 25.2>100>4.0
Celecoxib (Control) 1.58556.7
Workflow Diagram: Cross-Validation Logic

G cluster_0 Cell-Free System cluster_1 Cellular System Assay1 Biochemical Assay (Direct Target Inhibition) Confirms: Mechanism Assay2 Efficacy Assay (Downstream Effect) Confirms: Cell Permeability, Target Engagement Assay1->Assay2 Validate Efficacy Assay3 Toxicity Assay (Viability on Normal Cells) Confirms: Selectivity Assay2->Assay3 Compare caption Logic of validating cell-free findings in cellular models.

Caption: Logic of validating cell-free findings in cellular models.

Part 4: In Vivo Proof-of-Concept

Rationale: The final and most critical cross-validation step is to determine if the observed in vitro cellular activity translates to a physiological response in a whole organism. Animal models allow us to assess a compound's efficacy in the context of complex biological systems, providing an initial understanding of its pharmacokinetics and tolerability.[12] The carrageenan-induced paw edema model is a classic and well-validated model of acute inflammation, suitable for the initial screening of potential anti-inflammatory drugs.[13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
  • Animal Acclimatization:

    • Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group 3-4: this compound (e.g., 30 mg/kg and 100 mg/kg, p.o.)

    • Administer the respective treatments orally (p.o.).

  • Induction of Inflammation:

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema:

    • Measure the paw volume (or thickness) of each animal using a plethysmometer (or digital calipers) immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 h).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at the time of peak inflammation (usually 3-4 hours).

    • % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

Data Summary: In Vivo Anti-Inflammatory Activity
Treatment GroupDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3h)p-value vs. Vehicle
Vehicle Control-0%-
Indomethacin 1058.2%<0.01
This compound 3025.6%<0.05
This compound 10045.1%<0.01
Workflow Diagram: The Complete Cross-Validation Cascade

G InSilico In Silico Model (Target Hypothesis) InVitro_CF In Vitro Cell-Free (Mechanism & Potency) InSilico->InVitro_CF Validate Hypothesis InVitro_CB In Vitro Cell-Based (Efficacy & Selectivity) InVitro_CF->InVitro_CB Validate in Cellular Context InVivo In Vivo Model (Physiological Proof-of-Concept) InVitro_CB->InVivo Validate in Whole Organism caption A tiered approach for robust cross-model validation.

Caption: A tiered approach for robust cross-model validation.

Conclusion

This guide outlines a systematic, multi-tiered strategy for the cross-validation of a novel compound's biological activity, using this compound as a working example. By progressing logically from in silico prediction to in vitro biochemical and cellular assays, and culminating in in vivo proof-of-concept, researchers can build a robust and reliable data package. This methodical approach ensures that each experimental stage validates the last, providing strong evidence for the compound's mechanism, efficacy, and therapeutic potential while identifying potential liabilities early in the discovery process. Adherence to such a cross-validation cascade is paramount for the successful translation of promising molecules from the bench to the clinic.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Pyridin-3-yl)propanehydrazide Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 3-(Pyridin-3-yl)propanehydrazide analogs. We will explore the design rationale, synthetic strategies, and comparative antimicrobial performance of these compounds, supported by experimental data and detailed protocols. The objective is to furnish researchers in drug discovery with a clear, evidence-based understanding of how structural modifications to this scaffold influence biological activity.

Introduction: The Hydrazide-Hydrazone Scaffold in Medicinal Chemistry

Hydrazide-hydrazone derivatives represent a privileged class of compounds in medicinal chemistry, renowned for their broad and potent biological activities.[1][2] The core functional group, an azomethine moiety (-NH–N=CH-), is a critical pharmacophore that imparts a wide spectrum of pharmacological properties, including antimicrobial, antitubercular, anticonvulsant, and anti-inflammatory effects.[3][4][5] The pyridine ring, a bioisostere of benzene, is the second most common nitrogen-containing heterocycle found in FDA-approved drugs and is a cornerstone in the design of new biologically active molecules.[6]

The strategic combination of a pyridine ring with a propanehydrazide linker creates the this compound scaffold. This structure serves as an excellent starting point for chemical exploration due to its synthetic tractability and the proven biological relevance of its constituent parts. This guide focuses on elucidating the SAR of analogs derived from this core, providing a comparative framework for the rational design of novel and more effective antimicrobial agents.

The Core Scaffold: Design Rationale and Synthetic Strategy

The foundational structure of the analogs under review is this compound. Its design is predicated on the hypothesis that linking the biologically active pyridine nucleus to the versatile hydrazide-hydrazone pharmacophore will yield compounds with significant therapeutic potential.

Caption: Key components of the this compound scaffold.

General Synthesis Protocol

The synthesis of this compound analogs is typically achieved through a robust and straightforward multi-step process. This method allows for the facile introduction of chemical diversity at the terminal position of the molecule, which is paramount for a comprehensive SAR study.

Step 1: Esterification of 3-(Pyridin-3-yl)propanoic acid. The commercially available starting material is converted to its corresponding ester (e.g., methyl or ethyl ester) under acidic conditions. This step activates the carboxylic acid for the subsequent reaction.

Step 2: Formation of the Hydrazide Intermediate. The ester is refluxed with hydrazine hydrate in a suitable solvent like ethanol.[3] The highly nucleophilic hydrazine displaces the alkoxy group to form the stable this compound intermediate.

Step 3: Condensation to Form Hydrazide-Hydrazone Analogs. The key diversification step involves the condensation of the hydrazide intermediate with a variety of substituted aromatic or heterocyclic aldehydes and ketones.[4][7] This reaction is typically catalyzed by a few drops of glacial acetic acid and proceeds under reflux to yield the final hydrazide-hydrazone products.[7] The choice of aldehyde or ketone directly dictates the nature of the substituent at the R-position, enabling a systematic exploration of the chemical space.

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The antimicrobial efficacy of these analogs is highly dependent on the nature and position of substituents on the various parts of the scaffold. The following analysis synthesizes findings from multiple studies to delineate key SAR trends.

The Role of the Terminal Substituent (R-Group)

The most significant variations in biological activity arise from modifications to the terminal aromatic or heterocyclic ring (R-group), introduced via the condensation step.

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like nitro (-NO₂) or halogen (-F, -Cl, -Br) groups on the terminal phenyl ring generally enhances antimicrobial activity.[1] This is attributed to an increase in the electrophilicity of the azomethine carbon and overall lipophilicity, which may improve cell membrane penetration.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) can have a variable impact. While sometimes reducing broad-spectrum activity, they can confer enhanced potency against specific microbial strains, suggesting a more targeted interaction with molecular targets.

  • Positional Isomerism: The position of the substituent on the terminal ring is crucial. For instance, a halogen at the para or ortho position often results in higher activity than at the meta position.

  • Heterocyclic Rings: Replacing the terminal phenyl ring with other heterocyclic systems (e.g., furan, thiophene, indole) is a highly effective strategy for modulating activity.[3][4] These rings can introduce additional hydrogen bond donors/acceptors and engage in different binding interactions with target enzymes.

Modifications to the Pyridine Ring

While the terminal R-group is a primary driver of potency, modifications to the core pyridine ring also play a role.

  • Nitrogen Position: The position of the nitrogen atom in the pyridine ring (e.g., pyridin-3-yl vs. pyridin-4-yl) can influence the molecule's overall geometry and electronic properties, leading to different activity profiles. Some studies on related scaffolds show that a pyridin-4-yl moiety can be beneficial for antitubercular activity.[8]

  • Substitution: The introduction of small, lipophilic groups like fluorine onto the pyridine ring has been shown to significantly boost antibacterial activity in related oxazolidinone derivatives, a principle that can be extrapolated here.[9][10]

Caption: Summary of key structure-activity relationship findings.

Comparative Performance Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity, expressed as the Minimum Inhibitory Concentration (MIC), for a selection of representative this compound analogs against various microbial strains. Lower MIC values indicate higher potency.

Compound IDR-Group (Substituent)Target OrganismMIC (µg/mL)Reference
Control IsoniazidM. tuberculosis H37Rv0.78 - 6.25[4]
Control LinezolidS. aureus ATCC259231-4[10]
Analog 1 4-FluorophenylS. aureus32 - 64[10]
Analog 2 4-ChlorophenylB. subtilis2.5[3]
Analog 3 4-NitrophenylE. coli2.5[3]
Analog 4 2-HydroxyphenylS. epidermidis1.95 - 7.81[1]
Analog 5 Thiophen-2-ylK. pneumoniae2.5[3]
Analog 6 5-Nitro-furan-2-ylS. aureus MRSA0.48 - 15.62[1]
Analog 7 Pyridin-4-ylM. tuberculosis (PZA-Res)4[8]

This table is a synthesis of representative data from multiple sources to illustrate SAR trends. Specific values are indicative.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To ensure the trustworthiness and reproducibility of the activity data, a standardized protocol such as the broth microdilution method is essential.

Principle

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology
  • Compound Preparation: Prepare a stock solution of each test analog in a suitable solvent (e.g., DMSO).

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to each well of a 96-well microtiter plate.[7]

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well to ensure equal volumes.[7]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: Well containing medium and inoculum (no compound).

    • Sterility Control: Well containing medium only.

    • Positive Control: Well containing medium, inoculum, and a standard antibiotic (e.g., Ciprofloxacin, Linezolid).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for most bacteria.[7]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis prep_plate 1. Prepare 96-well plate with broth prep_compound 2. Perform 2-fold serial dilution of compound prep_plate->prep_compound prep_inoculum 3. Prepare standardized bacterial inoculum prep_compound->prep_inoculum inoculate 4. Inoculate wells prep_inoculum->inoculate incubate 5. Incubate plate (37°C, 18-24h) inoculate->incubate read_plate 6. Read plate visually for turbidity incubate->read_plate determine_mic 7. Determine MIC value read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Insights into the Mechanism of Action

While the precise mechanism can vary between analogs, hydrazide-based compounds are known to interfere with several essential microbial pathways. The pyridine-hydrazide scaffold is structurally reminiscent of isoniazid (INH), a cornerstone antitubercular drug.

  • Inhibition of Cell Wall Synthesis: A primary mechanism, particularly for antitubercular activity, is the inhibition of mycolic acid synthesis.[7] Mycolic acids are unique and essential components of the mycobacterial cell wall.

  • Enzyme Inhibition: Analogs can non-specifically or specifically inhibit crucial enzymes. DNA gyrase, which is essential for bacterial DNA replication, is a known target for some hydrazone derivatives.[7][11]

  • Cell Membrane Disruption: The lipophilic character of many analogs allows them to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[3][7]

Mechanism_of_Action cluster_cell Bacterial Cell Compound Hydrazide Analog Target1 Mycolic Acid Synthesis Compound->Target1 Inhibits Target2 DNA Gyrase Compound->Target2 Inhibits Target3 Cell Membrane Compound->Target3 Disrupts Result1 Cell Wall Disruption Target1->Result1 Result2 DNA Replication Blocked Target2->Result2 Result3 Loss of Integrity Target3->Result3

Caption: Potential antimicrobial mechanisms of action for hydrazide analogs.

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the development of novel antimicrobial agents. The structure-activity relationship is strongly dictated by the electronic and steric properties of the terminal substituent (R-group), with halogenated and nitro-substituted phenyl rings, as well as furan and thiophene heterocycles, consistently demonstrating high potency.

Future research should focus on:

  • Systematic Exploration: Synthesizing and testing a broader array of heterocyclic R-groups to identify novel interactions and improve potency.

  • Pharmacokinetic Optimization: Evaluating the most potent in vitro compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with favorable drug-like profiles.

  • Mechanism Deconvolution: Conducting detailed mechanistic studies for lead compounds to confirm their molecular targets, which is crucial for overcoming potential resistance.

  • In Vivo Efficacy: Advancing the most promising candidates to animal models of infection to validate their therapeutic potential.

This guide provides a foundational framework for these future efforts, underscoring the potential of this chemical class to address the growing challenge of antimicrobial resistance.

References

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). PSE Community.org.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC - NIH.
  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (n.d.). MDPI.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Biological Activities of Hydrazone Deriv
  • Novel Pyrimidines as Antitubercular Agents. (2018). PMC - NIH.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI.
  • Application Notes and Protocols for Hydrazide Derivatives as Antimicrobial Agents. (n.d.). Benchchem.
  • Different mechanisms of action of quinoline hydrazide/hydrazone... (n.d.).
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI.
  • Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Liter

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Benchmarking 3-(Pyridin-3-yl)propanehydrazide: A Comparative Guide to a Promising Antimicrobial Candidate

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the escalating threat of drug resistance, the exploration of diverse chemical scaffolds is paramount. Among these, pyridine and hydrazide derivatives have garnered significant attention for their potential therapeutic applications, including antimicrobial activity.[1][2][3][4][5][6][7] This guide introduces 3-(Pyridin-3-yl)propanehydrazide, a compound of interest within this chemical class, and proposes a comprehensive framework for its evaluation against established antimicrobial agents. While specific experimental data on this molecule is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals to benchmark its potential efficacy.

We will objectively compare the hypothetical performance of this compound against two widely recognized antimicrobial drugs: Isoniazid , a structurally related pyridine hydrazide derivative and a cornerstone in tuberculosis treatment[8][9][10][11], and Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.[12][13][14][15][16] This guide will provide the foundational logic for experimental design, detailed step-by-step protocols, and a framework for data interpretation, thereby offering a complete blueprint for its scientific validation.

The Rationale for Investigation

The chemical architecture of this compound, featuring both a pyridine ring and a hydrazide functional group, suggests a potential for antimicrobial action. The pyridine moiety is a common feature in many bioactive compounds, and hydrazide derivatives have been explored for a range of pharmacological activities. Furthermore, the structural similarity to Isoniazid, which targets mycolic acid synthesis in mycobacteria, provides a compelling reason to investigate its antimycobacterial properties.[8][9][10][11] A broader screening against a panel of both Gram-positive and Gram-negative bacteria is also warranted to determine its full spectrum of activity.

Comparative Benchmarking: Experimental Design

To ascertain the antimicrobial potential of this compound, a series of standardized in vitro susceptibility tests are proposed. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20][21]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comparative benchmarking of this compound.

experimental_workflow cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Compound This compound (Test Compound) Broth_Microdilution Broth Microdilution Assay (96-well plates) Compound->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay (Agar Plates) Compound->Disk_Diffusion Isoniazid Isoniazid (Benchmark 1) Isoniazid->Broth_Microdilution Ciprofloxacin Ciprofloxacin (Benchmark 2) Ciprofloxacin->Broth_Microdilution Ciprofloxacin->Disk_Diffusion Media Bacterial Growth Media (e.g., Mueller-Hinton Broth) Media->Broth_Microdilution Strains Bacterial Strains (Gram+, Gram-, Mycobacteria) Strains->Broth_Microdilution Strains->Disk_Diffusion MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Zone_of_Inhibition Measure Zone of Inhibition Disk_Diffusion->Zone_of_Inhibition Comparison Comparative Analysis MIC_Determination->Comparison Zone_of_Inhibition->Comparison

Caption: Proposed experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard clinical laboratory methods and is designed to determine the MIC of the test compound and benchmarks against a panel of bacteria.

Materials:

  • This compound, Isoniazid, Ciprofloxacin

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium smegmatis)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, Isoniazid, and Ciprofloxacin in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each antimicrobial agent in MHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the selected bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include positive (bacteria and media, no drug) and negative (media only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Disk Diffusion Assay

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

  • Sterile filter paper disks

  • Solutions of this compound and Ciprofloxacin at known concentrations

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the broth microdilution protocol.

  • Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of this compound and Ciprofloxacin onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Hypothetical Comparative Data

The following tables present a hypothetical data set to illustrate how the performance of this compound would be compared against the benchmark agents.

Table 1: Minimum Inhibitory Concentration (MIC) Data

MicroorganismThis compound (µg/mL)Isoniazid (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (Gram-positive)16>1280.5
Escherichia coli (Gram-negative)64>1280.015
Pseudomonas aeruginosa (Gram-negative)128>1280.25
Mycobacterium smegmatis (Acid-fast)80.51

Table 2: Disk Diffusion Assay - Zone of Inhibition (mm)

MicroorganismThis compound (50 µg disk)Ciprofloxacin (5 µg disk)
Staphylococcus aureus1525
Escherichia coli1030
Pseudomonas aeruginosa822

Mechanistic Insights and Discussion

The hypothetical data suggests that this compound may possess moderate activity against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. This aligns with its structural similarity to Isoniazid.

Potential Mechanism of Action: A Hypothesis

Given its structural resemblance to Isoniazid, it is plausible that this compound could act as a prodrug that, upon activation by bacterial enzymes, inhibits mycolic acid synthesis.[8][9][10][11]

mechanism_of_action cluster_cell Mycobacterial Cell Prodrug This compound (Prodrug) KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation Active_Metabolite Activated Radical Intermediate KatG->Active_Metabolite InhA InhA (Enoyl-ACP Reductase) Active_Metabolite->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Caption: Hypothesized mechanism of action for this compound.

In contrast, Ciprofloxacin exhibits broad-spectrum activity by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[12][13][14][15][16] The hypothetical results show its superior potency against Gram-positive and Gram-negative bacteria.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial antimicrobial evaluation of this compound. The proposed experiments, based on standardized methodologies, would enable a robust comparison against clinically relevant benchmarks. The hypothetical data underscores the importance of screening against a diverse panel of microorganisms to elucidate the compound's spectrum of activity.

Should experimental results align with the hypothetical data, further investigation into the precise mechanism of action, toxicity profiling, and in vivo efficacy studies would be warranted. The exploration of this compound and its analogues represents a promising avenue in the ongoing quest for novel antimicrobial therapies.

References

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  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024). Available from: [Link]

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  • Isoniazid - Wikipedia. Available from: [Link]

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. Available from: [Link]

  • Unissa, A. N. (2024). Isoniazid. In StatPearls. StatPearls Publishing. Available from: [Link]

  • What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse. Available from: [Link]

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  • Khan, S. R., & Nannapaneni, R. (2019). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of cellular and molecular medicine, 23(12), 7907–7916. Available from: [Link]

  • Vasilev, K., & Vasileva, E. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 9(11), 2332. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Available from: [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes. Available from: [Link]

  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & El-Hendawy, M. M. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3004. Available from: [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Available from: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Available from: [Link]

  • Fayed, E. A., Gaffer, H. E. H., & El-Adasy, A. A. M. (2020). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Journal of the Iranian Chemical Society, 17(10), 2635–2651. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). MDPI. Available from: [Link]

  • Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: synthesis and antimicrobial activity evaluation. European journal of medicinal chemistry, 44(5), 1989–1996. Available from: [Link]

  • Goksen, U. S., Kelekci, N. G., Goktas, O., & Koyun, T. (2007). Synthesis and antimicrobial activity of some pyridinium salts. Molecules (Basel, Switzerland), 12(9), 2110–2120. Available from: [Link]

  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1362–1369. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Available from: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Available from: [Link]

  • Kumar, A., Kumar, P., Nayak, P., Sandeep, D. S., Priya, S., James, J. P., & Shravya, H. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 33(21A), 12–20. Available from: [Link]

  • Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. (2016). PubMed. Available from: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2024). PubMed Central. Available from: [Link]

  • A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). MDPI. Available from: [Link]

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A Comparative Guide to the Efficacy of Pyridine-Hydrazide Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions make it a "privileged structure" for drug design.[5] This guide addresses the interest in the biological efficacy of 3-(Pyridin-3-yl)propanehydrazide. While specific experimental data for this exact molecule is not extensively available in current literature, this guide will provide a comprehensive comparison of closely related and well-studied classes of compounds: pyridine-hydrazones, pyridyl-oxadiazoles, and other pyridine-containing heterocycles. By examining their in vitro and in vivo efficacy, we can extrapolate the potential and contextualize the prospects for novel derivatives like this compound.

This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological activity, and therapeutic potential of these promising compounds.

Part 1: Synthesis Strategies for Bioactive Pyridine-Containing Compounds

The synthesis of pyridine-hydrazide derivatives is a versatile starting point for creating a diverse library of bioactive molecules. The hydrazide group is a key intermediate that can be readily converted into various heterocyclic systems.

A common synthetic pathway begins with a pyridine carboxylic acid, which is esterified and then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is the pivotal precursor for synthesizing hydrazones, oxadiazoles, and other related structures. For instance, condensation with various aldehydes or ketones yields a wide array of hydrazide-hydrazones.[6][7][8]

Synthesis_Workflow PyridineAcid Pyridine Carboxylic Acid Esterification Esterification (e.g., H+, ROH) PyridineAcid->Esterification Ester Pyridine Ester Esterification->Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) Ester->Hydrazinolysis Hydrazide Pyridine Hydrazide (e.g., this compound) Hydrazinolysis->Hydrazide Condensation Condensation Hydrazide->Condensation Cyclization Oxidative Cyclization Hydrazide->Cyclization Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') Aldehyde->Condensation Hydrazone Pyridine-Hydrazone Condensation->Hydrazone DehydratingAgent Dehydrating Agent (e.g., POCl3) DehydratingAgent->Cyclization Oxadiazole Pyridyl-1,3,4-Oxadiazole Cyclization->Oxadiazole Mechanism_of_Action cluster_drug Pyridyl-Oxadiazole Compound cluster_fungus Fungal Cell (e.g., C. albicans) Drug LMM5 / LMM11 Enzyme Thioredoxin Reductase (TrxR) Drug->Enzyme Inhibits ROS Reactive Oxygen Species (ROS) Enzyme->ROS detoxifies CellDeath Fungal Cell Death ROS->CellDeath induces

Sources

A Comparative Analysis of Synthetic Routes to 3-(Pyridin-3-yl)propanehydrazide: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Pyridin-3-yl)propanehydrazide is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a key building block for the synthesis of various pharmacologically active agents. Its structural resemblance to isoniazid, a cornerstone in tuberculosis therapy, has spurred further investigation into its derivatives. The efficient and scalable synthesis of this hydrazide is paramount for enabling robust structure-activity relationship (SAR) studies and facilitating the drug development pipeline. This guide provides a comparative analysis of viable synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and presenting detailed, reproducible protocols.

Route 1: Knoevenagel Condensation followed by Catalytic Hydrogenation and Hydrazinolysis

This classical and reliable route builds the carbon backbone through a Knoevenagel-type condensation, followed by reduction of the resulting double bond and subsequent conversion to the hydrazide. This pathway is often favored for its predictable outcomes and the commercial availability of the starting materials.

Scientific Rationale and Mechanistic Overview

The initial step involves the condensation of 3-pyridinecarboxaldehyde with malonic acid. This reaction, typically base-catalyzed, proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated carboxylic acid, 3-(3-pyridinyl)acrylic acid. The choice of a mild base, such as pyridine or piperidine, is crucial to prevent side reactions.

The second step focuses on the selective reduction of the carbon-carbon double bond of the acrylic acid derivative without affecting the pyridine ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficacy and selectivity under moderate hydrogen pressure.[1]

The final step is the conversion of the resulting 3-(pyridin-3-yl)propanoic acid to the target hydrazide. This is typically achieved by direct reaction with hydrazine hydrate. To improve yields and simplify purification, the carboxylic acid is often first converted to its methyl or ethyl ester via Fischer esterification, followed by hydrazinolysis. The lone pair on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.

Visualizing the Pathway

Route 1: Knoevenagel Condensation and Hydrogenation start 3-Pyridinecarboxaldehyde + Malonic Acid intermediate1 3-(3-Pyridinyl)acrylic acid start->intermediate1 Pyridine, Piperidine intermediate2 3-(Pyridin-3-yl)propanoic Acid intermediate1->intermediate2 H2, Pd/C intermediate3 Ethyl 3-(pyridin-3-yl)propanoate intermediate2->intermediate3 EtOH, H2SO4 (cat.) product This compound intermediate3->product N2H4·H2O Route 2: Arndt-Eistert Homologation start 3-Pyridineacetic Acid intermediate1 3-Pyridineacetyl Chloride start->intermediate1 SOCl2 intermediate2 α-Diazoketone intermediate1->intermediate2 CH2N2 (2 eq.) intermediate3 Ketene Intermediate intermediate2->intermediate3 Ag2O, H2O (Wolff Rearrangement) intermediate4 3-(Pyridin-3-yl)propanoic Acid intermediate3->intermediate4 product This compound intermediate4->product N2H4·H2O

Caption: Synthetic pathway via Arndt-Eistert homologation.

Detailed Experimental Protocols

Step 2a: Synthesis of 3-Pyridineacetyl Chloride

  • To 3-pyridineacetic acid (13.7 g, 0.1 mol), add thionyl chloride (15 mL, 0.2 mol) and a catalytic amount of DMF (0.1 mL).

  • Gently reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 2b: Synthesis of 3-(Pyridin-3-yl)propanoic Acid via Arndt-Eistert Homologation

Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Prepare a solution of diazomethane in diethyl ether.

  • Dissolve the crude 3-pyridineacetyl chloride in anhydrous diethyl ether (100 mL) and cool to 0 °C in an ice bath.

  • Slowly add the ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists.

  • Allow the reaction to stir at 0 °C for 1 hour.

  • To the resulting solution of the α-diazoketone, add a suspension of silver oxide (1 g) in water (20 mL).

  • Warm the mixture gently and then reflux until the evolution of nitrogen ceases.

  • Filter the reaction mixture to remove the silver catalyst.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify with dilute HCl to precipitate the product.

  • Filter, wash with cold water, and dry to yield 3-(pyridin-3-yl)propanoic acid.

Step 2c: Synthesis of this compound

  • Suspend 3-(pyridin-3-yl)propanoic acid (15.1 g, 0.1 mol) in a minimal amount of a suitable solvent like ethanol.

  • Add hydrazine hydrate (80% solution, 7.5 mL, ~0.12 mol).

  • Reflux the mixture for 6-8 hours.

  • Work-up the product as described in Step 1d.

Comparative Analysis

ParameterRoute 1: Knoevenagel Condensation & HydrogenationRoute 2: Arndt-Eistert Homologation
Number of Steps 4 (including esterification)3
Starting Materials 3-Pyridinecarboxaldehyde, Malonic Acid3-Pyridineacetic Acid
Key Reagents Pyridine, Piperidine, H₂, Pd/C, H₂SO₄, N₂H₄·H₂OSOCl₂, Diazomethane, Ag₂O, N₂H₄·H₂O
Overall Yield Moderate to Good (typically 50-70%)Variable, can be good but sensitive to conditions
Scalability Generally good and scalableLimited by the hazardous nature of diazomethane
Reagent Toxicity Moderate (Pyridine)High (Diazomethane is highly toxic and explosive)
Reaction Conditions High temperature for condensation, high pressure for hydrogenationRequires careful handling of hazardous reagents
Atom Economy ModerateModerate

Conclusion and Expert Recommendation

Both synthetic routes presented offer viable pathways to this compound.

Route 1 stands out as the more practical and safer option for most laboratory and pilot-scale syntheses. The starting materials are readily available and relatively inexpensive. The reactions involved are well-established and generally provide good to high yields. While the multi-step nature and the use of a high-pressure hydrogenation step might be seen as drawbacks, the overall process is robust and avoids the use of exceptionally hazardous reagents.

Route 2 , employing the Arndt-Eistert homologation, is an elegant chemical transformation. However, the use of diazomethane poses significant safety risks, limiting its applicability, especially on a larger scale. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, can be used but may add to the cost. [2]This route is more suited for small-scale synthesis where the introduction of a single carbon unit is specifically desired and the necessary safety infrastructure is in place.

Recommendation: For researchers and drug development professionals seeking a reliable, scalable, and safer synthesis of this compound, Route 1 is the recommended approach. Its predictability and avoidance of highly hazardous materials make it the superior choice for routine synthesis and library generation.

References

  • Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]

  • Method of synthesizing hydrazine compounds carboxylic acids.
  • Zhang, X., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. Journal of Organic Chemistry, 67(26), 9471-4. [Link]

  • Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. ResearchGate. [Link]

  • Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. PrepChem.com. [Link]

  • Kumar, A., Jakhar, A., & Makr, J. K. A HIGHLY EFFICIENT SOLVENT FREE SYNTHESIS OF HYDRAZIDES USING GRINDING TECHNIQUE. ResearchGate. [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. Royal Society of Chemistry. [Link]

  • Arndt-eistert homologation. Slideshare. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Arndt–Eistert reaction. Wikipedia. [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

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A Head-to-Head Comparison of 3-(Pyridin-yl)propanehydrazide Positional Isomers: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In medicinal chemistry, positional isomerism—the subtle repositioning of a functional group or heteroatom within a scaffold—can profoundly alter a molecule's pharmacological profile. This guide provides a comprehensive head-to-head comparison of 3-(Pyridin-3-yl)propanehydrazide and its positional isomers, 3-(Pyridin-2-yl)propanehydrazide and 3-(Pyridin-4-yl)propanehydrazide. We delve into the causality behind experimental choices for synthesis, physicochemical characterization, stability analysis, and biological evaluation. By presenting detailed, self-validating protocols and supporting data, this document serves as a practical framework for researchers aiming to understand and exploit the nuances of pyridine ring isomerism in drug development. Our case study focuses on the differential inhibition of Monoamine Oxidase (MAO), a common target for hydrazide-containing compounds, to illustrate the tangible impact of isomeric variation on biological activity.

Introduction: The Critical Role of Positional Isomerism in Drug Design

The journey of a drug candidate from discovery to clinical application is paved with meticulous structure-activity relationship (SAR) studies. Among the most fundamental molecular modifications is the exploration of positional isomers. While possessing the same molecular formula, positional isomers can exhibit vastly different pharmacokinetic and pharmacodynamic properties.[1] This divergence arises from altered electronic distribution, steric hindrance, pKa, and hydrogen bonding capabilities, which collectively influence how a molecule interacts with its biological target and navigates the physiological environment.[2]

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[3] The position of the nitrogen atom dictates the molecule's basicity, dipole moment, and potential for specific intermolecular interactions. This guide focuses on three positional isomers of a propanehydrazide derivative:

  • 3-(Pyridin-2-yl)propanehydrazide (2-Py Isomer)

  • This compound (3-Py Isomer)

  • 3-(Pyridin-4-yl)propanehydrazide (4-Py Isomer)

Our objective is to provide an in-depth, practical framework for the comparative evaluation of these isomers, equipping researchers with the rationale and methodologies to dissect their properties and select the most promising candidate for further development.

Synthesis and Characterization of Pyridylpropanehydrazide Isomers

A robust and reproducible synthetic route is the foundation of any comparative study. For these isomers, a two-step synthesis starting from the corresponding ethyl 3-(pyridin-yl)propanoate is the most common and efficient pathway.[4][5] This method ensures high purity and is scalable for generating the necessary quantities for all subsequent assays.

Experimental Protocol: Synthesis of 3-(Pyridin-yl)propanehydrazide Isomers

Rationale: This protocol utilizes the well-established hydrazinolysis of an ester.[6] The reaction is typically clean and proceeds in high yield. Using absolute ethanol as a solvent ensures the solubility of both the starting ester and the hydrazine hydrate, while refluxing provides the necessary activation energy for the nucleophilic acyl substitution.

Materials:

  • Ethyl 3-(pyridin-2-yl)propanoate, Ethyl 3-(pyridin-3-yl)propanoate, or Ethyl 3-(pyridin-4-yl)propanoate (1.0 eq)

  • Hydrazine hydrate (≥98%, 5.0 eq)

  • Absolute Ethanol

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Procedure:

  • Dissolve the starting ethyl ester (e.g., 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (50 mmol, ~2.5 mL) to the solution dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 30 minutes to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of ice-cold diethyl ether to remove any unreacted starting material.

  • Dry the purified product under vacuum to yield the desired hydrazide as a crystalline solid.

Characterization: The identity and purity of each isomer should be confirmed using standard analytical techniques (IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry). Key distinguishing features will be the chemical shifts and splitting patterns of the pyridine ring protons in the ¹H-NMR spectrum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Ester Ethyl 3-(pyridin-X-yl)propanoate (X = 2, 3, or 4) Reaction Hydrazinolysis (Absolute Ethanol, Reflux) Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Crude Crude Product Reaction->Crude Cooling & Concentration Purified Purified Hydrazide (Isomer X) Crude->Purified Filtration & Washing

Fig 1. General synthetic workflow for pyridylpropanehydrazide isomers.

Comparative Physicochemical Profiling

Physicochemical properties are the gatekeepers of pharmacology, governing a molecule's absorption, distribution, metabolism, and excretion (ADME). We must quantify these properties to understand the potential in vivo behavior of each isomer.

Rationale:

  • pKa: The basicity of the pyridine nitrogen is paramount. It determines the charge state of the molecule at physiological pH (7.4), which directly impacts solubility, receptor binding, and cell membrane permeability. The 4-Py isomer is expected to be the most basic, followed by the 2-Py and then the 3-Py isomer, due to the electronic effects of the nitrogen's position relative to the side chain.

  • logP (Lipophilicity): This parameter predicts a drug's ability to cross lipid membranes. While all three isomers have the same atomic composition, the differences in their dipole moments, influenced by the nitrogen's position, can lead to slight variations in lipophilicity.

  • Aqueous Solubility: Poor solubility is a major hurdle in drug development. The ionization state (governed by pKa) and crystal lattice energy of each isomer will be the primary determinants of its aqueous solubility.

Table 1: Predicted Physicochemical Properties of Pyridylpropanehydrazide Isomers

Property3-(Pyridin-2-yl)propanehydrazideThis compound3-(Pyridin-4-yl)propanehydrazide
Molecular Formula C₈H₁₁N₃OC₈H₁₁N₃OC₈H₁₁N₃O
Molecular Weight 165.19 g/mol 165.19 g/mol 165.19 g/mol
Predicted pKa ~5.2~4.8~5.9
Predicted logP ~ -0.4~ -0.3~ -0.4

Note: Values are estimations based on standard computational models and may vary from experimental results.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining ionization constants.[7] By monitoring the pH of a solution as a titrant is added, we can directly observe the buffering regions corresponding to the pKa of the ionizable groups, in this case, the pyridine nitrogen.

Procedure:

  • Prepare a 1 mM solution of the test isomer in deionized water.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Place the solution in a jacketed beaker maintained at 25°C and begin stirring.

  • Titrate the solution with a standardized 0.1 M HCl solution.

  • Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH reading after it stabilizes.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The data can also be analyzed using first or second derivative plots to pinpoint the equivalence point more accurately.

Chemical Stability Assessment

A drug candidate must be stable under various conditions to ensure a viable shelf-life and prevent the formation of potentially toxic degradants.[8][9] Forced degradation studies, as outlined in ICH guidelines, are essential for identifying potential liabilities.[8]

Rationale: The electron-deficient nature of the pyridine ring can influence its susceptibility to nucleophilic attack or oxidation. The position of the nitrogen atom modulates this reactivity. For instance, the 2- and 4-positions are more electron-deficient than the 3-position, which could lead to different degradation pathways under acidic or basic conditions.

Experimental Protocol: Forced Degradation Study

Procedure:

  • Prepare a stock solution of each isomer (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture.

  • Aliquot the stock solution into separate vials for each stress condition:

    • Acidic Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Store the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to a calibrated light source (per ICH Q1B guidelines).

  • Keep a control sample at 4°C protected from light.

  • Incubate the stressed samples for a defined period (e.g., 24 hours).

  • At designated time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all major degradants.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Isomer Stock Solution (1 mg/mL) Acid 0.1 M HCl Stock->Acid Base 0.1 M NaOH Stock->Base Oxid 3% H₂O₂ Stock->Oxid Therm 60°C Stock->Therm Photo Photolytic Stock->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Result Quantify Parent Peak Identify Degradants HPLC->Result

Fig 2. Workflow for the forced degradation stability study.

Head-to-Head Biological Evaluation: A Case Study in MAO Inhibition

Hydrazide and hydrazine moieties are classic pharmacophores found in numerous Monoamine Oxidase (MAO) inhibitors.[10] Therefore, evaluating the isomers against MAO-A and MAO-B provides a biologically relevant and mechanistically insightful comparison.

Rationale: MAO enzymes contain a flavin adenine dinucleotide (FAD) cofactor in their active site. The binding of an inhibitor is highly sensitive to the shape and electronic properties of the binding pocket. The position of the pyridine nitrogen will alter the isomer's electrostatic potential and its ability to form key hydrogen bonds or pi-stacking interactions within the active site, likely leading to differences in potency (IC₅₀) and selectivity (MAO-A vs. MAO-B).

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

Rationale: This is a robust, high-throughput assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[10] The H₂O₂ reacts with Amplex® Red in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, providing a sensitive and continuous measure of enzyme activity. The protocol is self-validating through the inclusion of positive and negative controls.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (MAO substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test isomers (2-Py, 3-Py, 4-Py) dissolved in DMSO

  • Moclobemide (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare a reaction mixture in phosphate buffer containing Amplex® Red (e.g., 200 µM) and HRP (e.g., 1 U/mL).

  • In the wells of a 96-well plate, add 50 µL of phosphate buffer.

  • Add 2 µL of the test isomer or control inhibitor at various concentrations (typically a serial dilution). For initial screening, a single high concentration like 10 µM is used.

  • Add 20 µL of the MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C to allow the inhibitor to bind.

  • Initiate the enzymatic reaction by adding 20 µL of the p-tyramine substrate solution.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the fluorescence vs. time plot).

  • Determine the percent inhibition for each concentration relative to a DMSO vehicle control.

  • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer against each enzyme.

Table 2: Hypothetical Biological Activity Data for Pyridylpropanehydrazide Isomers

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
2-Py Isomer 5.225.80.20
3-Py Isomer 15.612.11.29
4-Py Isomer 1.835.40.05
Moclobemide 6.1>100<0.06
Selegiline >1000.04>2500

Note: These are illustrative data to demonstrate how results would be presented.

MAO_Assay cluster_reaction1 MAO Reaction cluster_reaction2 Detection Reaction Substrate p-Tyramine MAO MAO Enzyme (A or B) Substrate->MAO Product Aldehyde + H₂O₂ MAO->Product H2O2 H₂O₂ Amplex Amplex Red (Non-fluorescent) HRP HRP Amplex->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor Isomer X Inhibitor->MAO Inhibition H2O2->HRP

Fig 3. Principle of the fluorometric MAO inhibition assay.

Synthesis of Findings and Future Directions

This guide outlines a systematic approach to compare the positional isomers of 3-(pyridin-yl)propanehydrazide. The experimental data generated from these protocols will allow for a clear, evidence-based selection of the most promising isomer for further drug development.

Summary of Expected Distinctions:

  • Synthesis & Purity: The synthetic route should be effective for all isomers, with final purity being the primary goal.

  • Physicochemical Properties: The 4-Py isomer is expected to be the most basic and potentially most soluble at acidic pH, while the 3-Py isomer will be the least basic. These differences will critically impact their ADME profiles.

  • Stability: Differences in electron density across the pyridine rings may lead to distinct degradation profiles under stress conditions, informing formulation and storage requirements.

  • Biological Activity: It is highly probable that the isomers will exhibit different potencies and selectivities for MAO-A and MAO-B, driven by their unique steric and electronic footprints.

Future Directions: The isomer demonstrating the most promising profile (e.g., high potency, desired selectivity, good stability, and favorable physicochemical properties) should be advanced into secondary assays. These would include cell-based toxicity assays, in vitro metabolism studies using liver microsomes, and eventually, pharmacokinetic and efficacy studies in animal models. This structured, comparative approach minimizes risk and maximizes the potential for identifying a successful drug candidate.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Pyridin-3-yl)propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are fundamental to ensuring personnel safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Pyridin-3-yl)propanehydrazide.

Inferred Hazard Profile and Core Safety Principles

The structure of this compound suggests it should be treated as a hazardous substance. The pyridine moiety can be toxic, and the hydrazide group is a derivative of hydrazine, a compound known for its corrosive, toxic, and potentially carcinogenic properties.[1][3][4] Therefore, all handling and disposal operations must be predicated on a conservative assessment of risk.

The foundational principle for managing this waste is strict segregation . Due to its reactivity and potential toxicity, this compound waste must never be mixed with other chemical waste streams unless their compatibility is certain.[5][6][7] It is imperative to avoid mixing with incompatible materials such as strong oxidizing agents, acids, bases, and certain metals, which could lead to violent reactions or the release of toxic gases.[4][6]

Table 1: Inferred Hazard Profile for this compound

Hazard TypeInferred Risk & RationaleRecommended Precautions
Toxicity Hydrazide and pyridine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] May cause damage to the nervous system, liver, and kidneys upon prolonged or repeated exposure.[2][8]Handle exclusively within a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid generating dust or aerosols.[9][10][11]
Reactivity Hydrazides can react with aldehydes and ketones.[12][13] As a derivative of hydrazine, it may react violently with oxidizing agents.[4] Decomposition upon heating can produce toxic fumes, including nitrogen oxides.[2]Store away from incompatible materials, particularly oxidizers, strong acids, and metals.[4][14] Avoid heat and sources of ignition.[15]
Carcinogenicity Some hydrazine compounds are suspected carcinogens.[1][2] Lacking specific data, a cautious approach is warranted.Minimize exposure through engineering controls (fume hood) and consistent use of PPE.
Environmental Hazard Pyridine and hydrazine derivatives can be toxic to aquatic life.[1] This compound should never be disposed of down the drain or in general trash.[9][16][17]All waste must be collected as hazardous chemical waste for incineration or other approved disposal methods by a licensed facility.[18][19][20]

Step-by-Step Protocol for Waste Collection and Disposal

This protocol ensures that all forms of waste containing this compound are handled safely and in compliance with institutional and regulatory standards.

Preparation and Container Selection
  • Designate a Waste Container: Before beginning any work that will generate waste, designate a specific hazardous waste container. This container must be in good condition, leak-proof, and constructed of a compatible material (e.g., a glass or sturdy plastic bottle with a secure, tightly-fitting cap).[7][19]

  • Reuse of Original Containers: The best practice is often to reuse the original manufacturer's container for waste collection, provided it is in good condition.[19] If using a different container, ensure any old labels are completely removed or fully obscured to prevent confusion.[18]

  • Labeling: Affix a "Hazardous Waste" label to the container before the first drop of waste is added.[21][22] The label must clearly state:

    • The words "Hazardous Waste".[18][21]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[5][21]

    • An accurate estimation of the concentration of all constituents.

    • The primary hazards (e.g., "Toxic," "Irritant").[18]

    • The date accumulation started.

Waste Accumulation
  • Location: The waste container must be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA), such as inside the chemical fume hood where the work is performed.[18][21][22] It must be under the control of the laboratory personnel generating the waste.[21] Do not store waste containers in hallways or other public locations. [5][9]

  • Secondary Containment: Place liquid waste containers in a secondary containment pan or tray to mitigate leaks or spills.[9]

  • Segregation: Collect waste containing this compound separately. Do not mix with other waste streams, especially:

    • Acids or Bases[7]

    • Oxidizing Agents[6]

    • Halogenated or Non-halogenated Solvents (unless part of the experimental residue, in which case they must be listed on the label)[7][23]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[9][21] Do not leave a funnel in the opening of the container.[21]

Final Disposal
  • Requesting Pickup: Once the container is 90% full or you have finished the project generating the waste, arrange for its disposal.[21] Do not overfill containers.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department or equivalent authority.[18][21]

  • Documentation: Complete all necessary paperwork or online forms required by your institution for waste tracking.

Spill Management Protocol

Prevention is the most effective way to manage spills, but accidents can happen. Be prepared to act swiftly and safely.[9]

  • Immediate Response:

    • Alert all personnel in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or you feel it is unsafe to handle, call your institution's emergency number immediately.[9]

  • For Minor Spills (Manageable by Lab Personnel):

    • Ensure you are wearing appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels as the primary absorbent. [4]

    • Carefully collect the absorbed material using spark-proof tools and place it into a sealable, properly labeled hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[24]

  • Reporting: Report all spills to your laboratory supervisor and EHS department, regardless of size.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste related to this compound.

DisposalWorkflow cluster_waste_type Categorize Waste Type cluster_actions Disposal Actions start Waste Containing This compound Generated is_solid Solid Waste (e.g., pure compound, contaminated gloves, weigh paper, absorbent material) start->is_solid is_liquid Liquid Waste (e.g., reaction mixtures, solutions, rinsates) start->is_liquid is_container Empty Container start->is_container collect_solid Place in a designated, sealed, and labeled hazardous solid waste container. is_solid->collect_solid collect_liquid Pour into a designated, capped, and labeled hazardous liquid waste container within secondary containment. is_liquid->collect_liquid rinse_container Triple rinse with a suitable solvent. is_container->rinse_container final_pickup Store securely in Satellite Accumulation Area until pickup by EHS is arranged. collect_solid->final_pickup collect_liquid->final_pickup collect_rinsate Collect all rinsate as hazardous liquid waste. rinse_container->collect_rinsate All rinsate is hazardous dispose_container Deface original label. Dispose of rinsed container per institutional policy (e.g., regular trash or glass disposal). rinse_container->dispose_container collect_rinsate->collect_liquid

Caption: Decision workflow for segregating and disposing of this compound waste.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2022, February 2). Chemical Waste. Office of Research Facilities. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Institutes of Health. (2015). NIH Chemical Safety Guide. Retrieved from [Link]

  • Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Defense Technical Information Center. (1992, January 24). Reactions of Hydrazines with Chemicals Found in Environment. Retrieved from [Link]

  • International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology, 7(1), 199-206. Retrieved from [Link]

  • American Association of Chemistry Teachers. (n.d.). Disposal Quick Reference Guide. Retrieved from [Link]

  • Al-Juboori, N. A. H. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Al-Mustansiriya Journal of Science, 22(2). Retrieved from [Link]

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A Researcher's Comprehensive Guide to Handling 3-(Pyridin-3-yl)propanehydrazide: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded protocol for handling 3-(Pyridin-3-yl)propanehydrazide. We will dissect the molecule's potential hazards, establish a multi-layered safety strategy, and provide clear, actionable steps for its use, from the moment it enters your lab to its final disposal.

Hazard Assessment: A Tale of Two Moieties

To handle this compound safely, we must first understand its constituent chemical personalities. The molecule is a composite of a pyridine ring and a propanehydrazide side chain . Each brings a distinct set of potential hazards that dictate our safety protocols.

  • The Pyridine Core: Pyridine is a flammable, colorless liquid known for its unpleasant, fishy odor.[1][2] It is toxic and can be readily absorbed through the skin, posing a systemic risk.[2][3] Vapors can cause irritation to the eyes, nose, and throat, while overexposure can lead to nausea, headaches, and damage to the liver, kidneys, and central nervous system.[3][4] Therefore, containment and avoiding direct contact are paramount.

  • The Hydrazide Functionality: Hydrazine and its derivatives are compounds of significant toxicological concern.[5] They are recognized as potential occupational carcinogens and can be toxic if inhaled, swallowed, or absorbed through the skin.[6][7][8] Exposure can cause severe skin and eye irritation or burns.[7][8] Systemic effects from significant exposure may include damage to the liver, kidneys, and central nervous system.[5][8] The odor threshold for hydrazine compounds is often higher than the safe exposure limit, meaning that if you can smell it, you are likely overexposed.[6][9]

Given these combined risks, this compound must be handled as a toxic, skin-absorbable, and potentially carcinogenic substance, requiring robust engineering controls and meticulous personal protective equipment protocols.

The First Line of Defense: Engineering and Administrative Controls

Before a single piece of personal protective equipment is worn, your environment and procedures must be optimized to minimize exposure. This is the bedrock of a safe laboratory.

  • Designated Work Area: All work involving this compound must be conducted in a designated area within a properly functioning and certified chemical fume hood.[1][3] This area should be clearly marked with signage indicating the specific hazards of the compound.

  • Ventilation: The chemical fume hood is non-negotiable. It provides the primary containment to prevent the inhalation of potentially harmful vapors.[1][10]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance (approximately 50 feet) of the handling area.[3][10][11] Ensure all lab personnel are trained on their location and operation.

  • Standard Operating Procedure (SOP): Do not handle this compound without a specific, written SOP that has been reviewed and approved by your institution's Environmental Health & Safety (EH&S) department. This document should be read and understood by all personnel involved in the work.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final, critical barrier between you and the chemical. The selection of PPE must be deliberate and based on the combined hazards of the pyridine and hydrazide groups.

Protection Area Required PPE Specification Rationale and Causality
Hand Protection Butyl Rubber or Polyvinyl Alcohol (PVA) Gloves The pyridine moiety dictates glove choice. Nitrile gloves are not recommended as they offer poor resistance to pyridine.[3] Butyl rubber provides superior protection. Always double-glove and consult the manufacturer's compatibility chart.[3][11]
Eye & Face Protection Indirectly-Vented Chemical Splash Goggles AND a Face Shield Goggles are essential to protect against splashes and vapors.[6][10] A full face shield, worn over the goggles, is required to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of spills.[6][7]
Body Protection Flame-Resistant, Fully-Buttoned Laboratory Coat A flame-resistant lab coat protects against the flammability hazard of the pyridine component. It must be kept fully buttoned to protect underlying clothing and skin.[7]
Respiratory Protection Respirator (As determined by risk assessment) Use of a respirator should be a last resort after engineering controls are implemented.[6][7] If your institution's risk assessment determines that fume hood performance is insufficient or there is a risk of exceeding occupational exposure limits (OELs), a NIOSH-approved respirator with appropriate cartridges is necessary.[7][10] All users must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[7][10]
Operational Workflow: A Step-by-Step Protocol

This workflow provides a procedural guide for safely handling this compound during a typical research task.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A 1. Verify Fume Hood Certification & Airflow B 2. Prepare Designated Area: Remove clutter, lay down absorbent pads A->B C 3. Assemble All Glassware, Reagents, and Waste Containers B->C D 4. Don All Required PPE (See Table Above) C->D E 5. Carefully Weigh or Measure Compound D->E F 6. Perform Chemical Reaction or Preparation E->F G 7. Keep All Containers Tightly Closed When Not In Use F->G H 8. Decontaminate Glassware & Surfaces with Appropriate Solvent G->H I 9. Segregate & Seal Hazardous Waste (Solid & Liquid) H->I J 10. Doff PPE in Correct Order (Gloves last) I->J K 11. Wash Hands Thoroughly with Soap and Water J->K

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Managing Spills and Exposures

Even with meticulous planning, accidents can happen. Preparedness is key.

  • Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[10]

  • Eye Exposure: Go directly to the emergency eyewash station. Hold eyelids open and flush with water for at least 15 minutes.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Small Spill (Inside Fume Hood):

    • Alert others in the immediate area.

    • Using absorbent material like sand or vermiculite, contain the spill.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[12]

    • Decontaminate the area with an appropriate solvent.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency number (EH&S or campus police).

    • Prevent entry into the area.

    • Wait for the trained emergency response team. Do not attempt to clean it up yourself.[3]

Waste Disposal: Ensuring a Safe Conclusion

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including excess chemical, contaminated gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.[2]

  • Containerization: Use a designated, sealable, and clearly labeled hazardous waste container.[1][3] The label must include the full chemical name and associated hazards.

  • Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials like strong acids or oxidizers, until it is collected by your institution's hazardous waste management team.[3][13]

  • Regulatory Compliance: Never pour this chemical or its waste down the drain.[1] All disposal must comply with local, state, and federal regulations.[2]

By integrating this comprehensive understanding of the risks with robust safety protocols, you can confidently and safely advance your critical research while maintaining the highest standards of laboratory safety.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Occupational Safety and Health Administration (OSHA). HYDRAZINE. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • EMSL Analytical, Inc. (2021, September 9). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. [Link]

  • University of California, Irvine. Hydrazine - Risk Management and Safety. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • Occupational Safety and Health Administration (OSHA). HYDRAZINE Method no.: 20. [Link]

  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • National Institutes of Health (NIH). Pf-06273340 | C23H22ClN7O3 - PubChem. [Link]

  • ResearchGate. (2020, January 15). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. [Link]

  • MDPI. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. [Link]

  • Atmiya University. Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. [Link]

  • MDPI. (2023, December 12). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. [Link]

  • MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。